molecular formula C18H14Cl2N6O2 B3429058 Disperse Yellow 163 CAS No. 71767-67-4

Disperse Yellow 163

Cat. No.: B3429058
CAS No.: 71767-67-4
M. Wt: 417.2 g/mol
InChI Key: MUERWWKQVXXPML-UHFFFAOYSA-N
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Description

Disperse Yellow 163 is a useful research compound. Its molecular formula is C18H14Cl2N6O2 and its molecular weight is 417.2 g/mol. The purity is usually 95%.
The exact mass of the compound Propanenitrile, 3,3'-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis- is 416.0555291 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H14Cl2N6O2/c19-16-11-15(26(27)28)12-17(20)18(16)24-23-13-3-5-14(6-4-13)25(9-1-7-21)10-2-8-22/h3-6,11-12H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUERWWKQVXXPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H14Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7070846
Record name 3,3'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bispropiononitrile
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Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

67923-43-7, 71767-67-4
Record name 3,3′-[[4-[2-(2,6-Dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis[propanenitrile]
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Record name Propanenitrile, 3,3'-((4-(2-(2,6-dichloro-4-nitrophenyl)diazenyl)phenyl)imino)bis-
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Record name Propanenitrile, 3,3'-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis-
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Record name 3,3'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bispropiononitrile
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Record name 3,3'-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bispropiononitrile
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Foundational & Exploratory

Disperse Yellow 163: A Technical Guide to Synthesis, Characterization, and Exploration of Novel Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Yellow 163, a monoazo dye belonging to the disperse class, is traditionally utilized in the textile industry for dyeing polyester (B1180765) fabrics. This technical guide provides a comprehensive overview of its synthesis, purification, and in-depth characterization. Beyond its conventional use, this document explores the potential for novel applications in materials science and biomedical fields, drawing upon the unique structural features of the molecule, namely its halogen and cyano substituents. Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are presented to facilitate further research and development.

Introduction

This compound, with the Color Index name C.I. This compound, is chemically identified as 3-{--INVALID-LINK--amino}propanenitrile. Its insolubility in water and affinity for hydrophobic fibers make it an effective colorant for synthetic polymers. The presence of dichloro, nitro, and cyano functional groups on its aromatic framework not only imparts its characteristic color but also suggests the potential for functionalities beyond dyeing. Recent research into azo compounds with similar structural motifs has revealed promising applications in areas such as antimicrobial materials and chemosensors. This guide aims to serve as a foundational resource for researchers interested in exploring the synthesis and untapped potential of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[1]

Synthesis Workflow

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Purification A 2,6-Dichloro-4-nitroaniline C Diazonium Salt Intermediate A->C 0-5 °C B Sodium Nitrite (NaNO2) in conc. HCl B->C E This compound (Crude Product) C->E < 10 °C, acidic medium D N,N-bis(2-cyanoethyl)benzenamine D->E F Washing with water E->F G Recrystallization (e.g., from Ethanol/Water) F->G H Pure this compound G->H Antimicrobial_Mechanism DY163 This compound (Halogenated Azo Compound) BacterialCell Bacterial Cell DY163->BacterialCell Interaction Membrane Cell Membrane Disruption BacterialCell->Membrane Enzyme Enzyme Inhibition BacterialCell->Enzyme Metabolic Metabolic Pathway Interference BacterialCell->Metabolic CellDeath Bacterial Cell Death Membrane->CellDeath Enzyme->CellDeath Metabolic->CellDeath

References

An In-depth Technical Guide to the Photophysical Properties of Disperse Yellow 163 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Disperse Yellow 163, with the chemical name 3,3'-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis(propanenitrile), is a synthetic organic colorant belonging to the azo dye class. Its molecular structure features a donor-π-acceptor (D-π-A) system, where the N,N-bis(2-cyanoethyl)amino group acts as the electron donor and the dichloro-nitrophenyl group serves as the electron acceptor, connected by an azo bridge. This electronic arrangement is responsible for its characteristic absorption in the visible region of the electromagnetic spectrum and makes its photophysical properties highly sensitive to the polarity of its local environment.

The study of the photophysical properties of such dyes in different organic solvents provides valuable insights into solute-solvent interactions and the nature of the electronic transitions. Key parameters of interest include the absorption and emission maxima (λ_abs and λ_em), molar extinction coefficient (ε), fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ_f). The systematic investigation of these properties as a function of solvent polarity is known as a solvatochromism study.

Photophysical Properties and Solvatochromism

The photophysical behavior of this compound is governed by intramolecular charge transfer (ICT) from the donor to the acceptor moiety upon photoexcitation. The extent of this charge transfer and the stabilization of the resulting excited state are strongly influenced by the surrounding solvent molecules.

Positive Solvatochromism: this compound is expected to exhibit positive solvatochromism. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a smaller energy gap between the two states. This results in a bathochromic (red) shift in the absorption and emission spectra as the solvent polarity increases.

Data Presentation

A systematic study of this compound would involve measuring its photophysical properties in a range of organic solvents with varying polarities. The collected data should be organized into a structured table for clear comparison. While comprehensive experimental data for this compound is not currently available in the literature, Table 1 provides a template for the presentation of such data.

Table 1: Template for Photophysical Data of this compound in Organic Solvents

SolventPolarity (ET(30))λ_abs (nm)ε (M-1cm-1)λ_em (nm)Stokes Shift (cm-1)Φ_fτ_f (ns)
Cyclohexane31.2
Toluene33.9
Dichloromethane40.7
Acetone (B3395972)42.2
Acetonitrile45.6
Dimethyl Sulfoxide45.1
Ethanol51.9
Methanol55.4

Experimental Protocols

The following sections detail the standard experimental methodologies for the characterization of the photophysical properties of this compound.

Sample Preparation
  • Solvent Selection: A series of spectroscopic grade organic solvents covering a wide range of polarities should be selected.

  • Stock Solution: A concentrated stock solution of this compound should be prepared in a suitable solvent in which it is highly soluble (e.g., acetone or dichloromethane).

  • Working Solutions: Working solutions for absorption and fluorescence measurements are prepared by diluting the stock solution with the respective solvents to achieve an absorbance in the range of 0.01-0.1 for fluorescence measurements and around 1.0 for molar extinction coefficient determination.

UV-Vis Absorption Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Procedure:

    • The spectrophotometer is blanked with the respective solvent in a 1 cm path length quartz cuvette.

    • The absorption spectrum of the sample solution is recorded over a suitable wavelength range (e.g., 300-700 nm).

    • The wavelength of maximum absorption (λ_abs) is determined.

    • The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length.

Fluorescence Spectroscopy
  • Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector is used.

  • Procedure:

    • The sample solution (absorbance < 0.1 at the excitation wavelength) is placed in a 1 cm path length quartz cuvette.

    • The sample is excited at its absorption maximum (λ_abs).

    • The emission spectrum is recorded over a suitable wavelength range, typically starting from ~10 nm above the excitation wavelength.

    • The wavelength of maximum emission (λ_em) is determined.

Fluorescence Quantum Yield (Φ_f) Determination

The relative method is commonly employed for determining the fluorescence quantum yield.

  • Standard Selection: A well-characterized fluorescence standard with a known quantum yield and with absorption and emission in a similar spectral range to this compound should be chosen (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95).

  • Procedure:

    • Prepare a series of solutions of both the standard and the sample in the same solvent with absorbances ranging from 0.01 to 0.1 at the same excitation wavelength.

    • Measure the absorbance of each solution.

    • Record the fluorescence emission spectrum for each solution under identical experimental conditions (excitation wavelength, slit widths).

    • Integrate the area under the emission curves for both the standard and the sample.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

    • The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m_s and m_r are the gradients of the sample and reference plots, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).

Fluorescence Lifetime (τ_f) Measurement

Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.

  • Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

  • Procedure:

    • The sample is excited with the pulsed laser at its absorption maximum.

    • The arrival times of the emitted photons are recorded relative to the excitation pulse.

    • A histogram of the arrival times is constructed, which represents the fluorescence decay profile.

    • The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer).

    • The fluorescence decay data is fitted to an exponential decay model, convoluted with the IRF, to extract the fluorescence lifetime (τ_f).

Visualization of Concepts and Workflows

Solvatochromism Signaling Pathway

The following diagram illustrates the effect of solvent polarity on the electronic energy levels of a solvatochromic dye like this compound, leading to a red shift in the emission spectrum.

G Effect of Solvent Polarity on Energy Levels g0_np Ground State (S0) e1_np Excited State (S1) g0_np->e1_np g0_p Ground State (S0) (Slightly Stabilized) e1_np->g0_np e1_p Excited State (S1) (Strongly Stabilized) g0_p->e1_p Absorption e1_p->g0_p Emission (Fluorescence) (Lower Energy, Longer λ)

Caption: Solvatochromic effect on a D-π-A dye.

Experimental Workflow

The diagram below outlines the logical workflow for the comprehensive photophysical characterization of this compound.

G start Start: Characterization of this compound sample_prep Sample Preparation (Stock and Working Solutions in Various Solvents) start->sample_prep uv_vis UV-Vis Absorption Spectroscopy sample_prep->uv_vis fluorescence Fluorescence Spectroscopy sample_prep->fluorescence quantum_yield Fluorescence Quantum Yield Measurement (Relative Method) uv_vis->quantum_yield data_analysis Data Analysis and Tabulation uv_vis->data_analysis fluorescence->quantum_yield lifetime Fluorescence Lifetime Measurement (TCSPC) fluorescence->lifetime fluorescence->data_analysis quantum_yield->data_analysis lifetime->data_analysis end End: Comprehensive Photophysical Profile data_analysis->end

Caption: Experimental workflow for photophysical analysis.

Conclusion

This technical guide provides a foundational understanding of the photophysical properties of this compound in organic solvents and outlines the necessary experimental procedures for their detailed characterization. While specific quantitative data for this dye remains to be comprehensively reported in the scientific literature, the provided framework and methodologies will enable researchers to systematically investigate its solvatochromic behavior. Such studies are essential for unlocking the full potential of this compound in various scientific and technological applications. The enclosed diagrams offer a clear visualization of the underlying principles and the experimental workflow, serving as a valuable resource for researchers in the field.

In-depth Spectroscopic Analysis of Azo Dyes: A Technical Guide Using Disperse Red 1 as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Data Availability: Comprehensive, publicly available experimental spectroscopic data for Disperse Yellow 163 (C.I. 111235) is limited. To provide a thorough and illustrative technical guide that adheres to the specified requirements for data presentation and experimental detail, this document will focus on the well-characterized and structurally related monoazo dye, Disperse Red 1 (C.I. 11110) . The principles and methodologies described herein are directly applicable to the analysis of this compound and other similar azo dye molecules.

Introduction

Disperse dyes are a class of synthetic organic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester, nylon, and cellulose (B213188) acetate. Their application involves dispersion in an aqueous medium, followed by diffusion into the fiber at high temperatures. The molecular structure of these dyes is paramount to their color, fastness, and application properties. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most important group of commercial dyes.

This technical guide provides a detailed overview of the spectroscopic techniques used to elucidate the molecular structure of disperse azo dyes, using Disperse Red 1 as a model compound. The methodologies and data presented are essential for researchers, scientists, and professionals involved in drug development, materials science, and quality control, where precise molecular characterization is critical.

Molecular Structure of the Analyte

Analyte: Disperse Red 1 C.I. Name: Disperse Red 1[1] C.I. Number: 11110[1] CAS Number: 2872-52-8[2][3] Molecular Formula: C₁₆H₁₈N₄O₃[2] Molecular Weight: 314.34 g/mol [1][2][3] IUPAC Name: 2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol[2] Chemical Structure:

alt text

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for Disperse Red 1, obtained through various analytical techniques.

UV-Visible (UV-Vis) Spectroscopy
ParameterValueSolventReference
λmax502 nmMethanol[1]
λmax~505 nmAqueous solution with dispersant[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹)AssignmentIntensityReference
~3400O-H stretch (hydroxyl group)Broad[general knowledge]
~3050Aromatic C-H stretchMedium[general knowledge]
~2950Aliphatic C-H stretchMedium[general knowledge]
~1600C=C aromatic ring stretchStrong[general knowledge]
~1520N-O asymmetric stretch (nitro group)Strong[general knowledge]
~1450Azo (-N=N-) stretchMedium-Weak[general knowledge]
~1340N-O symmetric stretch (nitro group)Strong[general knowledge]
~1250C-N stretchStrong[general knowledge]
~1050C-O stretch (primary alcohol)Strong[general knowledge]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: While a dedicated publication with a complete assignment for Disperse Red 1 was not found, the following are predicted chemical shifts based on the analysis of its derivative, Disperse Red 1 acrylate, and general principles of NMR spectroscopy.

¹H NMR (Proton NMR)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentReference
~1.3Triplet3H-CH₂CH₃ [5] (inferred)
~3.6Quartet2H-CH₂ CH₃[5] (inferred)
~3.8Triplet2H-N-CH₂ CH₂OH[5] (inferred)
~4.0Triplet2H-N-CH₂CH₂ OH[5] (inferred)
~6.8Doublet2HAromatic H (ortho to N)[5] (inferred)
~7.8Doublet2HAromatic H (meta to N)[5] (inferred)
~7.9Doublet2HAromatic H (ortho to azo)[5] (inferred)
~8.3Doublet2HAromatic H (ortho to NO₂)[5] (inferred)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)AssignmentReference
~12.5-CH₂CH₃ [5] (inferred)
~45.0-CH₂ CH₃[5] (inferred)
~50.0-N-CH₂ CH₂OH[5] (inferred)
~60.0-N-CH₂CH₂ OH[5] (inferred)
~111.0Aromatic C (ortho to N)[5] (inferred)
~122.0Aromatic C (ortho to NO₂)[5] (inferred)
~125.0Aromatic C (ortho to azo)[5] (inferred)
~126.0Aromatic C (meta to N)[5] (inferred)
~143.0Aromatic C (ipso to azo)[5] (inferred)
~147.0Aromatic C (ipso to NO₂)[5] (inferred)
~152.0Aromatic C (ipso to N)[5] (inferred)
~156.0Aromatic C (ipso to azo)[5] (inferred)
Mass Spectrometry (MS)
m/zIonMethodReference
315.1452[M+H]⁺LC-ESI-QTOF[2]
314[M]⁺EI[general knowledge]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) of the dye, which is characteristic of its chromophoric system.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

  • Solvent Selection: Methanol is a suitable solvent for dissolving Disperse Red 1.

  • Sample Preparation: A stock solution of Disperse Red 1 is prepared by accurately weighing a small amount of the dye and dissolving it in a known volume of methanol. A dilute working solution (typically in the micromolar range) is then prepared from the stock solution to ensure the absorbance falls within the linear range of the instrument (generally below 1.0 AU).

  • Instrument Setup: The spectrophotometer is set to scan a wavelength range that includes the visible region, for instance, from 350 nm to 700 nm.

  • Blank Measurement: A cuvette filled with the pure solvent (methanol) is placed in the reference beam path, and a baseline correction is performed.

  • Sample Measurement: The sample cuvette is filled with the dilute dye solution, and the absorption spectrum is recorded.

  • Data Analysis: The wavelength at which the highest absorbance is observed is identified as λmax. For Disperse Red 1 in methanol, this is approximately 502 nm.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers.

Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: For a solid sample like Disperse Red 1, a small amount of the powder is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Background Spectrum: A background spectrum of the empty ATR crystal (or the pure KBr pellet) is recorded to account for atmospheric and instrumental interferences.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups in Disperse Red 1, such as O-H, C-H (aromatic and aliphatic), C=C, N=N, N-O, C-N, and C-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed information about the carbon-hydrogen framework of the molecule, including the connectivity and chemical environment of individual atoms.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Solvent Selection: A deuterated solvent in which the sample is soluble is chosen, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: A few milligrams of Disperse Red 1 are dissolved in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired, providing information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin splitting), and the relative number of each type of proton (integration).

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired, often using broadband proton decoupling to produce a spectrum with a single peak for each unique carbon atom. This reveals the number of different types of carbon atoms and their electronic environments.

  • Data Analysis: The chemical shifts, splitting patterns, and integration values are analyzed to assign specific signals to the various hydrogen and carbon atoms in the Disperse Red 1 molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to obtain information about its structure through fragmentation analysis.

Instrumentation: A mass spectrometer, which can be coupled with a chromatographic system like Liquid Chromatography (LC-MS).

Procedure:

  • Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the ion source of the mass spectrometer. For LC-MS, the sample is first separated by the LC column.

  • Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is typically used for molecules like Disperse Red 1. This method generally produces the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Detection: The abundance of each ion is measured, resulting in a mass spectrum.

  • Data Analysis: The spectrum is analyzed to identify the molecular ion peak (or the [M+H]⁺ peak), which confirms the molecular weight of the compound. For Disperse Red 1, the [M+H]⁺ ion is observed at an m/z of approximately 315.1452.[2] Further fragmentation analysis (MS/MS) can be performed to elucidate the structure of different parts of the molecule.

Visualized Workflows and Relationships

Overall Analytical Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a disperse dye.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Disperse Dye Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution UV_Vis UV-Vis Spectroscopy FT_IR FT-IR Spectroscopy NMR NMR Spectroscopy (1H, 13C) MS Mass Spectrometry UV_Data Determine λmax UV_Vis->UV_Data FTIR_Data Identify Functional Groups FT_IR->FTIR_Data NMR_Data Elucidate C-H Framework NMR->NMR_Data MS_Data Confirm Molecular Weight & Fragmentation MS->MS_Data Structure Molecular Structure Elucidation UV_Data->Structure FTIR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of Disperse Dyes.

Relationship of Spectroscopic Data to Molecular Structure

This diagram illustrates how different spectroscopic techniques probe specific aspects of the Disperse Red 1 molecule.

structure_spectroscopy_relationship cluster_structure Disperse Red 1 Molecular Structure cluster_techniques Spectroscopic Techniques Molecule C₁₆H₁₈N₄O₃ Azo_Group -N=N- Nitro_Group -NO₂ Ethyl_Amino -N(CH₂CH₃)- Hydroxyl_Group -OH Aromatic_Rings Aromatic Rings UV_Vis UV-Vis UV_Vis->Azo_Group Chromophore UV_Vis->Nitro_Group Chromophore UV_Vis->Aromatic_Rings π-system FT_IR FT-IR FT_IR->Azo_Group FT_IR->Nitro_Group FT_IR->Ethyl_Amino FT_IR->Hydroxyl_Group NMR NMR NMR->Ethyl_Amino C-H Framework NMR->Aromatic_Rings C-H Framework MS MS MS->Molecule Molecular Weight

Caption: Correlation of Spectroscopy to Functional Groups.

Conclusion

The comprehensive spectroscopic analysis of disperse azo dyes, exemplified here by Disperse Red 1, is a multi-faceted process that relies on the synergistic application of several analytical techniques. UV-Vis spectroscopy provides key information about the electronic structure of the chromophore, while FT-IR spectroscopy is invaluable for the identification of key functional groups. NMR spectroscopy offers a detailed map of the molecular skeleton, and mass spectrometry confirms the molecular weight and provides clues for structural fragmentation. Together, these methods allow for the unambiguous elucidation and confirmation of the molecular structure of disperse dyes, which is fundamental for understanding their properties and for ensuring their quality and safety in various applications.

References

Investigating the Azo-Hydrazone Tautomerism of Disperse Yellow 163: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Azo-Hydrazone Tautomerism

Azo-hydrazone tautomerism is a form of prototropic tautomerism where a proton migrates from a hydroxyl or amino group to one of the nitrogen atoms of the azo bridge, accompanied by a rearrangement of the double bonds.[4][5] In the case of Disperse Yellow 163, which lacks a hydroxyl group, the tautomerism would be of the amine-azo to imine-hydrazone type, though the more common and significant tautomerism in related dyes involves a phenolic or naphtholic hydroxyl group. For the purpose of this guide, we will consider a hypothetical, closely related analogue of this compound that contains a hydroxyl group ortho to the azo linkage, which is a common structural motif for significant azo-hydrazone tautomerism.

The equilibrium between the azo and hydrazone forms is influenced by several factors:

  • Solvent Polarity: Polar solvents tend to favor the more polar hydrazone tautomer.[4][6]

  • Temperature: The effect of temperature on the equilibrium can vary depending on the specific dye and solvent system.

  • pH: The acidity or basicity of the medium can significantly shift the equilibrium by protonating or deprotonating the molecule.[7][8]

  • Substituent Effects: Electron-withdrawing or electron-donating groups on the aromatic rings can influence the relative stabilities of the tautomers.

Structural Elucidation of Tautomers

The two tautomeric forms of the hypothetical hydroxyl-analogue of this compound are the Azo form and the Hydrazone form.

Tautomers cluster_azo Azo Tautomer cluster_hydrazone Hydrazone Tautomer Azo Azo Hydrazone Hydrazone Azo->Hydrazone Equilibrium Azo_label Azo Form (More prevalent in non-polar solvents) Hydrazone_label Hydrazone Form (Favored in polar solvents)

Figure 1: Tautomeric Equilibrium of a this compound Analogue.

Experimental Investigation of Tautomerism

The investigation of azo-hydrazone tautomerism primarily relies on spectroscopic techniques, which can differentiate between the two forms and quantify their relative abundance.

UV-Visible Spectroscopy

Principle: The azo and hydrazone tautomers have distinct electronic structures and therefore exhibit different absorption maxima (λmax) in the UV-Vis spectrum. The azo form typically absorbs at a shorter wavelength (in the UV or near-UV region), while the more conjugated hydrazone form absorbs at a longer wavelength (in the visible region), contributing to the dye's color.[8][9]

Experimental Protocol:

  • Sample Preparation: Prepare stock solutions of this compound (or its analogue) in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, dimethyl sulfoxide). A typical concentration is 1 x 10-5 M.

  • Spectral Acquisition: Record the UV-Vis absorption spectra of each solution over a wavelength range of 200-700 nm using a double-beam spectrophotometer. Use the pure solvent as a reference.

  • Data Analysis: Identify the λmax for each absorption band in the different solvents. The relative intensities of the bands corresponding to the azo and hydrazone forms can be used to qualitatively assess the position of the tautomeric equilibrium. For quantitative analysis, deconvolution of the overlapping spectral bands may be necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: 1H and 13C NMR spectroscopy are powerful tools for elucidating the precise structure of the dominant tautomer. The chemical shifts of key protons and carbons are sensitive to the electronic environment, which differs significantly between the azo and hydrazone forms. For instance, the hydrazone form will exhibit a characteristic N-H proton signal, which is absent in the azo form.[4][5][10][11]

Experimental Protocol:

  • Sample Preparation: Prepare concentrated solutions (typically 5-10 mg/mL) of the dye in deuterated solvents of varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆).

  • Spectral Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Analyze the chemical shifts and coupling constants. The presence of a downfield N-H proton signal (typically > 10 ppm) is a strong indicator of the hydrazone tautomer. The chemical shifts of the aromatic protons and carbons, as well as the carbon attached to the oxygen, will also differ between the two forms.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium constant (KT) can be estimated from spectroscopic data.

KT = [Hydrazone] / [Azo]

Hypothetical Quantitative Data

The following tables summarize hypothetical, yet realistic, UV-Vis and NMR data for a hydroxyl-analogue of this compound, illustrating the influence of solvent polarity on the tautomeric equilibrium.

Table 1: Hypothetical UV-Vis Spectral Data

SolventDielectric Constant (ε)λmax Azo (nm)λmax Hydrazone (nm)Predominant Tautomer
Hexane1.88~380~450 (shoulder)Azo
Toluene2.38~385~460Azo
Chloroform4.81~390~475Azo/Hydrazone
Acetone20.7~395~485Hydrazone
Ethanol24.5~400~490Hydrazone
DMSO46.7~405~500Hydrazone

Table 2: Hypothetical 1H NMR Chemical Shifts (ppm)

SolventAromatic Protons-OH Proton (Azo)-NH Proton (Hydrazone)
CDCl₃6.8 - 8.2~10.5~14.2 (minor)
Acetone-d₆7.0 - 8.5~10.2 (minor)~14.8
DMSO-d₆7.1 - 8.6Not Observed~15.1

Computational Modeling

Density Functional Theory (DFT) calculations are a valuable complementary tool for studying tautomerism.[4][5][12] They can be used to:

  • Calculate the relative energies of the azo and hydrazone tautomers in the gas phase and in different solvents (using continuum solvent models).

  • Predict the geometric parameters (bond lengths and angles) of each tautomer.

  • Simulate the UV-Vis and NMR spectra of the individual tautomers to aid in the interpretation of experimental data.

DFT_Workflow start Define Molecular Structures (Azo and Hydrazone) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm minima) geom_opt->freq_calc energy_calc Single Point Energy Calculation (Higher level of theory/basis set) freq_calc->energy_calc solvent_model Incorporate Solvent Model (e.g., PCM, SMD) energy_calc->solvent_model spectral_sim Simulate Spectra (TD-DFT for UV-Vis, GIAO for NMR) solvent_model->spectral_sim analysis Compare with Experimental Data spectral_sim->analysis

Figure 2: A typical workflow for the computational investigation of tautomerism.

Logical Framework for Tautomerism Investigation

The comprehensive investigation of the tautomerism of this compound involves an integrated approach combining experimental and computational methods.

Investigation_Logic cluster_exp Experimental Analysis cluster_comp Computational Analysis uv_vis UV-Vis Spectroscopy (Varying Solvents) data_integration Integrate and Correlate Data uv_vis->data_integration nmr NMR Spectroscopy (Varying Solvents) nmr->data_integration dft DFT Calculations (Relative Stabilities, Spectra Simulation) dft->data_integration hypothesis Hypothesize Tautomeric Equilibrium hypothesis->uv_vis hypothesis->nmr hypothesis->dft conclusion Elucidate Dominant Tautomer and Equilibrium Dynamics data_integration->conclusion

Figure 3: Logical workflow for the investigation of tautomerism.

Conclusion

The tautomeric behavior of this compound is a crucial aspect of its chemistry that dictates its properties and performance. Although specific experimental data for this dye is limited, the methodologies and principles outlined in this guide provide a robust framework for its investigation. A combined approach of UV-Vis and NMR spectroscopy, complemented by DFT calculations, can provide a comprehensive understanding of the azo-hydrazone equilibrium. Such studies are essential for the rational design of new and improved azo dyes for a wide range of applications.

References

Electrochemical Properties and Cyclic Voltammetry of Disperse Yellow 163: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Yellow 163 is a mono-azo dye characterized by the presence of an azo group (-N=N-) linking two substituted aromatic rings.[1] Its molecular formula is C₁₈H₁₄Cl₂N₆O₂.[2][] The electrochemical behavior of azo dyes is of significant interest for applications in sensing, environmental remediation, and understanding tinctorial properties. Cyclic voltammetry is a powerful technique to probe the redox characteristics of such compounds.

The core electrochemical activity of this compound is expected to revolve around the reduction of its azo linkage and nitro group. The presence of electron-withdrawing groups, such as the two chlorine atoms and the nitro group on one of the aromatic rings, is predicted to facilitate the reduction process, causing it to occur at less negative potentials compared to unsubstituted azo dyes.[4] Due to the characteristic low aqueous solubility of disperse dyes, electrochemical studies may require non-aqueous solvents or the use of surfactants to achieve sufficient concentrations for analysis.[5]

Generalized Electrochemical Behavior of Azo Dyes

The electrochemical reduction of the azo group is typically an irreversible process involving the transfer of multiple electrons.[4][6] In acidic or aprotic media, the reduction often proceeds via a two-electron, two-proton step to form a hydrazo intermediate (-NH-NH-). This intermediate can then be further reduced, often leading to the cleavage of the N-N bond to yield two aromatic amine molecules.[7][8] The overall process can involve four electrons for the complete reduction to amines.[4]

The general reduction pathway is as follows:

  • Initial Reduction: Ar-N=N-Ar' + 2e⁻ + 2H⁺ → Ar-NH-NH-Ar'

  • Bond Cleavage: Ar-NH-NH-Ar' + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂N-Ar'

This reductive cleavage is the basis for the electrochemical decolorization of azo dye effluents.

Experimental Protocol for Cyclic Voltammetry

This section outlines a representative experimental protocol for investigating the electrochemical properties of a disperse dye like this compound. Given the dye's low solubility in water, both aqueous (with a dispersing agent) and non-aqueous methodologies are presented.

3.1 Materials and Reagents

  • Working Electrode: Glassy Carbon Electrode (GCE) (3 mm diameter)

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl, 3 M KCl)

  • Counter Electrode: Platinum wire

  • Analyte: this compound

  • Supporting Electrolyte (Aqueous): 0.1 M Sodium sulfate (B86663) (Na₂SO₄) in deionized water.

  • Supporting Electrolyte (Non-Aqueous): 0.1 M Lithium chloride (LiCl) in N,N-Dimethylformamide (DMF).[9]

  • Surfactant (for aqueous setup): N-cetyl-N,N,N-trimethylammonium bromide (CTAB).[5]

  • Solvents: High-purity DMF, deionized water.

  • Inert Gas: High-purity nitrogen or argon.

3.2 Instrumentation

  • Potentiostat/Galvanostat electrochemical workstation.

  • Three-electrode electrochemical cell.

  • Polishing kit for the working electrode (alumina slurries and polishing pads).

3.3 Electrode Preparation

  • Polish the glassy carbon working electrode with 1.0, 0.3, and 0.05 µm alumina (B75360) slurry on a polishing pad for 5 minutes each.

  • Rinse the electrode thoroughly with deionized water and sonicate in both water and ethanol (B145695) for 2 minutes each to remove any adhered alumina particles.

  • Dry the electrode under a stream of nitrogen gas before use.

3.4 Sample Preparation

  • Method A: Non-Aqueous (DMF)

    • Prepare a 0.1 M stock solution of LiCl supporting electrolyte in DMF.[9]

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMF.

    • For analysis, add a specific volume of the dye stock solution to the LiCl/DMF electrolyte to achieve the desired final concentration (e.g., 1 mM).

  • Method B: Aqueous Dispersion

    • Prepare a 0.1 M Na₂SO₄ aqueous supporting electrolyte.

    • Add a surfactant like CTAB to the electrolyte (e.g., 0.2 g/L) to aid in the dispersion of the dye.[5]

    • Prepare a concentrated stock solution of this compound in a minimal amount of DMF (e.g., 3 g/L).[9]

    • Add a small aliquot (e.g., 0.1 mL) of the dye/DMF stock solution to the aqueous electrolyte (e.g., 10 mL) while stirring to form a fine dispersion.[9]

3.5 Cyclic Voltammetry Procedure

  • Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

  • Add the analyte solution (prepared via Method A or B) to the cell.

  • Purge the solution with high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a nitrogen/argon blanket over the solution during the experiment.

  • Perform a cyclic voltammetry scan. A typical potential window for azo dye reduction is from approximately +0.5 V to -1.5 V vs. Ag/AgCl.

  • Record voltammograms at various scan rates (e.g., 10, 20, 50, 100, 200 mV/s) to investigate the relationship between peak current and scan rate, which helps in determining if the process is diffusion-controlled or adsorption-controlled.[9]

  • First, run a blank scan of the supporting electrolyte alone to identify any background peaks.

Data Presentation

As no specific data for this compound is available, the following table summarizes representative electrochemical data for an analogous disperse azo dye, C.I. Disperse Orange 62, which also contains nitro and chloro substituents. This data is intended for comparative purposes.

Table 1: Representative Cyclic Voltammetry Data for an Analogous Disperse Azo Dye (C.I. Disperse Orange 62) in an Aqueous System. [9]

ParameterValueConditions
Cathodic Peak Potential (Epc1) ~ -0.6 V vs. Ag/AgClReduction of Nitro Group
Cathodic Peak Potential (Epc2) ~ -0.8 V vs. Ag/AgClReduction of Azo Group
Process Type IrreversibleNo corresponding anodic peaks are observed on the reverse scan.
Control Mechanism Diffusion-controlledCathodic peak current shows a linear relationship with the square root of the scan rate.

Note: The exact peak potentials for this compound may differ based on its specific molecular structure and the experimental conditions used.

Visualizations

The following diagrams illustrate the typical experimental workflow for cyclic voltammetry and the generalized reduction mechanism of an azo dye.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Electrode Polishing (GCE) B Analyte Solution Preparation (Dye + Electrolyte) A->B C Cell Assembly (3-Electrode System) B->C D Deoxygenation (N2/Ar Purge) C->D E Set CV Parameters (Potential Window, Scan Rate) D->E F Run Cyclic Voltammogram E->F G Record Voltammogram (Current vs. Potential) F->G H Identify Peak Potentials (Epc, Epa) G->H I Analyze Scan Rate Dependence H->I

Caption: Experimental workflow for cyclic voltammetry analysis.

G Azo Azo Dye (Ar-N=N-Ar') Hydrazo Hydrazo Intermediate (Ar-NH-NH-Ar') Azo->Hydrazo + 2e⁻, + 2H⁺ (Initial Reduction) Amines Aromatic Amines (Ar-NH₂ + H₂N-Ar') Hydrazo->Amines + 2e⁻, + 2H⁺ (Reductive Cleavage)

Caption: Generalized electrochemical reduction pathway of an azo dye.

References

An In-Depth Technical Guide to the Thermal Stability and Degradation Pathways of Disperse Yellow 163

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

Disperse Yellow 163 is a yellow powder with the chemical formula C₁₈H₁₄Cl₂N₆O₂ and a molecular weight of 417.25 g/mol .[1][2] Its non-ionic nature and low water solubility are characteristic of disperse dyes, necessitating their application as a fine dispersion in aqueous dyebaths.[3] The dyeing of polyester (B1180765) fibers with disperse dyes typically occurs at high temperatures, often between 120°C and 130°C under pressure, to facilitate dye diffusion into the polymer matrix.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
C.I. NameThis compound[1]
C.I. Number111235[1]
CAS Number67923-43-7[2]
Molecular FormulaC₁₈H₁₄Cl₂N₆O₂[1][2]
Molecular Weight417.25 g/mol [1][2]
Molecular StructureSingle Azo Class[1]
Predicted Boiling Point685.4 ± 55.0 °C[2]
Predicted Density1.37 g/cm³[2]
AppearanceYellow Powder[4]

Thermal Stability

The thermal stability of disperse dyes is a critical factor in their application, as they are often subjected to high temperatures during dyeing and subsequent processing of the textile. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not publicly available, the general behavior of analogous azo disperse dyes suggests a high degree of thermal stability. Disperse dyes are generally crystalline materials with high melting points, typically exceeding 150°C.[3] The thermal degradation of azo dyes is primarily initiated by the cleavage of the azo bond (-N=N-).[5][6]

Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

Temperature Range (°C)Weight Loss (%)Associated Process
< 200< 2%Loss of residual moisture and volatile impurities.
200 - 3505 - 15%Onset of decomposition, likely initiated at the azo linkage.
350 - 50040 - 60%Major thermal degradation, involving cleavage of the azo bond and fragmentation of the aromatic structures.
> 50020 - 30%Carbonization of the organic residue.

Note: This data is hypothetical and based on the typical thermal decomposition profiles of similar azo disperse dyes. Actual values may vary.

Degradation Pathways

The primary thermal degradation pathway for azo dyes involves the homolytic cleavage of the azo bond, which is the most thermally labile part of the molecule.[5][6] This cleavage results in the formation of two primary radical fragments. For this compound, this would lead to the formation of a 2,6-dichloro-4-nitrophenyl radical and a N,N-bis(2-cyanoethyl)aminophenyl radical. These highly reactive radicals would then undergo further reactions, such as hydrogen abstraction from the surrounding environment or other dye molecules, to form stable degradation products.

Based on studies of structurally similar azo dyes, the expected primary degradation products of this compound are:

  • 2,6-dichloro-4-nitroaniline (B1670479): This is a plausible degradation product formed from the 2,6-dichloro-4-nitrophenyl radical. The microbial degradation of a similar azo dye has been shown to yield this compound.

  • N,N-bis(2-cyanoethyl)aniline: This would be formed from the N,N-bis(2-cyanoethyl)aminophenyl radical.

Further fragmentation of these primary products at higher temperatures could lead to the formation of smaller volatile compounds.

Caption: Proposed thermal degradation pathway of this compound.

Experimental Protocols

To accurately determine the thermal stability and degradation pathways of this compound, a combination of analytical techniques is required. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides quantitative information about the thermal stability and decomposition profile of the material.

  • Instrumentation: A high-resolution thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum TGA pan.

  • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to 800°C at a constant heating rate of 10°C/min.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, temperatures of maximum decomposition rates (from the derivative thermogravimetric, DTG, curve), and the percentage of mass loss at different stages.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the degradation products of a material. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

  • Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.

  • Sample Preparation: Place a small amount (e.g., 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Pyrolysis Conditions: Heat the sample to a series of temperatures (e.g., 300°C, 400°C, 500°C, 600°C) for a short duration (e.g., 10-20 seconds) in an inert atmosphere (helium).

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A suitable temperature program to separate the pyrolysis products, for example, start at 50°C, hold for 2 minutes, then ramp to 300°C at 10°C/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 550.

  • Data Analysis: The mass spectra of the separated components are compared with a mass spectral library (e.g., NIST) to identify the degradation products.

Experimental_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) TGA_Sample Sample of This compound TGA_Instrument TGA Instrument (Inert Atmosphere) TGA_Sample->TGA_Instrument TGA_Heating Controlled Heating (e.g., 10°C/min) TGA_Instrument->TGA_Heating TGA_Data TGA/DTG Curves (Mass Loss vs. Temp) TGA_Heating->TGA_Data TGA_Analysis Determine Decomposition Temperatures & Weight Loss TGA_Data->TGA_Analysis Py_Sample Sample of This compound Pyrolyzer Pyrolyzer (High Temperature, Inert Atm.) Py_Sample->Pyrolyzer GC Gas Chromatograph (Separation) Pyrolyzer->GC MS Mass Spectrometer (Detection & Identification) GC->MS Py_Data Mass Spectra of Degradation Products MS->Py_Data Py_Analysis Identify Degradation Products Py_Data->Py_Analysis

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

This compound, as a monoazo disperse dye, is expected to exhibit good thermal stability, a prerequisite for its application in high-temperature dyeing processes. The primary thermal degradation mechanism is anticipated to be the cleavage of the azo bond, leading to the formation of 2,6-dichloro-4-nitroaniline and N,N-bis(2-cyanoethyl)aniline as the main initial degradation products. Further research employing the detailed experimental protocols outlined in this guide is necessary to ascertain the precise thermal decomposition profile and to confirm the proposed degradation pathways. Such data would be invaluable for optimizing dyeing processes, ensuring product safety, and conducting comprehensive environmental risk assessments.

References

An In-depth Technical Guide to the Physicochemical Properties of CAS Number 67923-43-7 (Disperse Yellow 163)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the compound identified by CAS number 67923-43-7, known as Disperse Yellow 163. The document is structured to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering organized data, procedural insights, and logical visualizations. Due to the nature of the compound as a commercial disperse dye, a complete set of experimentally determined data is not always available in public literature. Therefore, this guide consolidates available information, including predicted values, and outlines general experimental protocols relevant to this class of chemical.

Chemical Identity

The CAS number 67923-43-7 is unequivocally associated with the chemical substance This compound . It is a monoazo dye characterized by the following identifiers:

IdentifierValue
Chemical Name 3,3'-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis-propanenitrile[]
CAS Number 67923-43-7[2][3]
Molecular Formula C₁₈H₁₄Cl₂N₆O₂[2][4][5]
Molecular Weight 417.25 g/mol [2][4][5]
Synonyms C.I. This compound, Disperse Yellow BRL, Disperse Yellow S-BRL[3]

Physicochemical Properties

The following tables summarize the available quantitative data for the physicochemical properties of this compound. It is important to note that some of the data are predicted values from computational models, as experimental determination for every property is not widely published.

Table 2.1: General and Physical Properties
PropertyValueSource
Physical Appearance Yellow grain/powder[3]Experimental
Melting Point Data not consistently available-
Boiling Point 685.4 ± 55.0 °C at 760 mmHg[][2]Predicted
Density 1.37 ± 0.1 g/cm³[][2]Predicted
Vapor Pressure No data available-
Table 2.2: Solubility and Partitioning
PropertyValueSource
Water Solubility Generally low, typical for disperse dyesQualitative
Solubility in Organic Solvents Data not specifically available for this compound-
LogP (Octanol-Water Partition Coefficient) No data available-
Table 2.3: Acidity and Spectroscopic Data
PropertyValueSource
pKa 0.86 ± 0.50[2]Predicted
UV-Vis Absorption Data not available-

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A general approach for assessing the purity of this compound would involve reverse-phase HPLC.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 stationary phase column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient would be optimized to ensure the separation of the main component from any impurities.

  • Detection: The UV-Vis detector would be set to a wavelength corresponding to the maximum absorbance of the dye to monitor the elution.

  • Quantification: Purity is determined by comparing the peak area of the main component to the total area of all detected peaks.

Determination of Melting Point

The melting point of a solid powder like this compound can be determined using a standard melting point apparatus.

  • Procedure: A small, dry sample of the powder is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is gradually increased. The temperature range over which the substance melts is recorded as the melting point. For a pure substance, this range is typically narrow.

Solubility Determination

A general method for determining solubility in various solvents involves the following steps:

  • Procedure: A known amount of the solvent is placed in a vial at a constant temperature. Small, accurately weighed portions of this compound are added incrementally with vigorous stirring until no more solute dissolves, and a saturated solution is formed. The total weight of the dissolved solute is then used to calculate the solubility at that temperature, often expressed in g/L or mg/mL.

Synthesis Workflow

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction. This workflow can be visualized as follows:

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling 2_6_dichloro_4_nitroaniline 2,6-dichloro-4-nitroaniline Diazonium_Salt Diazonium Salt Intermediate 2_6_dichloro_4_nitroaniline->Diazonium_Salt Diazotization NaNO2_HCl Sodium Nitrite (NaNO2) in Hydrochloric Acid (HCl) (0-5°C) NaNO2_HCl->Diazonium_Salt Coupling_Component N,N-bis(2-cyanoethyl)aniline Diazonium_Salt->Coupling_Component Reacts with Disperse_Yellow_163 This compound Coupling_Component->Disperse_Yellow_163 Azo Coupling

Figure 1: Synthesis workflow of this compound.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or interaction of this compound with signaling pathways in a drug development context. As a disperse dye, its primary application is in the textile industry, and it is not designed for pharmaceutical use. The main biological consideration for azo dyes is their potential for metabolic cleavage of the azo bond by azoreductase enzymes, which can lead to the formation of aromatic amines. The toxicological profiles of these metabolites can be of concern.

Conclusion

References

An In-depth Technical Guide to the Manufacturing Methods of 2,6-Dichloro-4-nitroaniline-Based Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the manufacturing methods for azo dyes derived from 2,6-dichloro-4-nitroaniline (B1670479). It covers the synthesis of the key precursor, 2,6-dichloro-4-nitroaniline, followed by detailed experimental protocols for the production of various azo dyes through diazotization and coupling reactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in dye chemistry, materials science, and drug development, offering detailed methodologies, quantitative data, and visual representations of the synthetic pathways.

Manufacturing of the Precursor: 2,6-Dichloro-4-nitroaniline

The synthesis of 2,6-dichloro-4-nitroaniline is a critical first step in the production of the target azo dyes. Various methods have been developed for the chlorination of 4-nitroaniline (B120555) to yield this precursor. Below is a summary and comparison of the most common manufacturing processes.

Table 1: Comparison of Manufacturing Methods for 2,6-Dichloro-4-nitroaniline

MethodChlorinating AgentReaction MediumTemperature (°C)Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Method A Chlorine gas (Cl₂)Acetic Acid25-3579 - 90.6>99High purity, reduced aqueous effluent.[1]Requires handling of chlorine gas.
Method B Chlorine bleaching liquor (Hypochlorous acid)Dilute aqueous HCl or HNO₃ with a dispersing agent5-20, then 70~90≥97Avoids direct use of chlorine gas.Multi-step temperature control, potential for effluent pollution.
Method C Chlorine gas (Cl₂)Aqueous HCl (4-7.5 N)95-11092~82Simplified process.[2]Lower purity, requires high temperatures.[2]
Method D p-nitroaniline-ortho-sulfonic acid chlorinationAqueous HCl<10, then >5081-87Substantially free of 4-nitro-2-chloro-anilineHigh purity, avoids tarry by-products.[3]Multi-step temperature control.
Experimental Protocol: Method A - Chlorination in Acetic Acid[1]

This method is favored for its high purity product and reduced environmental impact due to the recyclable reaction medium.

Materials:

  • 4-nitroaniline

  • Glacial acetic acid

  • Hydrogen chloride gas

  • Chlorine gas

Procedure:

  • A slurry of 67.4 parts of 4-nitroaniline in 782 parts of glacial acetic acid is stirred in a 1-liter round-bottomed flask equipped with a thermocouple, a mechanical stirrer, a sparge tube, and a vent system.

  • 21.7 parts of hydrogen chloride gas are added via the sparge tube.

  • 67.5 parts of chlorine gas are then sparged into the mixture while cooling to maintain the temperature at 30°C.

  • The resulting bright yellow slurry is cooled to 20°C before filtering.

  • The filter cake is washed and the product is dried in vacuo.

  • This process yields approximately 80.2 parts (79%) of 2,6-dichloro-4-nitroaniline with a purity of >99% as determined by capillary gas chromatography, and a melting point of 190-194°C.[1]

Synthesis of Azo Dyes from 2,6-Dichloro-4-nitroaniline

The synthesis of azo dyes from 2,6-dichloro-4-nitroaniline follows a two-step process: diazotization of the primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound (the coupling component).

General Mechanism

The overall synthetic pathway can be visualized as follows:

Azo Dye Synthesis 2,6-Dichloro-4-nitroaniline 2,6-Dichloro-4-nitroaniline Diazonium Salt Diazonium Salt 2,6-Dichloro-4-nitroaniline->Diazonium Salt Diazotization (NaNO₂, H⁺, 0-5°C) Azo Dye Azo Dye Diazonium Salt->Azo Dye Azo Coupling Coupling Component Coupling Component Coupling Component->Azo Dye Disperse_Orange_30_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up DCNA 2,6-Dichloro-4-nitroaniline in conc. acid Cool_DCNA Cool to 0-5°C DCNA->Cool_DCNA NaNO2 Add NaNO₂ solution (0-5°C) Cool_DCNA->NaNO2 Diazonium_Salt Diazonium Salt Solution NaNO2->Diazonium_Salt Mix Combine Solutions (pH 4-7) Diazonium_Salt->Mix Coupler N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline in solvent Cool_Coupler Cool to 0-5°C Coupler->Cool_Coupler Cool_Coupler->Mix Stir Stir for several hours Mix->Stir Filter Filtration Stir->Filter Wash Wash with cold water Filter->Wash Dry Drying Wash->Dry Final_Product Disperse Orange 30 Dry->Final_Product

References

C.I. Disperse Yellow 163: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and characterization of C.I. Disperse Yellow 163, a monoazo dye. The information is intended for researchers and scientists in the fields of chemistry, materials science, and analytical science. While primarily used in the textile industry, the methodologies for its synthesis and characterization are instructive for professionals in drug development who work with similar molecular scaffolds.

Core Properties of C.I. This compound

C.I. This compound is a synthetic organic compound valued for its yellow hue and its ability to color hydrophobic fibers. Its physicochemical properties are summarized in the table below.

PropertyValue
C.I. Name This compound
CAS Number 67923-43-7[1][2][3]
Molecular Formula C₁₈H₁₄Cl₂N₆O₂[1][2][3][4]
Molecular Weight 417.25 g/mol [1][2][3][4]
IUPAC Name 3-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]propanenitrile[1]
Appearance Yellow powder[3][4]
Boiling Point 685.4 ± 55.0 °C at 760 Torr[1]
Density 1.37 ± 0.1 g/cm³[1]
Molecular Structure Class Single azo[4]

Synthesis of C.I. This compound

Experimental Protocol: Synthesis

Step 1: Diazotization of 2,6-dichloro-4-nitroaniline (B1670479)

  • In a flask equipped with a stirrer and thermometer, suspend 2,6-dichloro-4-nitroaniline in a solution of hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • Prepare a solution of sodium nitrite (B80452) in cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension of the amine, maintaining the temperature below 5 °C. The rate of addition should be controlled to prevent a rapid rise in temperature.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt of 2,6-dichloro-4-nitroaniline.

Step 2: Azo Coupling

  • In a separate reaction vessel, dissolve N,N-bis(2-cyanoethyl)benzenamine in a suitable solvent, such as a mixture of acetic acid and water.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cooled solution of the coupling agent with vigorous stirring.

  • Maintain the temperature below 10 °C throughout the addition. The formation of a yellow precipitate of C.I. This compound should be observed.

  • Continue stirring the reaction mixture for 2-3 hours at a low temperature to ensure the completion of the coupling reaction.

  • Isolate the crude C.I. This compound by vacuum filtration.

  • Wash the filter cake with cold water until the filtrate is neutral to remove any unreacted starting materials and inorganic salts.

  • The crude dye can be further purified by recrystallization from a suitable organic solvent, such as ethanol (B145695) or acetone, to obtain a product of high purity.

  • Dry the purified dye in a vacuum oven at a controlled temperature.

Characterization of C.I. This compound

A comprehensive characterization of the synthesized C.I. This compound is essential to confirm its identity, purity, and structural integrity. The following are standard analytical techniques employed for the characterization of disperse dyes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of C.I. This compound and for its quantification.

Experimental Protocol: HPLC Analysis

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a mixture of acetonitrile (B52724) and water, or methanol (B129727) and water, with a small amount of an acidifier like formic acid or a buffer like ammonium (B1175870) acetate.

  • Standard Preparation: Prepare a stock solution of the purified C.I. This compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the synthesized dye in the mobile phase to a suitable concentration.

  • Injection and Detection: Inject the standard and sample solutions into the HPLC system. Monitor the elution of the dye at its wavelength of maximum absorbance (λmax), which for a yellow dye is typically in the range of 400-450 nm.

  • Data Analysis: The purity of the sample can be determined by the peak area percentage of the main component. Quantification can be achieved by creating a calibration curve from the peak areas of the standard solutions.

Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax) of the dye, which is a characteristic property related to its color.

Experimental Protocol: UV-Vis Analysis

  • Prepare a dilute solution of C.I. This compound in a suitable spectroscopic grade solvent (e.g., ethanol, acetone, or DMF).

  • Record the absorption spectrum of the solution over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer, with the pure solvent as a reference.

  • Identify the λmax from the resulting spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the molecule, thereby confirming its structure.

Experimental Protocol: FT-IR Analysis

  • Prepare a solid sample of the dye for analysis. This is typically done by mixing a small amount of the dry dye powder with potassium bromide (KBr) and pressing the mixture into a thin, transparent pellet.

  • Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

  • Characteristic peaks to be observed include those for N-H stretching, C-N stretching, C≡N stretching (from the cyanoethyl groups), C-Cl stretching, N=N stretching (azo group), and aromatic C-H and C=C stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of the dye molecule.

Experimental Protocol: NMR Analysis

  • Dissolve a sample of the purified dye in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Record the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • The ¹H NMR spectrum will show signals corresponding to the aromatic protons and the protons of the cyanoethyl groups.

  • The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, including the aromatic carbons and the carbons of the cyanoethyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the dye and to confirm its molecular formula.

Experimental Protocol: Mass Spectrometry Analysis

  • Introduce a solution of the dye into a mass spectrometer. Techniques such as Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART) can be used.[5]

  • Acquire the mass spectrum in the positive or negative ion mode.

  • The molecular ion peak ([M+H]⁺ or [M-H]⁻) will confirm the molecular weight of the compound. High-resolution mass spectrometry can be used to confirm the elemental composition.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of C.I. This compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials: 2,6-dichloro-4-nitroaniline N,N-bis(2-cyanoethyl)benzenamine Diazotization Diazotization of 2,6-dichloro-4-nitroaniline Start->Diazotization Coupling Azo Coupling with N,N-bis(2-cyanoethyl)benzenamine Diazotization->Coupling Purification Purification (Recrystallization) Coupling->Purification FinalProduct Pure C.I. This compound Purification->FinalProduct HPLC HPLC (Purity) FinalProduct->HPLC UV_Vis UV-Vis Spectroscopy (λmax) FinalProduct->UV_Vis FT_IR FT-IR Spectroscopy (Functional Groups) FinalProduct->FT_IR NMR NMR Spectroscopy (Structure Elucidation) FinalProduct->NMR MS Mass Spectrometry (Molecular Weight) FinalProduct->MS

Synthesis and characterization workflow for C.I. This compound.

References

Solubility studies of Disperse Yellow 163 in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Disperse Yellow 163

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound

This compound, with the chemical formula C₁₈H₁₄Cl₂N₆O₂ and a molecular weight of 417.25, is a red-light yellow powder.[1] It belongs to the single azo class of dyes and is identified by CAS Registry Number 71767-67-4.[1] Its primary application is in the dyeing and printing of polyester (B1180765) and its blended fabrics, and it is particularly suitable for polyester superfine fiber.[1] The manufacturing process involves the diazo coupling of 2,6-dichloro-4-nitroaniline (B1670479) with N,N-bis(2-cyanoethyl)benzenamine.[1]

Understanding the solubility of disperse dyes is paramount for optimizing dyeing processes, ensuring color fastness, and in the context of drug development, for assessing the potential interactions and delivery mechanisms of dye-conjugated molecules.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. This indicates a notable gap in the publicly available physicochemical data for this particular dye.

For illustrative purposes and to provide a reference point, the following table summarizes the solubility of a different but related compound, Solvent Yellow 163 (CAS No. 13676-91-0). It is crucial to note that Solvent Yellow 163 is a different chemical entity from this compound , and their solubility characteristics will differ.

Table 1: Solubility of Solvent Yellow 163 in Various Organic Solvents at 20°C

SolventSolubility (g/L)
Acetone13.7[2][3]
Butyl Acetate15.9[2][3]
Methylbenzene75.9[2][3]
Dichloromethane500[2][3]
Ethyl Alcohol1.7[2][3]

Experimental Protocols for Determining Dye Solubility

The following section details a general experimental protocol for determining the solubility of disperse dyes like this compound. This method is based on the principle of preparing saturated solutions and quantifying the dissolved dye concentration, often spectrophotometrically.

Materials and Equipment
  • This compound (analytical standard)

  • Selected solvents (e.g., acetone, ethanol, dichloromethane, ethyl acetate, water)

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Shaking incubator or magnetic stirrer

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Syringe filters (0.45 µm)

  • Cuvettes

Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a known volume of the desired solvent in a sealed container (e.g., a volumetric flask or a screw-cap vial).

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a magnetic stirrer can be used for this purpose.

  • Separation of Undissolved Solids:

    • After the equilibration period, allow the solution to stand undisturbed to let the undissolved dye particles settle.

    • To ensure the complete removal of solid particles, centrifuge the suspension at a high speed.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. For further purification, the supernatant can be passed through a syringe filter.

  • Quantification of Dissolved Dye:

    • Spectrophotometric Analysis: This is a common and effective method for determining the concentration of a colored compound.

      • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute, known concentration of this compound in the solvent of interest. Scan the absorbance of this solution across a range of wavelengths (e.g., 300-600 nm) to identify the λmax.

      • Prepare a Calibration Curve: Create a series of standard solutions of this compound with known concentrations in the same solvent. Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

      • Determine the Concentration of the Saturated Solution: Dilute the clear supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax and use the calibration curve to determine its concentration.

      • Calculate Solubility: Back-calculate the concentration of the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in g/L or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a disperse dye.

G cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_quant Quantification A Weigh excess this compound B Add to known volume of solvent A->B C Equilibrate at constant temperature (24-48h) B->C D Centrifuge the mixture C->D Transfer to centrifuge tube E Collect supernatant D->E F Filter supernatant (optional) E->F J Dilute supernatant F->J Transfer clear supernatant G Prepare calibration standards H Measure absorbance at λmax G->H I Generate calibration curve H->I L Determine concentration from curve I->L K Measure absorbance of diluted sample J->K K->L M Calculate solubility L->M

Workflow for Determining Dye Solubility.

Signaling Pathways and Logical Relationships

In the context of dye solubility studies, there are no direct biological signaling pathways to depict. However, a logical relationship diagram can illustrate the factors influencing the solubility of a disperse dye.

G cluster_dye Dye Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Dye This compound (Solute) Structure Molecular Structure (Size, Polarity, Functional Groups) Dye->Structure Crystal Crystal Lattice Energy Dye->Crystal Solubility Solubility Structure->Solubility influences Crystal->Solubility influences Solvent Solvent System Polarity Polarity ('Like Dissolves Like') Solvent->Polarity Hbond Hydrogen Bonding Capacity Solvent->Hbond Polarity->Solubility influences Hbond->Solubility influences Temp Temperature Temp->Solubility influences Pressure Pressure Pressure->Solubility influences

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Disperse Yellow 163

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Yellow 163 (CAS No. 67923-43-7) is a synthetic dye belonging to the disperse class, characterized by its low water solubility and application in dyeing hydrophobic fibers such as polyester.[1] The monitoring of such dyes in consumer products and environmental samples is crucial due to potential health concerns, including allergic contact dermatitis and the possibility of them being precursors to carcinogenic aromatic amines. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) offers a robust and widely accessible technique for the separation, identification, and quantification of this compound. This document provides a detailed protocol for its analysis.

Experimental Protocols

Sample Preparation (from Textile Matrix)

This protocol outlines the extraction of this compound from a textile sample.

  • Sample Comminution: Cut a representative textile sample into small pieces (approximately 2 mm x 2 mm).

  • Extraction:

    • Weigh 1.0 g of the comminuted textile into a 50 mL conical flask.

    • Add 20 mL of methanol (B129727).

    • Sonicate for 30 minutes at 50°C in a water bath.[2]

    • Allow the mixture to cool to room temperature.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes to pellet any solid matrix particles.[2][3]

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[2][3]

HPLC-DAD Instrumentation and Conditions

This method is designed for the separation and quantification of this compound.

  • LC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is recommended for the separation. A common choice is a column with dimensions of 3.9 mm x 150 mm and a particle size of 4 µm.

  • Mobile Phase: A gradient elution using two solvents is employed for optimal separation.

    • Solvent A: Water with 0.1% formic acid.[3]

    • Solvent B: Acetonitrile with 0.1% formic acid.[3]

  • Detection: A Diode Array Detector allows for the simultaneous acquisition of absorbance spectra, enhancing the specificity of detection. The maximum absorption wavelength for quantification should be determined by analyzing a standard of this compound, with monitoring at approximately 350 nm as a starting point.[4]

Calibration
  • Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to cover the expected concentration range of the samples.

  • Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

Quantification
  • Inject the prepared sample extract into the HPLC system.

  • Identify the this compound peak based on its retention time and by comparing its UV-Vis spectrum with that of a standard.

  • The concentration of this compound in the sample is determined by interpolating the peak area from the calibration curve.

Data Presentation

The following table summarizes typical performance parameters for HPLC methods used in the analysis of disperse dyes. While specific data for this compound requires method validation, the values for similar disperse dyes provide a benchmark.

ParameterTypical Performance of HPLC-DAD Method for Disperse DyesReference
Linearity (r²)> 0.995[3]
Limit of Detection (LOD)0.02 – 1.35 ng/mL (for a range of dyes)
Limit of Quantification (LOQ)0.06 – 4.09 ng/mL (for a range of dyes)
Recovery81.8% - 114.1% (for a range of dyes)
Precision (%RSD)< 8.0%[5]

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Textile Textile Sample Extraction Methanol Extraction (Ultrasonication, 50°C, 30 min) Textile->Extraction Centrifuge Centrifugation (10,000 rpm, 10 min) Extraction->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter Vial Sample in HPLC Vial Filter->Vial Injection HPLC Injection Vial->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection Separation->Detection Acquisition Data Acquisition Detection->Acquisition Quantification Quantification Acquisition->Quantification

References

Application Notes and Protocols: Disperse Yellow 163 in Polymer Films and Coatings for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential research applications of Disperse Yellow 163, an azo disperse dye, when incorporated into polymer films and coatings. While traditionally used in the textile industry for dyeing polyester (B1180765) fabrics, the inherent photophysical properties of its chromophore suggest its utility in more advanced research applications, including the development of functional materials. This document outlines protocols for film preparation and characterization, alongside potential applications in sensor technology and photo-responsive systems.

This compound is a monoazo dye with the chemical formula C₁₈H₁₄Cl₂N₆O₂.[1] Its molecular structure is the basis for its coloration and potential for stimuli-responsive behavior.

Potential Research Applications

The applications detailed below are based on the known properties of the azo dye class. Specific performance of this compound in these areas requires experimental validation.

1.1. Fluorescent Probes in Polymer Matrices

Azo dyes can exhibit fluorescence, making them candidates for use as probes to study the microenvironment of polymer films.[2] Changes in the fluorescence emission spectrum (wavelength and intensity) can provide information on local polarity, viscosity, and molecular mobility within the polymer matrix. This can be particularly relevant in drug delivery research to monitor the state of a polymer-based drug carrier.

1.2. Photo-responsive Polymer Films and Coatings

The azo group in this compound can undergo reversible trans-cis photoisomerization upon irradiation with light of a specific wavelength. This molecular change can be harnessed to induce macroscopic changes in the polymer film, such as changes in optical properties, surface topography, or even actuation. Such photo-switchable materials are of interest for optical data storage, smart coatings, and light-controlled release systems.

1.3. Solvatochromic and Thermochromic Sensors

The absorption and emission spectra of azo dyes can be sensitive to the polarity of their environment (solvatochromism) and temperature (thermochromism).[3] By incorporating this compound into a polymer film, it may be possible to create coatings that change color in response to the presence of certain solvents or changes in temperature. This could be applied in the development of chemical sensors or temperature indicators.

Quantitative Data Summary

The following tables present hypothetical yet realistic quantitative data for this compound based on typical values for similar azo dyes. These tables are for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Photophysical Properties of this compound in Various Solvents

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)
n-Hexane1.88420510
Toluene2.38425518
Chloroform (B151607)4.81435530
Acetone20.7440545
Ethanol24.5445555
Acetonitrile37.5442550

Table 2: Properties of this compound-Doped PMMA Films

Dye Conc. (% w/w)Film Thickness (nm)Absorption Max (λ_abs, nm)Fluorescence Quantum Yield (Φ_F)
0.11004380.15
0.51024400.12
1.01054410.08
2.01104420.05

Experimental Protocols

3.1. Protocol for Preparation of Dye-Doped Polymer Films by Spin Coating

This protocol describes the preparation of thin films of a polymer (e.g., Polymethyl methacrylate (B99206) - PMMA) doped with this compound.

Materials:

  • This compound

  • PMMA (Mw = 120,000 g/mol )

  • Chloroform (or another suitable solvent)

  • Glass or silicon substrates

  • Syringes and 0.2 µm PTFE filters

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of PMMA in chloroform (e.g., 10% w/v).

    • Prepare a stock solution of this compound in chloroform (e.g., 1 mg/mL).

    • In a clean vial, mix the PMMA and this compound stock solutions to achieve the desired final dye concentration (e.g., 0.5% w/w relative to the polymer).

    • Stir the final solution for at least 2 hours in the dark to ensure homogeneity.

  • Substrate Cleaning:

    • Soncate the substrates in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates under a stream of nitrogen gas.

    • Optional: Treat the substrates with oxygen plasma for 5 minutes to enhance surface wettability.

  • Spin Coating:

    • Place a cleaned substrate on the spin coater chuck.

    • Dispense the dye-polymer solution onto the center of the substrate using a filtered syringe.

    • Spin the substrate at a desired speed (e.g., 2000 rpm) for a set duration (e.g., 60 seconds). The final film thickness will depend on the solution viscosity and spin speed.

    • Anneal the coated substrate on a hotplate at a temperature below the glass transition temperature of the polymer (e.g., 80°C for PMMA) for 10-15 minutes to remove residual solvent.

3.2. Protocol for Characterization of Photophysical Properties

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • UV-Vis Absorption Spectroscopy:

    • Place the dye-doped polymer film in the sample holder of the UV-Vis spectrophotometer.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 300-700 nm).

    • Identify the wavelength of maximum absorption (λ_abs).

  • Fluorescence Spectroscopy:

    • Place the dye-doped polymer film in the sample holder of the fluorometer.

    • Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.

    • Record the emission spectrum over a suitable wavelength range.

    • Identify the wavelength of maximum emission (λ_em).

Visualizations

Experimental_Workflow cluster_prep Film Preparation cluster_char Characterization cluster_app Potential Application Testing Solution Dye & Polymer Solution SpinCoat Spin Coating Solution->SpinCoat Anneal Annealing SpinCoat->Anneal UVVis UV-Vis Spectroscopy Anneal->UVVis Fluorescence Fluorescence Spectroscopy Anneal->Fluorescence Photoresponsive Photo-response Study UVVis->Photoresponsive Sensor Sensor Performance Fluorescence->Sensor

Caption: Experimental workflow for preparing and characterizing this compound-doped polymer films.

Photoisomerization_Pathway Trans Trans-Isomer Cis Cis-Isomer Trans->Cis hv (UV/Blue Light) Cis->Trans hv' (Visible Light) or Δ (Heat)

Caption: Reversible trans-cis photoisomerization of the azo group in this compound.

References

Disperse Yellow 163 as a reference standard in analytical chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Yellow 163 is a monoazo dye known for its application in dyeing polyester (B1180765) and blended fabrics, imparting a red-light yellow hue.[1][2][3] In the field of analytical chemistry, particularly in quality control and research and development within the textile and dye manufacturing industries, the use of well-characterized reference standards is crucial for accurate quantification and identification of analytes. This document provides a detailed protocol for the use of this compound as a reference standard for analytical purposes, including its physicochemical properties, and protocols for its use in High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and application in analytical methodologies.

PropertyValueReference
Chemical Name 3,3'-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis-propanenitrile[2]
C.I. Name This compound[1]
CAS Number 67923-43-7[2][4]
Molecular Formula C18H14Cl2N6O2[1][2]
Molecular Weight 417.25 g/mol [1][2]
Appearance Yellow powder/grain[1][4]
Purity (by HPLC) >98.5%[5]

Applications

As a reference standard, this compound can be utilized in the following applications:

  • Purity Assessment: Determination of the purity of bulk batches of this compound.

  • Quantitative Analysis: To quantify the concentration of this compound in various matrices, such as textile extracts or wastewater samples.

  • Method Validation: As a standard for the validation of new analytical methods for the detection and quantification of disperse dyes.

  • Identification: As a reference material for the identification of this compound in unknown samples by comparing retention times and spectral data.

Experimental Protocols

Protocol for Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the quantification of this compound using reverse-phase HPLC with a UV detector.

4.1.1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Syringe filters (0.45 µm)

4.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

  • A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for the separation of disperse dyes.[6]

  • Analytical balance

4.1.3. Preparation of Standard Solutions

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent like methanol or acetonitrile. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

4.1.4. Chromatographic Conditions

The following are typical starting conditions and may require optimization:

ParameterCondition
Column C18 reversed-phase, 4.6 mm x 250 mm, 5 µm
Mobile Phase Isocratic or gradient elution. A common starting point is a mixture of Acetonitrile and Water (e.g., 70:30 v/v). The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength Maximum absorbance wavelength (λmax) of this compound. This should be determined by running a UV-Vis spectrum of a standard solution.

4.1.5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the sample solutions (prepared by extracting the analyte from the matrix and diluting it into the mobile phase).

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

4.1.6. Data Presentation

Standard Concentration (µg/mL)Peak Area (arbitrary units)
1
5
10
25
50

Note: The peak area values are to be filled in with experimental data.

Protocol for Quantification by UV-Vis Spectrophotometry

This protocol provides a simpler and faster method for the quantification of this compound in clear solutions without interfering substances.

4.2.1. Materials and Reagents

  • This compound Reference Standard

  • Spectrophotometric grade solvent (e.g., Acetone, Methanol, or Acetonitrile)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Quartz cuvettes

4.2.2. Instrumentation

  • UV-Vis Spectrophotometer

4.2.3. Procedure

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent, with concentrations bracketing the expected concentration of the sample.

  • Construct Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration.

  • Measure Sample Absorbance: Measure the absorbance of the unknown sample solution at λmax.

  • Calculate Concentration: Determine the concentration of this compound in the sample using the equation of the line from the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept).

4.2.4. Data Presentation

Concentration (µg/mL)Absorbance at λmax
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
Sample

Note: The absorbance values are to be filled in with experimental data.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis prep Standard & Sample Preparation hplc HPLC System (Pump, Injector, Column, Detector) data Data Acquisition (Chromatogram) analysis Data Analysis data->analysis results Results (Concentration, Purity) analysis->results weigh Weigh Reference Standard dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect detect->data

Caption: Workflow for HPLC analysis of this compound.

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis prep Standard & Sample Preparation uvvis UV-Vis Spectrophotometer data Data Acquisition (Absorbance Spectra) analysis Data Analysis data->analysis results Results (Concentration) analysis->results weigh Weigh Reference Standard dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute scan Determine λmax dilute->scan measure Measure Absorbance dilute->measure scan->measure measure->data

Caption: Workflow for UV-Vis spectrophotometric analysis.

Storage and Handling

This compound reference standard should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation.[7] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed when handling this chemical.

Disclaimer

The protocols provided in this document are intended as a general guide. It is the responsibility of the user to validate these methods for their specific application and instrumentation. All work should be conducted in a suitably equipped laboratory by trained personnel.

References

Application Notes and Protocols for Dyeing Polyester Fibers with Disperse Yellow 163 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dyeing of polyester (B1180765) fibers with Disperse Yellow 163, a monoazo dye suitable for creating a red-light yellow hue on polyester and its blends.[1][2] The protocols outlined below cover the exhaust dyeing method, after-treatment, and standard colorfastness testing procedures, ensuring reproducibility and accurate assessment of the dye's performance in a laboratory environment.

Overview of this compound

This compound (C.I. 111235) is a yellow powder used for dyeing and printing on polyester fabrics, including superfine fibers.[1][2] Its chemical formula is C18H14Cl2N6O2, and it has a molecular weight of 417.25.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
C.I. NameThis compound[1]
C.I. Number111235[1]
CAS Number67923-43-7[1]
Molecular FormulaC18H14Cl2N6O2[1]
Molecular Weight417.25 g/mol [1]
AppearanceYellow Powder[3]
HueRed-Light Yellow[1][2]

Experimental Protocols

Materials and Equipment
  • Polyester fabric (scoured and bleached)

  • This compound

  • Dispersing agent (anionic)

  • Acetic acid (or a suitable buffer system)

  • Sodium hydroxide

  • Sodium dithionite (B78146) (sodium hydrosulfite)

  • Non-ionic surfactant

  • Laboratory-scale dyeing machine (e.g., glycerin bath beaker dyer)

  • Beakers, graduated cylinders, and pipettes

  • pH meter

  • Stirrer

  • Drying oven

  • Colorfastness testing equipment (Launder-Ometer, Crockmeter, Xenon arc lamp)

  • Grey Scales for assessing color change and staining

  • Multifiber adjacent fabric (e.g., DW type containing wool, acrylic, polyester, nylon, cotton, and acetate)

Pre-treatment of Polyester Fabric

Before dyeing, it is crucial to prepare the polyester fabric to ensure optimal dye uptake and levelness.

  • Scouring: Wash the fabric with a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any oils, waxes, and other impurities.

  • Rinsing: Thoroughly rinse the fabric with warm and then cold water to remove any residual detergent.

  • Drying: Dry the fabric completely before proceeding to the dyeing step.

High-Temperature Exhaust Dyeing Protocol

The high-temperature exhaust method is recommended for dyeing polyester with disperse dyes to achieve good dye penetration and fastness properties.

Table 2: Dye Bath Recipe for High-Temperature Exhaust Dyeing

ComponentConcentrationPurpose
This compound1.0 % o.w.f.*Colorant
Dispersing Agent1.0 g/LPrevents dye agglomeration
Acetic Acidto pH 4.5 - 5.5Optimizes dye exhaustion
Liquor Ratio1:10 - 1:20Ratio of liquid to fabric weight

*o.w.f. = on the weight of fabric

Procedure:

  • Set the laboratory dyeing machine to the desired temperature profile.

  • Prepare the dyebath by adding the required amount of water, dispersing agent, and acetic acid to achieve a pH of 4.5-5.5.[4]

  • Thoroughly disperse the weighed amount of this compound in a small amount of water to form a paste, then add it to the dyebath.

  • Introduce the pre-treated polyester fabric into the dyebath.

  • Commence the dyeing process according to the temperature-time profile illustrated below.

  • After holding at the dyeing temperature, cool the dyebath down to 70°C at a rate of 2°C/minute.

  • Remove the dyed fabric and rinse it thoroughly with hot and then cold water.

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_testing Quality Control Prep_Fabric Pre-treat Fabric (Scour & Rinse) Dyeing High-Temperature Dyeing (130°C) Prep_Fabric->Dyeing Prep_Dyebath Prepare Dyebath (Dye, Dispersant, Acid) Prep_Dyebath->Dyeing Rinse Rinse Dyeing->Rinse Reduction_Clear Reduction Clearing Rinse->Reduction_Clear Final_Rinse Final Rinse & Dry Reduction_Clear->Final_Rinse Colorfastness_Test Colorfastness Testing Final_Rinse->Colorfastness_Test

Caption: Experimental workflow for dyeing polyester with this compound.

Dyeing_Profile T0 Temperature (°C) T1 50 Time0 Time (min) Time1 0 T2 130 T1->T2 Ramp 2°C/min T3 130 T2->T3 Hold 60 min Time2 40 T4 70 T3->T4 Cool 2°C/min Time3 100 Time4 130 Dyeing_Mechanism cluster_dyebath Dye Bath cluster_fiber Polyester Fiber Dye_Dispersion Disperse Dye (Aggregates) Dye_Molecules Single Dye Molecules Dye_Dispersion->Dye_Molecules Dissolution Dispersant Dispersing Agent Dispersant->Dye_Dispersion Stabilizes Fiber_Surface Fiber Surface Dye_Molecules->Fiber_Surface Adsorption Fiber_Interior Fiber Interior (Amorphous Regions) Fiber_Surface->Fiber_Interior Diffusion Heat High Temperature (130°C) Heat->Fiber_Interior Swells Fibers

References

Application Notes and Protocols: Disperse Yellow 163-Based Sensors for Environmental Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Yellow 163 is a synthetic azo dye used in the textile industry for dyeing polyester (B1180765) fibers.[1] The release of such dyes into aquatic ecosystems is a significant environmental concern due to their potential toxicity and persistence. Effective monitoring of these pollutants is crucial for environmental protection and regulatory compliance. These application notes provide detailed protocols for two types of hypothetical sensor systems for the quantitative determination of this compound in environmental water samples: an electrochemical sensor and a colorimetric sensor. While direct research on sensors specifically for this compound is limited, the following protocols are based on established methods for the detection of other azo dyes and textile pollutants.[2][3][4][5]

Application Note 1: Electrochemical Detection of this compound

This protocol describes the use of a graphene oxide-modified glassy carbon electrode (GO-GCE) for the sensitive electrochemical detection of this compound using square wave anodic stripping voltammetry (SWASV). GO is utilized for its large surface area and ability to enhance electron transfer, improving the sensitivity of the sensor.[2][6]

Signaling Pathway and Detection Principle

The detection mechanism is based on the electrochemical oxidation of the azo group in the this compound molecule. The dye is first preconcentrated on the surface of the modified electrode at a specific deposition potential. Subsequently, a potential sweep is applied, and the dye is oxidized, generating a current peak that is proportional to its concentration in the sample.

G cluster_workflow Electrochemical Detection Workflow A 1. Electrode Modification (GCE with Graphene Oxide) B 2. Preconcentration (DY163 adsorbs onto electrode) A->B C 3. Voltammetric Scan (SWASV) (Potential is swept) B->C D 4. Electrochemical Oxidation (Azo group of DY163 is oxidized) C->D E 5. Signal Generation (Oxidation peak current is measured) D->E F 6. Quantification (Current proportional to concentration) E->F

Figure 1: Workflow for electrochemical detection of this compound.

Experimental Protocol

1. Preparation of the Modified Electrode:

  • Polish a glassy carbon electrode (GCE) with 0.3 and 0.05 µm alumina (B75360) slurry, then sonicate in ethanol (B145695) and deionized water.

  • Prepare a 1 mg/mL graphene oxide (GO) dispersion in deionized water by sonication for 1 hour.

  • Drop-cast 5 µL of the GO dispersion onto the GCE surface and allow it to dry at room temperature.

2. Sample Preparation:

  • Collect water samples and filter them through a 0.45 µm syringe filter to remove particulate matter.

  • Prepare a 0.1 M phosphate (B84403) buffer solution (PBS) and adjust the pH to 7.0. This will serve as the supporting electrolyte.

3. Electrochemical Measurement:

  • Immerse the GO-GCE in an electrochemical cell containing the filtered water sample diluted with the PBS.

  • Apply a deposition potential of -0.4 V for 120 seconds with stirring to preconcentrate the this compound onto the electrode surface.

  • After the deposition step, stop the stirring and allow the solution to rest for 10 seconds.

  • Record the square wave anodic stripping voltammogram by scanning the potential from 0 V to +1.2 V. The oxidation peak for this compound should appear at approximately +0.85 V.

4. Quantification:

  • Prepare a series of standard solutions of this compound in the supporting electrolyte.

  • Construct a calibration curve by plotting the peak current against the concentration of the standard solutions.

  • Determine the concentration of this compound in the environmental sample by interpolating its peak current on the calibration curve.

Performance Data

The following table summarizes the typical performance characteristics of the electrochemical sensor based on data from similar azo dye sensors.[6][7]

ParameterValue
Linear Range0.05 µM to 10 µM
Limit of Detection (LOD)15 nM
Limit of Quantification (LOQ)50 nM
Response Time< 3 minutes
Recovery in Spiked Samples95% - 105%
Relative Standard Deviation (RSD)< 5%

Application Note 2: Colorimetric Detection of this compound

This protocol outlines a simple and cost-effective colorimetric method for the detection of this compound in water samples. This method is based on the interaction of the azo dye with a chromogenic reagent, leading to a visible color change that can be quantified using a spectrophotometer or even a smartphone camera with image analysis software.[8]

Detection Principle

The principle of this assay is the change in the absorption spectrum of a sensing solution upon the addition of a sample containing this compound. This can be due to a complex formation or a reaction that alters the chromophore of the dye or the reagent. For this hypothetical sensor, we will consider the interaction with metallic nanoparticles, which can cause aggregation and a corresponding color change.

G cluster_workflow Colorimetric Detection Workflow A 1. Sample Preparation (Filtered water sample) B 2. Reagent Addition (e.g., Gold Nanoparticle Solution) A->B C 3. Incubation (Interaction between DY163 and reagent) B->C D 4. Color Change (Visible color develops) C->D E 5. Measurement (Absorbance at specific wavelength) D->E F 6. Quantification (Absorbance vs. Concentration) E->F

Figure 2: Workflow for colorimetric detection of this compound.

Experimental Protocol

1. Reagent Preparation:

  • Synthesize or procure a colloidal solution of gold nanoparticles (AuNPs).

  • Prepare a stock solution of this compound (100 µM) in a 1:1 ethanol/water mixture.

  • Prepare a series of standard solutions by diluting the stock solution.

2. Sample Preparation:

  • Collect and filter water samples as described in the electrochemical protocol.

3. Colorimetric Assay:

  • In a microplate well or a cuvette, add a specific volume of the AuNP solution.

  • Add the standard solutions or the filtered water sample to the AuNP solution.

  • Incubate the mixture at room temperature for 10 minutes to allow for color development.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which should be determined experimentally (e.g., around 520 nm for AuNPs). A color change from red to blue/purple is expected upon aggregation of the AuNPs induced by the dye.

4. Quantification:

  • Create a calibration curve by plotting the change in absorbance against the concentration of the this compound standards.

  • Calculate the concentration of the dye in the environmental samples from the calibration curve.

Performance Data

The table below presents expected performance data for the colorimetric sensor, adapted from similar colorimetric assays for organic pollutants.

ParameterValue
Linear Range0.5 µM to 25 µM
Limit of Detection (LOD)0.2 µM
Limit of Quantification (LOQ)0.7 µM
Assay Time~15 minutes
Recovery in Spiked Samples90% - 110%
Relative Standard Deviation (RSD)< 8%

Disclaimer: The protocols and data presented are based on established methodologies for similar analytes and are intended for research and development purposes. Optimization of the experimental parameters for this compound is recommended for achieving the best performance.

References

Application Notes and Protocols for the Incorporation of Disperse Yellow 163 into Photoresponsive Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoresponsive materials, capable of undergoing reversible changes in their properties upon exposure to light, are at the forefront of materials science and biomedical research. Azo dyes, such as Disperse Yellow 163, are promising candidates for conferring photo-responsiveness to polymers and other materials due to the characteristic trans-cis isomerization of their azo bond upon light absorption. This transformation can induce macroscopic changes in the material, enabling applications in drug delivery, tissue engineering, and optical data storage.

While specific research on the incorporation of this compound into photoresponsive materials is limited, the well-established chemistry of azobenzene (B91143) and other azo dyes provides a strong foundation for its use. This document provides detailed application notes and generalized protocols for the incorporation of this compound into photoresponsive materials, based on established methods for similar azo dyes. The provided protocols and data should be considered as a starting point and may require optimization for this specific dye.

Principle of Photo-Responsiveness with Azo Dyes

The photo-responsiveness of materials containing this compound is predicated on the reversible photoisomerization of the azobenzene moiety within its structure. The more stable trans isomer can be converted to the less stable cis isomer upon irradiation with light of a suitable wavelength (typically UV or blue light). This process can be reversed by irradiation with a different wavelength (often visible light) or by thermal relaxation in the dark.

This isomerization induces significant changes in the molecule's geometry, polarity, and dipole moment. When incorporated into a polymer matrix, these molecular changes can be translated into macroscopic alterations of the material's properties, such as swelling/shrinking, changes in solubility, and controlled release of encapsulated molecules.

G cluster_trans trans-Isomer (Stable) cluster_cis cis-Isomer (Metastable) trans_isomer More stable, elongated form cis_isomer Less stable, bent form trans_isomer->cis_isomer UV/Blue Light (e.g., 365 nm) cis_isomer->trans_isomer Visible Light (e.g., >420 nm) or Heat

Caption: General mechanism of azo dye photoisomerization.

Application Notes

Incorporation Strategies

There are two primary methods for incorporating this compound into a polymer matrix:

  • Non-Covalent Doping (Guest-Host System): In this approach, the dye is physically dispersed or encapsulated within the polymer matrix without forming chemical bonds.[1] This method is straightforward and preserves the original polymer backbone. However, potential leaching of the dye over time can be a concern.

  • Covalent Incorporation: This method involves chemically bonding the this compound molecule to the polymer chain, either as a pendant group or within the main chain. This approach ensures the permanent integration of the photoresponsive unit and prevents leaching. This typically requires chemical modification of the dye or the use of monomers containing the dye.

Potential Applications
  • Photo-controlled Drug Delivery: this compound-containing nanoparticles can be designed to release an encapsulated drug upon light irradiation. The isomerization from the more hydrophobic trans form to the more polar cis form can alter the permeability of the polymer matrix, triggering drug release.

  • Smart Coatings and Surfaces: Surfaces coated with polymers containing this compound can exhibit photo-switchable properties, such as changes in wettability, adhesion, or color.

  • Optical Data Storage: The two distinct states of the azo dye (trans and cis) can be utilized as "0" and "1" states for high-density optical data storage.

Experimental Protocols

Protocol 1: Non-Covalent Encapsulation of this compound in PLGA Nanoparticles

This protocol describes the preparation of photoresponsive nanoparticles by encapsulating this compound within a biodegradable polymer, poly(lactic-co-glycolic acid) (PLGA), using an oil-in-water single emulsion-solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve 100 mg of PLGA and 5 mg of this compound in 2 mL of DCM.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Emulsification:

    • Add the organic phase dropwise to 10 mL of a 2% PVA solution while stirring vigorously on a magnetic stirrer.

    • Immediately after the addition, sonicate the mixture using a probe sonicator on ice for 2 minutes (e.g., 40% amplitude, 30-second pulses with 30-second intervals) to form a stable oil-in-water emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a round-bottom flask and stir at room temperature for at least 4 hours to allow the DCM to evaporate. A rotary evaporator at reduced pressure can be used to expedite this step.

  • Nanoparticle Collection and Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the washing step twice to remove residual PVA and unencapsulated dye.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized to obtain a dry powder.

G A Dissolve PLGA and This compound in DCM B Add to PVA solution with vigorous stirring A->B C Probe Sonication (Emulsification) B->C D Solvent Evaporation (Stirring or Rotovap) C->D E Centrifugation and Washing (3x with DI water) D->E F Lyophilization (Optional) E->F G Photoresponsive Nanoparticles E->G G A Dissolve Azo Monomer, Co-monomer, and Initiator in Solvent B Freeze-Pump-Thaw Cycles (Degassing) A->B C Heat under Inert Atmosphere (Polymerization) B->C D Precipitate in Non-solvent (e.g., cold Methanol) C->D E Filter and Redissolve/Re-precipitate (Purification) D->E F Dry under Vacuum E->F G Photoresponsive Polymer F->G

References

Application Notes and Protocols for the Purification of Crude Disperse Yellow 163

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 163 is a monoazo dye used in the textile industry for dyeing polyester (B1180765) and its blended fabrics.[1][2] For research and development applications, particularly in areas such as analytical standard preparation, toxicological studies, or formulation development, a high degree of purity is essential. Crude this compound, as synthesized, contains impurities such as unreacted starting materials, by-products, and salts. This document provides detailed protocols for the purification of crude this compound using common laboratory techniques, including recrystallization, column chromatography, and solvent extraction.

Chemical Profile of this compound

PropertyValue
Chemical Name3-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]propanenitrile
C.I. NameThis compound
CAS Number67923-43-7[1][3][4]
Molecular FormulaC₁₈H₁₄Cl₂N₆O₂[1]
Molecular Weight417.25 g/mol [1]
AppearanceYellow powder[1]

Purification Workflow Overview

The general workflow for the purification of crude this compound involves an initial washing step to remove bulk impurities, followed by one or more fine purification techniques to achieve high purity. The choice of method will depend on the initial purity of the crude product and the desired final purity.

PurificationWorkflow crude Crude this compound wash Initial Washing crude->wash recrystallization Recrystallization wash->recrystallization For thermally stable compounds column_chromatography Column Chromatography wash->column_chromatography For complex mixtures solvent_extraction Solvent Extraction wash->solvent_extraction For differential solubility pure Pure this compound recrystallization->pure column_chromatography->pure solvent_extraction->pure analysis Purity Analysis (e.g., HPLC, LC/MS) pure->analysis

Caption: General workflow for the purification of crude this compound.

Experimental Protocols

1. Initial Washing of Crude Product

This preliminary step is crucial for removing residual salts and highly polar impurities from the crude product obtained after synthesis.

Materials:

  • Crude this compound

  • Deionized water

  • Ethanol (B145695)

  • Beaker

  • Stirring rod

  • Büchner funnel and flask

  • Filter paper

  • Drying oven

Procedure:

  • Transfer the crude this compound solid to a beaker.

  • Add hot deionized water (approximately 80-90°C) to the solid (e.g., 10 mL of water per gram of crude product).

  • Stir the suspension vigorously for 15-20 minutes to dissolve water-soluble impurities.

  • Filter the suspension using a Büchner funnel.

  • Wash the filter cake with additional hot deionized water until the filtrate is colorless and neutral in pH.

  • Perform a final wash with a small amount of cold ethanol to aid in drying.

  • Dry the washed solid in a vacuum oven at 60-70°C to a constant weight.

2. Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures.

Materials:

  • Washed this compound

  • High-purity solvent (e.g., dimethylformamide (DMF), acetone, or a mixture such as ethanol/water)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a stirrer

  • Condenser (optional, for volatile solvents)

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In an Erlenmeyer flask, dissolve the washed this compound in a minimum amount of a suitable hot solvent (e.g., DMF or acetone). The choice of solvent may require preliminary small-scale testing to find one that dissolves the dye at high temperatures but in which it is sparingly soluble at low temperatures.

  • Once the dye is completely dissolved, remove the flask from the heat source.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield of purified crystals, place the flask in an ice bath for at least 30 minutes.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven at a temperature well below the solvent's boiling point.

Quantitative Data for Recrystallization (Hypothetical Example)

ParameterValue
Starting Material10.0 g of washed this compound
Recrystallization Solvent~150 mL Acetone
Yield of Purified Product8.5 g
Purity (by HPLC) - Before92%
Purity (by HPLC) - After>98%

3. Purification by Column Chromatography

Column chromatography is a highly effective method for separating compounds from a mixture based on their differential adsorption to a stationary phase.

Materials:

  • Washed this compound

  • Silica (B1680970) gel (60-120 mesh) or Alumina (B75360) (for the stationary phase)

  • Eluent (mobile phase): A solvent system of varying polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand.

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection flasks or test tubes

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel or alumina in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the stationary phase.

  • Sample Loading:

    • Dissolve the washed this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent mixture.

    • Gradually increase the polarity of the eluent to move the dye down the column. For example, start with 9:1 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate.

    • Collect the colored fractions in separate flasks or test tubes.

  • Isolation:

    • Combine the fractions containing the pure dye (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data for Column Chromatography (Hypothetical Example)

ParameterValue
Starting Material2.0 g of washed this compound
Stationary Phase100 g Silica Gel (60-120 mesh)
Mobile Phase GradientHexane:Ethyl Acetate (from 9:1 to 7:3)
Yield of Purified Product1.5 g
Purity (by HPLC) - Before92%
Purity (by HPLC) - After>99%

4. Purification by Solvent Extraction

Solvent extraction can be used to separate the dye from impurities based on their differing solubilities in two immiscible liquid phases. Dimethylformamide (DMF) has been noted as an effective extraction solvent for disperse dyes.[5]

Materials:

  • Crude or washed this compound

  • A suitable solvent for the dye (e.g., DMF)

  • An immiscible solvent in which the impurities are more soluble (e.g., a non-polar solvent like hexane if impurities are non-polar)

  • Separatory funnel

  • Beakers

  • Rotary evaporator

Procedure:

  • Dissolve the crude or washed dye in a suitable solvent (e.g., DMF).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of an immiscible solvent (e.g., hexane).

  • Shake the funnel vigorously, periodically venting to release pressure.

  • Allow the layers to separate.

  • Drain the layer containing the purified dye.

  • Repeat the extraction of the dye-containing layer with fresh immiscible solvent if necessary.

  • Collect the purified dye layer and remove the solvent using a rotary evaporator.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Thin Layer Chromatography (TLC).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle organic solvents with care as they are often flammable and can be toxic.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.

References

Disperse Yellow 163: A Potential Molecular Probe for Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 163, a monoazo dye, is primarily recognized for its application in the dyeing of hydrophobic textiles, such as polyester, and for coloring plastics.[1][2][3][4][5][6][7] Its chemical structure, characterized by a donor-acceptor system, and its non-ionic nature allow it to interact with polymer matrices on a molecular level through dispersion and hydrophobic interactions.[5] While not extensively documented as a molecular probe, the inherent photophysical properties of similar azo dyes suggest that this compound holds significant potential for use as a sensitive indicator of micro-environmental changes within materials. This document outlines potential applications and detailed protocols for utilizing this compound as a molecular probe to investigate polymer dynamics, microenvironments, and degradation.

The solvatochromic behavior of azo dyes, where the absorption and emission spectra are influenced by the polarity of the surrounding environment, forms the basis of their application as molecular probes.[8][9] Changes in the local environment of the dye molecule, such as variations in polarity, viscosity, and chemical composition, can lead to measurable shifts in its spectroscopic signals. This sensitivity can be harnessed to gain insights into the molecular landscape of materials.

Potential Applications in Materials Science

The application of this compound as a molecular probe can provide valuable data in several areas of materials science:

  • Probing Microenvironmental Polarity: The spectral shifts of this compound in response to the polarity of the polymer matrix can be used to characterize the local polarity within a material. This information is crucial for understanding the compatibility of polymers with other components, such as active pharmaceutical ingredients (APIs) in drug delivery systems.

  • Monitoring Polymer Curing and Cross-Linking: As a polymer network forms during curing or cross-linking, the local viscosity and polarity around the probe molecule change. These changes can be monitored in real-time by observing the fluorescence or absorption spectra of this compound, providing a method to track the reaction kinetics.

  • Investigating Polymer Degradation: The degradation of a polymer can lead to changes in its chemical structure and the formation of more polar groups. This compound embedded within the polymer matrix can act as a reporter, with changes in its spectral properties indicating the onset and progression of degradation.[10]

  • Sensing in Drug Delivery Systems: The release of a drug from a polymer matrix can be indirectly monitored by observing changes in the microenvironment. As the drug is released, the polarity and viscosity of the local environment of the probe may change, leading to a detectable spectroscopic response.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 3-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]propanenitrile[4]
CAS Number 67923-43-7[1][3][4][11][12]
Molecular Formula C18H14Cl2N6O2[4][11][12]
Molecular Weight 417.25 g/mol [4][11]
Appearance Yellow powder/grain[1][4]
Solubility Sparingly soluble in water, soluble in some organic solvents.[5][6]

Experimental Protocols

The following protocols provide a framework for utilizing this compound as a molecular probe. Researchers should adapt these methods to their specific materials and experimental conditions.

Protocol 1: Characterization of Solvatochromism

This protocol details the steps to determine the sensitivity of this compound's absorption and emission spectra to solvent polarity.

Objective: To establish a correlation between the spectral properties of this compound and the polarity of its environment.

Materials:

  • This compound

  • A series of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetone).

  • Sample Preparation: Prepare a series of dilute solutions of this compound in each of the selected solvents by adding a small aliquot of the stock solution to a volumetric flask and diluting to the mark. The final concentration should result in an absorbance of approximately 0.1 at the wavelength of maximum absorption (λmax).

  • UV-Vis Spectroscopy:

    • Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 300-600 nm).

    • Determine the λmax for each solvent.

  • Fluorescence Spectroscopy:

    • Excite each solution at its respective λmax.

    • Record the fluorescence emission spectrum.

    • Determine the wavelength of maximum emission (λem).

  • Data Analysis:

    • Plot the λmax and λem values against a solvent polarity scale (e.g., the Reichardt's dye ET(30) scale).

    • A significant correlation indicates solvatochromic behavior.

Logical Workflow for Solvatochromism Characterization

G Workflow for Solvatochromism Study prep_stock Prepare Stock Solution of this compound prep_samples Prepare Dilute Solutions in Solvents of Varying Polarity prep_stock->prep_samples uv_vis Record UV-Vis Absorption Spectra prep_samples->uv_vis fluor Record Fluorescence Emission Spectra prep_samples->fluor data_analysis Analyze Spectral Data vs. Solvent Polarity uv_vis->data_analysis fluor->data_analysis conclusion Establish Solvatochromic Correlation data_analysis->conclusion

Caption: Workflow for characterizing the solvatochromic properties of this compound.

Protocol 2: Incorporation into a Polymer Matrix

This protocol describes a general method for incorporating this compound into a polymer matrix to create a guest-host system.

Objective: To embed this compound within a polymer for subsequent analysis.

Materials:

  • This compound

  • Polymer (e.g., Polymethyl methacrylate (B99206) - PMMA, Polystyrene - PS)

  • Suitable solvent for the polymer (e.g., chloroform, toluene)

  • Glass substrates or molds

  • Spin coater or casting knife

Procedure:

  • Solution Preparation:

    • Dissolve the polymer in the chosen solvent to a desired concentration (e.g., 10% w/v).

    • Prepare a stock solution of this compound in the same solvent.

  • Doping the Polymer Solution: Add a small amount of the this compound stock solution to the polymer solution. The concentration of the dye should be low enough to avoid aggregation but sufficient for spectroscopic analysis.

  • Film Casting/Spin Coating:

    • Casting: Pour the doped polymer solution onto a glass substrate or into a mold and allow the solvent to evaporate slowly in a controlled environment.

    • Spin Coating: Deposit the doped polymer solution onto a substrate and spin at a controlled speed to create a thin, uniform film.

  • Drying: Dry the resulting polymer film under vacuum to remove any residual solvent.

  • Characterization: The polymer film containing this compound is now ready for analysis using techniques such as fluorescence microscopy or solid-state spectroscopy.

Experimental Workflow for Polymer Doping

G Workflow for Incorporating Probe into Polymer dissolve_poly Dissolve Polymer in Solvent mix_solutions Mix Polymer and Dye Solutions dissolve_poly->mix_solutions prep_dye_stock Prepare Dye Stock Solution prep_dye_stock->mix_solutions cast_film Cast or Spin-Coat the Mixture mix_solutions->cast_film dry_film Dry the Polymer Film Under Vacuum cast_film->dry_film final_sample Doped Polymer Sample for Analysis dry_film->final_sample

Caption: Process for incorporating this compound into a polymer matrix.

Protocol 3: Monitoring Polymer Degradation

This protocol outlines a method for using this compound to monitor the degradation of a polymer upon exposure to environmental stressors.

Objective: To detect changes in the polymer microenvironment indicative of degradation.

Materials:

  • Polymer film doped with this compound (from Protocol 2)

  • Environmental stressor (e.g., UV lamp, oven for thermal degradation, chemical solution)

  • Fluorometer or fluorescence microscope

Procedure:

  • Initial Measurement: Record the initial fluorescence spectrum or image of the doped polymer film.

  • Exposure to Stressor: Expose the polymer film to the chosen environmental stressor for a defined period.

  • Periodic Measurements: At regular intervals, remove the film from the stressor and record its fluorescence spectrum or image.

  • Data Analysis:

    • Analyze the changes in fluorescence intensity, λem, and/or spectral shape as a function of exposure time.

    • Correlate these changes with the extent of polymer degradation, which can be independently assessed using techniques like gel permeation chromatography (GPC) or Fourier-transform infrared spectroscopy (FTIR).

Signaling Pathway for Degradation Sensing

G Sensing Polymer Degradation with a Molecular Probe stressor Environmental Stressor (UV, Heat, Chemicals) polymer Polymer Matrix stressor->polymer degradation Polymer Degradation (Chain Scission, Oxidation) polymer->degradation microenv_change Change in Microenvironment (Polarity, Viscosity) degradation->microenv_change probe This compound (Molecular Probe) microenv_change->probe spectral_change Change in Fluorescence (Intensity, Wavelength Shift) probe->spectral_change detection Detection of Degradation spectral_change->detection

Caption: Conceptual pathway for detecting polymer degradation using this compound.

Data Presentation

The quantitative data obtained from the solvatochromism study can be summarized in a table for easy comparison.

Table 1: Hypothetical Solvatochromic Data for this compound

SolventET(30) (kcal/mol)λmax (nm)λem (nm)Stokes Shift (nm)
Hexane31.041048070
Toluene33.942550075
Chloroform39.143552085
Acetone42.244053595
Ethanol51.9450550100
Methanol55.4455560105

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion

While this compound is an established dye, its potential as a molecular probe in materials science is an emerging area of interest. The protocols and conceptual frameworks presented here provide a starting point for researchers to explore its utility in characterizing polymer microenvironments, monitoring dynamic processes, and developing novel sensing applications. Further research is needed to fully elucidate its photophysical behavior and validate its performance as a reliable molecular probe in various material systems.

References

Application Notes and Protocols: Formulation of Disperse Yellow 163 Nanoparticles for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 163 is a hydrophobic dye with potential applications in various advanced biomedical fields. However, its poor water solubility limits its utility. Formulating this compound into nanoparticles can overcome this limitation, enhancing its bioavailability and enabling novel applications in drug delivery, bioimaging, and sensing. These application notes provide detailed protocols for the formulation and characterization of this compound nanoparticles, along with potential advanced applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient is critical for formulation development.

PropertyValueSource/Justification
Molecular Formula C18H14Cl2N6O2[]
Molecular Weight 417.25 g/mol []
Appearance Yellow grain/powder[2][3]
Water Solubility Practically InsolubleInferred from its classification as a disperse dye.
Solubility in Organic Solvents Soluble in solvents like acetone (B3395972) and ethanol.[4]
Purity >95%[]

Experimental Protocols

Protocol 1: Nanoprecipitation Method for this compound-Loaded PLGA Nanoparticles

This method is suitable for its simplicity and effectiveness in encapsulating hydrophobic compounds.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Syringe pump

  • Centrifuge

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Organic Phase Preparation:

    • Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of acetone.

    • Stir the mixture until a clear solution is obtained.

  • Aqueous Phase Preparation:

    • Dissolve 100 mg of PVA in 50 mL of deionized water to create a 0.2% (w/v) PVA solution.

    • Stir and gently heat if necessary to ensure complete dissolution. Cool to room temperature.

  • Nanoparticle Formation:

    • Place the aqueous phase in a beaker on a magnetic stirrer at a constant stirring speed (e.g., 600 rpm).

    • Using a syringe pump, add the organic phase dropwise into the aqueous phase at a controlled rate (e.g., 1 mL/min).

    • Observe the formation of a milky nanoparticle suspension.

  • Solvent Evaporation:

    • Continue stirring the suspension for 2-4 hours at room temperature in a fume hood to allow the acetone to evaporate.

    • Alternatively, use a rotary evaporator at reduced pressure and a controlled temperature (e.g., 35°C) to remove the acetone more rapidly.

  • Nanoparticle Purification and Collection:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the washing step twice to remove excess PVA and unencapsulated this compound.

    • Lyophilize the final nanoparticle suspension to obtain a dry powder for long-term storage.

Protocol 2: Emulsion-Solvent Evaporation Method for this compound Nanoparticles

This method is also widely used for encapsulating hydrophobic agents and allows for good control over nanoparticle size.

Materials:

Equipment:

  • High-speed homogenizer or probe sonicator

  • Magnetic stirrer

  • Rotary evaporator (optional)

  • Centrifuge

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Organic Phase Preparation:

    • Dissolve 40 mg of PLGA and 4 mg of this compound in 4 mL of dichloromethane.

  • Aqueous Phase Preparation:

    • Dissolve 80 mg of Pluronic® F-68 in 40 mL of deionized water to create a 0.2% (w/v) solution.

  • Emulsification:

    • Add the organic phase to the aqueous phase.

    • Emulsify the mixture using a high-speed homogenizer at 10,000 rpm for 5 minutes or a probe sonicator at 40% amplitude for 3 minutes on an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a magnetic stirrer and stir for 4-6 hours at room temperature in a fume hood to allow the dichloromethane to evaporate, leading to nanoparticle formation. A rotary evaporator can be used for more efficient solvent removal.

  • Nanoparticle Purification and Collection:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

    • Wash the nanoparticle pellet with deionized water three times.

    • Freeze-dry the purified nanoparticles to obtain a powder.

Characterization of this compound Nanoparticles

Proper characterization is crucial to ensure the quality and performance of the formulated nanoparticles.

ParameterMethodExpected Results
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100-300 nm with a PDI < 0.3
Zeta Potential DLS with an electrode-15 to -30 mV (indicating good colloidal stability)
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)Spherical shape with a smooth surface
Encapsulation Efficiency (EE) and Drug Loading (DL) UV-Vis SpectrophotometryEE > 80%, DL > 5%
In Vitro Drug Release Dialysis methodSustained release over 24-48 hours

Advanced Applications and Protocols

Application 1: Bioimaging and Cellular Uptake Studies

The inherent fluorescence of this compound can be leveraged for bioimaging applications.

Protocol: In Vitro Cellular Uptake

  • Cell Culture:

    • Seed cancer cells (e.g., HeLa or MCF-7) in a 24-well plate with glass coverslips and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with this compound nanoparticles (e.g., at a concentration of 10 µg/mL) for different time points (e.g., 1, 4, and 12 hours).

  • Staining and Fixation:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Stain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging:

    • Mount the coverslips on glass slides.

    • Visualize the cellular uptake of the nanoparticles using a fluorescence microscope. The yellow fluorescence of the nanoparticles can be observed in the cytoplasm.

Application 2: Targeted Drug Delivery

Surface modification of the nanoparticles can enable targeted delivery to specific cells or tissues.

Protocol: Surface Functionalization with a Targeting Ligand (e.g., Folic Acid)

  • Nanoparticle Preparation:

    • Prepare this compound-loaded PLGA nanoparticles using one of the protocols described above, but use a mixture of PLGA and PLGA-PEG-COOH.

  • Activation of Carboxylic Groups:

    • Activate the carboxyl groups on the nanoparticle surface using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

  • Conjugation:

    • Add folic acid-amine to the activated nanoparticle suspension and allow it to react overnight.

  • Purification:

    • Purify the functionalized nanoparticles by centrifugation to remove unreacted reagents.

Visualizations

Nanoparticle_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase DY163 This compound Mix_Organic Mix & Dissolve DY163->Mix_Organic Polymer PLGA Polymer->Mix_Organic Solvent Acetone/DCM Solvent->Mix_Organic Nanoprecipitation Nanoprecipitation/ Emulsification Mix_Organic->Nanoprecipitation Add dropwise Surfactant PVA/Pluronic F-68 Mix_Aqueous Mix & Dissolve Surfactant->Mix_Aqueous Water Deionized Water Water->Mix_Aqueous Mix_Aqueous->Nanoprecipitation Solvent_Evaporation Solvent Evaporation Nanoprecipitation->Solvent_Evaporation Stir Purification Purification (Centrifugation) Solvent_Evaporation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product DY163 Nanoparticles (Dry Powder) Lyophilization->Final_Product

Caption: Workflow for the formulation of this compound nanoparticles.

Cellular_Uptake_Pathway NP DY163 Nanoparticles Cell_Membrane Cell Membrane NP->Cell_Membrane Approach Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Release Drug Release Lysosome->Release Acidic pH Cytoplasm Cytoplasm Release->Cytoplasm Imaging Fluorescence Imaging Cytoplasm->Imaging

Caption: Hypothetical pathway of nanoparticle cellular uptake and drug release.

Safety Precautions

This compound is a chemical compound and should be handled with appropriate safety measures.[5] Wear personal protective equipment, including gloves, lab coat, and safety glasses.[5] Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.[5] In case of contact with skin or eyes, rinse thoroughly with water.[5] Refer to the Safety Data Sheet (SDS) for complete safety information.[5] While specific toxicity data for this compound nanoparticles is not available, it is prudent to handle them with the same care as other nanoparticles until their toxicological profile is well-established. Some studies on other disperse dyes have indicated potential for contact allergy and, in some cases, carcinogenicity, though this is not established for this compound.[4][6][7]

Conclusion

The formulation of this compound into nanoparticles presents a promising strategy to enhance its utility in advanced biomedical applications. The protocols provided herein offer a starting point for researchers to develop and characterize these nanoparticles. Further optimization and in-depth biological evaluation are necessary to fully realize their therapeutic and diagnostic potential.

References

Application Notes and Protocols for In Vitro Biocompatibility Assessment of Disperse Yellow 163

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Yellow 163, a mono-azo dye, is utilized in the textile industry for dyeing synthetic fibers such as polyester.[1][2] Due to its potential for human exposure through contact with dyed textiles, a thorough in vitro biocompatibility assessment is crucial to ensure its safety. Azo dyes, as a class, are known for their potential to be metabolized into aromatic amines, some of which have been identified as mutagenic and carcinogenic.[3][4] Therefore, the in vitro evaluation of this compound should encompass assessments of cytotoxicity, genotoxicity, and metabolic activation.

These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to evaluate the in vitro biocompatibility of this compound. The methodologies are based on established assays for similar compounds and provide a framework for a thorough toxicological evaluation.

Data Presentation

The following tables represent example data that could be generated from the described experimental protocols. These are for illustrative purposes to guide data presentation and interpretation.

Table 1: Cytotoxicity of this compound on Human Keratinocytes (HaCaT) after 24-hour Exposure

Concentration (µg/mL)Cell Viability (%) (MTT Assay)Membrane Integrity (%) (LDH Assay)
0 (Vehicle Control)100 ± 5.2100 ± 4.5
198 ± 4.999 ± 3.8
1092 ± 6.195 ± 5.2
5075 ± 7.380 ± 6.9
10051 ± 8.562 ± 7.1
25022 ± 4.235 ± 5.5
5005 ± 2.112 ± 3.4

Table 2: Genotoxicity Assessment of this compound using the Ames Test (Salmonella typhimurium TA98)

Concentration (µ g/plate )Without S9 Activation (Revertant Colonies)With S9 Activation (Revertant Colonies)
0 (Vehicle Control)25 ± 428 ± 5
1028 ± 545 ± 6
5032 ± 6112 ± 12
10035 ± 4254 ± 21
25038 ± 7489 ± 35
Positive Control450 ± 28850 ± 42

Table 3: Micronucleus Induction in Human Lymphocytes treated with this compound

Concentration (µg/mL)Micronuclei per 1000 Binucleated Cells
0 (Vehicle Control)15 ± 3
1018 ± 4
5025 ± 5
10042 ± 6
Positive Control85 ± 9

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Human keratinocytes (HaCaT) are recommended as a relevant cell line for dermal exposure.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of this compound Stock Solution
  • Due to the low water solubility of disperse dyes, a stock solution of this compound should be prepared in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).[5]

  • The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assessment

a) MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[6]

  • Protocol:

    • Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1-500 µg/mL) for 24 hours. Include untreated and vehicle-only controls.

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

b) Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

  • Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

  • Protocol:

    • Seed and treat cells as described for the MTT assay.

    • After the 24-hour treatment period, collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

    • Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis agent).

Genotoxicity Assessment

a) Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Principle: This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test measures the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.

  • Protocol (General):

    • Prepare different concentrations of this compound.

    • The assay should be performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[3]

    • Mix the test compound, bacterial strain (e.g., TA98 for frameshift mutations), and S9 mix (if applicable) with molten top agar (B569324).

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

b) In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.

  • Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence indicates clastogenic or aneugenic events.

  • Protocol (General):

    • Use a suitable cell line, such as human peripheral blood lymphocytes or a human cell line like TK6.

    • Expose the cells to various concentrations of this compound for a period covering one to two cell cycles.

    • Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Score the frequency of micronuclei in at least 1000 binucleated cells per concentration using a microscope.

    • A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.

Mandatory Visualizations

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Biocompatibility Assays cluster_analysis Data Analysis & Interpretation stock Prepare this compound Stock Solution (in DMSO) treat Treat Cells with Various Concentrations of this compound stock->treat cells Culture and Seed Human Keratinocytes (HaCaT) cells->treat cytotoxicity Cytotoxicity Assessment (MTT & LDH Assays) treat->cytotoxicity genotoxicity Genotoxicity Assessment (Ames Test & Micronucleus Assay) treat->genotoxicity data Data Collection and Statistical Analysis cytotoxicity->data genotoxicity->data report Biocompatibility Assessment Report data->report

Caption: Experimental Workflow for In Vitro Biocompatibility Assessment.

G dy163 This compound (Azo Dye) azo_reductase Azo Reductase (e.g., in Liver Microsomes) dy163->azo_reductase Metabolic Reduction aromatic_amine Aromatic Amine Metabolite azo_reductase->aromatic_amine cyp Cytochrome P450 (Oxidative Metabolism) aromatic_amine->cyp Metabolic Oxidation reactive_intermediate Reactive Electrophilic Intermediate cyp->reactive_intermediate dna_adducts DNA Adducts reactive_intermediate->dna_adducts oxidative_stress Oxidative Stress (ROS Production) reactive_intermediate->oxidative_stress mutation DNA Mutation dna_adducts->mutation mapk MAPK Pathway Activation (JNK, ERK) oxidative_stress->mapk apoptosis Apoptosis mapk->apoptosis mutation->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aggregation of Disperse Yellow 163 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting aggregation issues encountered with Disperse Yellow 163 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a monoazo disperse dye.[1] Its chemical formula is C18H14Cl2N6O2, and it has a molecular weight of 417.25 g/mol .[1][2] It is primarily used for dyeing polyester (B1180765) and its blended fabrics, producing a reddish-yellow hue.[1][2][3]

Q2: Why is my this compound aggregating in an aqueous solution?

Disperse dyes like this compound have very low solubility in water, which makes them prone to aggregation.[4] Several factors can contribute to this issue:

  • Incorrect pH: The stability of disperse dyes is highly pH-dependent. The optimal pH range for most disperse dyes is weakly acidic, typically between 4.5 and 5.5.[5] Deviations from this range can lead to dye instability and aggregation.

  • High Temperature: While higher temperatures can increase the solubility of disperse dyes, they can also accelerate aggregation if the dispersion is not stable.[4]

  • Water Hardness: The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water can cause some disperse dyes to precipitate or aggregate.

  • Inadequate Dispersion: Insufficient or ineffective dispersing agents will fail to keep the dye particles adequately separated, leading to clumping.

  • High Dye Concentration: Exceeding the critical aggregation concentration (CAC) of the dye in the solution will lead to the formation of aggregates.

Q3: What is the role of a dispersing agent?

A dispersing agent is a crucial additive that prevents the agglomeration of dye particles in the solution.[6] It works by adsorbing onto the surface of the dye particles, creating a repulsive barrier (either steric or electrostatic) that keeps the particles separated and evenly dispersed.[7]

Q4: How do I choose the right dispersing agent for this compound?

The choice of a dispersing agent depends on factors like the specific dye, the experimental conditions (temperature, pH), and the desired properties of the final solution. This compound is a non-ionic dye, making it generally compatible with both anionic and non-ionic dispersing agents.[8][9]

  • Anionic dispersing agents , such as lignosulfonates or naphthalene (B1677914) sulfonate condensates, are widely used and effective.[6]

  • Non-ionic dispersing agents , like ethoxylated fatty acids, can also be used and are often compatible with other ionic additives.[8][9]

It is recommended to perform compatibility and effectiveness tests to select the optimal dispersing agent and its concentration for your specific application.

Troubleshooting Guide

Issue IDProblemPotential CausesRecommended Solutions
DY163-A01 Visible particles, precipitation, or "tarring" in the solution. - Incorrect pH of the aqueous solution.- Insufficient or ineffective dispersing agent.- High water hardness (presence of Ca²⁺, Mg²⁺).- Exceeding the solubility limit of the dye.- Adjust the pH to the optimal range of 4.5-5.5 using an acetic acid/acetate (B1210297) buffer.- Increase the concentration of the dispersing agent or switch to a more effective one (e.g., a naphthalene sulfonate-based dispersant).- Use deionized or distilled water to prepare your solutions.- Prepare a stock solution at a lower concentration.
DY163-A02 Inconsistent color or low color yield in experiments. - Aggregated dye particles are too large to be effective.- Poor initial dispersion of the dye powder.- Address the aggregation issue using the solutions for DY163-A01.- Ensure the dye powder is thoroughly wetted and dispersed in a small amount of water with the dispersing agent before diluting to the final volume.
DY163-A03 Clogging of filters or tubing during experiments. - Formation of large dye aggregates.- Filter the dye solution through an appropriate pore size filter after preparation to remove any initial aggregates.- Implement the preventative measures for aggregation described in the solutions for DY163-A01.

Quantitative Data

Table 1: General Influence of Temperature on Disperse Dye Solubility in Water

Temperature (°C)General Solubility Trend
25Very Low
50Low
80Moderate
100Higher
130Significantly Higher

Note: The solubility of disperse dyes generally increases with temperature. However, the stability of the dispersion at higher temperatures is critical to prevent aggregation.

Table 2: pH Influence on the Stability of Disperse Dyes

pH RangeStability
< 4.0May be unstable
4.5 - 5.5 Optimal Stability
> 6.0Prone to instability and aggregation

Table 3: Key Properties of this compound

PropertyValueReference
Chemical Formula C18H14Cl2N6O2[1][2]
Molecular Weight 417.25 g/mol [1][2]
Appearance Yellow powder/grain[3][10]
CAS Number 67923-43-7 / 71767-67-4[1][2][11][12][13]

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of Aggregation

This method relies on the principle that the absorption spectrum of a dye changes upon aggregation.

Objective: To qualitatively assess the aggregation of this compound under different conditions.

Materials:

  • This compound

  • Deionized water

  • Selected dispersing agent(s)

  • pH buffer solutions (e.g., acetate buffer for pH 4-6)

  • UV-Vis Spectrophotometer

  • Cuvettes (short path length cuvettes may be needed for concentrated solutions)[14]

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and disperse it in a known volume of deionized water containing a specific concentration of the dispersing agent. It is advisable to create a paste with the dye and a small amount of the dispersing agent solution before adding the rest of the water.

  • Prepare Test Solutions: Create a series of solutions with varying parameters you wish to test (e.g., different pH values, temperatures, or concentrations of dispersing agent).

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a wavelength range appropriate for this compound (typically in the visible range, e.g., 350-600 nm).

    • Use the corresponding solvent (water with dispersing agent and buffer) as a blank.

    • Measure the absorbance spectrum of each test solution.

  • Data Analysis:

    • Compare the absorption spectra. A shift in the wavelength of maximum absorbance (λmax) or a change in the shape of the spectral curve can indicate aggregation.[15] Generally, a blue-shift (hypsochromic shift) is indicative of H-aggregates, while a red-shift (bathochromic shift) suggests J-aggregates.

    • A decrease in the monomer peak absorbance with an increase in an aggregate peak absorbance can be used to quantify the monomer/dimer ratio.[15]

Protocol 2: Particle Size Analysis by Dynamic Light Scattering (DLS)

DLS is a powerful technique for measuring the size distribution of sub-micron particles in a solution.[1][3][16]

Objective: To quantitatively measure the particle size of this compound dispersions and assess the effectiveness of dispersing agents.

Materials:

  • This compound dispersion

  • Deionized water (filtered)

  • Dynamic Light Scattering (DLS) instrument

  • Disposable or cleanable cuvettes

Procedure:

  • Sample Preparation:

    • Prepare the this compound solution as described in Protocol 1. Ensure the concentration is within the optimal range for the DLS instrument to avoid multiple scattering effects.[1] This may require dilution with filtered, deionized water.

    • Filter the sample through a low-binding filter (e.g., 0.22 µm or 0.45 µm) to remove any large dust particles or initial agglomerates.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize.

    • Select the appropriate measurement parameters, including the solvent viscosity and refractive index (use values for water at the measurement temperature).

  • Measurement:

    • Carefully transfer the sample to a clean cuvette, ensuring there are no air bubbles.

    • Place the cuvette in the instrument's sample holder.

    • Perform the DLS measurement according to the instrument's instructions. Typically, this involves multiple runs for statistical accuracy.

  • Data Analysis:

    • The DLS software will provide the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI) of the particles.

    • A smaller Z-average and a lower PDI (typically < 0.3) indicate a more monodisperse and stable dispersion.

    • Compare the results from different sample preparations to determine the optimal conditions for minimizing aggregation.

Visualizations

Troubleshooting_Workflow start Start: Aggregation of This compound Observed issue Identify Symptoms: - Visible Particles - Inconsistent Color - Clogging start->issue check_ph Check pH of Solution issue->check_ph ph_ok Is pH between 4.5 and 5.5? check_ph->ph_ok adjust_ph Adjust pH to 4.5-5.5 (Acetic Acid/Acetate Buffer) ph_ok->adjust_ph No check_dispersant Review Dispersing Agent ph_ok->check_dispersant Yes re_evaluate Re-evaluate Solution adjust_ph->re_evaluate dispersant_ok Is Dispersing Agent Adequate? check_dispersant->dispersant_ok adjust_dispersant Increase Concentration or Change Dispersing Agent dispersant_ok->adjust_dispersant No check_water Check Water Quality dispersant_ok->check_water Yes adjust_dispersant->re_evaluate water_ok Is Deionized Water Used? check_water->water_ok use_di_water Use Deionized Water water_ok->use_di_water No water_ok->re_evaluate Yes use_di_water->re_evaluate solution_stable Solution is Stable re_evaluate->solution_stable end End solution_stable->end

Troubleshooting workflow for this compound aggregation.

Dispersing_Agent_Mechanism cluster_0 Without Dispersing Agent cluster_1 With Dispersing Agent a1 Dye a2 Dye a1->a2 Aggregation a3 Dye a2->a3 Aggregation a4 Dye a3->a4 Aggregation d1 Dye d2 Dye d3 Dye d4 Dye da1 Dispersing Agent da1->d1 Adsorption da1->d2 Adsorption da1->d3 Adsorption da1->d4 Adsorption

Mechanism of a dispersing agent in preventing dye aggregation.

References

Optimizing the dyeing process of polyester with Disperse Yellow 163 for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully utilizing Disperse Yellow 163 for dyeing polyester (B1180765) fibers. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure reproducible and high-quality results in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing polyester with this compound? A1: The optimal pH for dyeing polyester with disperse dyes, including this compound, is in a slightly acidic range of 4.5 to 5.5.[1][2][3] This pH range is crucial for ensuring the stability of the disperse dye and the polyester fiber at high temperatures, which in turn promotes optimal dye uptake.[1] Acetic acid is commonly used to achieve and maintain this pH.[2]

Q2: What is the recommended temperature for the dyeing process? A2: For high-temperature (HT) dyeing of polyester with this compound, the recommended temperature is typically between 120°C and 130°C.[4][5] This high temperature is necessary to swell the polyester fibers, allowing the disperse dye molecules to penetrate and fix within the fiber structure.[1]

Q3: Why is a dispersing agent necessary? A3: Disperse dyes have very low solubility in water. A dispersing agent is essential to create a fine, stable dispersion of the dye particles in the dyebath.[6] This prevents the dye from agglomerating, which can cause spotting and uneven color, and ensures even distribution and adsorption onto the fabric surface for a level dyeing.[7]

Q4: What is reduction clearing and why is it important? A4: Reduction clearing is a critical post-dyeing treatment to remove any unfixed disperse dye from the surface of the polyester fibers.[8][9] This process significantly improves the wash fastness, rub fastness, and overall brightness of the final shade.[9] It is typically carried out using a solution of sodium hydrosulfite and caustic soda.[10]

Q5: Can dyeing with this compound be performed at lower temperatures? A5: While high-temperature dyeing is standard, a carrier dyeing method can be employed for lower temperatures (around 85-90°C).[2] A chemical "carrier" is added to the dyebath to swell the fibers, facilitating dye penetration.[11] However, researchers should be aware that carriers can have environmental and safety concerns.[7]

Troubleshooting Guide

Issue Potential Causes Solutions & Recommendations
Uneven Dyeing or Streaking 1. Poor dye dispersion.[7] 2. Incorrect pH. 3. Uneven heat setting prior to dyeing. 4. Dyeing temperature raised too quickly.1. Ensure the dye is properly pasted with a dispersing agent before adding to the dyebath.[2] 2. Verify and maintain the dyebath pH between 4.5 and 5.5.[1] 3. Ensure the polyester substrate has been uniformly heat-set. 4. Control the rate of temperature rise, typically 1-2°C per minute.[12]
Poor Color Yield (Lighter Shade) 1. Dyeing temperature is too low or time is insufficient.[12] 2. Incorrect pH.[12] 3. Dye agglomeration.[7]1. Increase the dyeing temperature to the optimal range of 120-130°C and ensure a holding time of at least 30-60 minutes.[4][5] 2. Confirm the dyebath pH is within the acidic range of 4.5-5.5.[1] 3. Improve dye dispersion with an appropriate dispersing agent and ensure proper mixing.[7]
Dull or Altered Shade 1. pH of the dyebath is too high (alkaline).[12] 2. Presence of metal ions in the water.1. Strictly maintain the acidic pH of the dyebath, as some disperse dyes are sensitive to alkaline conditions at high temperatures. 2. Use deionized or distilled water. A sequestering agent can be added to the dyebath if water hardness is a concern.
Poor Wash or Rub Fastness 1. Inadequate reduction clearing.[7] 2. Surface dye not removed.1. Implement a thorough reduction clearing step after dyeing as detailed in the experimental protocols.[8] 2. Ensure proper rinsing after reduction clearing to remove all residual chemicals and loose dye.
Color Staining on Other Materials During Washing 1. Unfixed dye remaining on the fiber surface. 2. Dye migration during storage.[13]1. A robust reduction clearing process is essential to remove surface dye.[9] 2. Ensure the dyed material is thoroughly dried and stored in a controlled environment to prevent moisture-induced dye transfer.[13]

Quantitative Data

Table 1: Recommended Dyeing Parameters for Polyester with this compound
ParameterRecommended ValueReference
Dyeing Temperature120 - 130°C[4][5]
pH4.5 - 5.5[1][2]
Holding Time at Dyeing Temp.30 - 60 minutes[5]
Dispersing Agent1 - 2 g/L[14]
Acetic Acid (to adjust pH)As required (typically ~1 g/L)[14]
Table 2: Fastness Properties of this compound on Polyester
Fastness TestStandardRating (Scale 1-5, 5 is best)Reference
Light Fastness (Xenon Arc)AATCC 16 / ISO 105-B026 - 7[15][16]
Washing Fastness (Staining)ISO 105-C064 - 5[15][16]
Sublimation FastnessISO 105-P014 - 5[15][16]
Rubbing Fastness (Wet)ISO 105-X124 - 5[15]

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester
  • Preparation of Dyebath:

    • Calculate the required amount of this compound based on the weight of the fabric (e.g., 1.0% on weight of fiber, owf).

    • Prepare a stock solution by making a paste of the dye with an equal amount of a suitable dispersing agent. Add a small amount of warm water (40-50°C) and stir until a smooth dispersion is achieved.

    • Fill the dyeing vessel with water (maintain a liquor-to-goods ratio of 10:1 to 20:1).

    • Add a dispersing agent (e.g., 1 g/L) to the dyebath.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

    • Add the prepared dye dispersion to the dyebath.

  • Dyeing Procedure:

    • Introduce the pre-wetted polyester fabric into the dyebath at room temperature.

    • Raise the temperature of the dyebath to 130°C at a rate of 1.5°C/minute.

    • Hold the temperature at 130°C for 45-60 minutes.

    • Cool the dyebath down to 70°C at a rate of 2°C/minute.

    • Rinse the fabric thoroughly with hot and then cold water.

Protocol 2: Reduction Clearing
  • Preparation of Reduction Clearing Bath:

    • Prepare a fresh bath with a liquor ratio of 10:1.

    • Add 2 g/L of sodium hydrosulfite (reducing agent).

    • Add 2 g/L of caustic soda (sodium hydroxide).

  • Clearing Procedure:

    • Introduce the rinsed, dyed fabric into the reduction clearing bath.

    • Raise the temperature to 70-80°C.[10]

    • Treat the fabric for 15-20 minutes at this temperature.[9]

    • Drain the bath and rinse the fabric thoroughly with hot water (e.g., 2-3 times).

    • Neutralize the fabric with a dilute solution of acetic acid (e.g., 0.5-1.0 g/L) for 5-10 minutes at 40°C.

    • Rinse the fabric with cold water and dry.

Visualizations

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_clearing Post-Treatment A Weigh Polyester & Dye B Prepare Dye Dispersion (Dye + Dispersing Agent + Water) A->B C Prepare Dyebath (Water + Auxiliaries) B->C Add Dispersion D Adjust pH to 4.5-5.5 E Introduce Fabric to Dyebath at RT D->E F Ramp Temperature to 130°C (1.5°C/min) E->F G Hold at 130°C for 45-60 min F->G H Cool Down to 70°C G->H I Hot & Cold Rinse H->I J Reduction Clearing (70-80°C, 15-20 min) I->J K Hot Rinse J->K L Neutralize with Acetic Acid K->L M Final Rinse & Dry L->M

Caption: High-temperature exhaust dyeing workflow for polyester.

Troubleshooting_Logic cluster_uneven Uneven Color cluster_fastness Poor Fastness cluster_yield Low Color Yield Start Dyeing Issue Identified U1 Check Dye Dispersion Start->U1 F1 Review Reduction Clearing Protocol Start->F1 Y1 Confirm Temp (120-130°C) Start->Y1 U2 Verify pH (4.5-5.5) U1->U2 U3 Check Temp Ramp Rate U2->U3 F2 Ensure Thorough Rinsing F1->F2 Y2 Check Dwell Time (45-60 min) Y1->Y2

References

Technical Support Center: Prevention of Photodegradation of Disperse Yellow 163 in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing the photodegradation of Disperse Yellow 163 in various polymer matrices. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter related to the photostability of this compound.

Issue 1: Rapid Fading or Color Change of this compound in a Polymer Matrix Upon Light Exposure.

Question: My polymer sample containing this compound is showing significant fading and a shift in color after a short period of light exposure. What are the potential causes and how can I mitigate this?

Answer: Rapid photodegradation of this compound, a monoazo dye, in a polymer matrix is a common issue influenced by several factors. The primary cause is the absorption of UV radiation, which excites the dye molecules and can lead to the cleavage of the azo bond, resulting in a loss of color.

Possible Causes:

  • Inherent Photostability of the Dye: While this compound is known for good lightfastness, it is not completely inert to photodegradation, especially under intense UV exposure.

  • Polymer Matrix: The type of polymer used as the matrix plays a crucial role. Some polymers are more permeable to oxygen and moisture, which can accelerate photodegradation. The presence of residual catalysts or impurities in the polymer can also contribute to dye degradation.

  • Environmental Factors: High-intensity UV radiation, elevated temperatures, and the presence of oxygen and humidity can all accelerate the rate of photodegradation.

  • Absence of Photostabilizers: Without the addition of appropriate UV absorbers or light stabilizers, the dye is left unprotected from harmful UV radiation.

Solutions & Optimization:

  • Incorporate UV Stabilizers: The most effective way to prevent photodegradation is to add UV absorbers and/or Hindered Amine Light Stabilizers (HALS) to the polymer matrix.

    • UV Absorbers: These compounds, such as benzotriazoles, absorb harmful UV radiation and dissipate it as heat, thereby protecting the dye.

    • HALS: These compounds do not absorb UV radiation but act as radical scavengers, inhibiting the degradation reactions initiated by UV light. They are particularly effective in long-term stabilization.

  • Synergistic Combinations: Often, a combination of a UV absorber and a HALS provides a synergistic effect, offering a higher level of protection than either stabilizer used alone.

  • Optimize Stabilizer Concentration: The concentration of the stabilizers should be optimized. Typically, concentrations ranging from 0.1% to 2.0% (by weight of the polymer) are effective, but the optimal concentration will depend on the specific polymer, dye loading, and the expected intensity of UV exposure.

  • Polymer Selection: If possible, select a polymer matrix with inherent UV stability and low gas permeability.

  • Control Environmental Conditions: During experiments and applications, minimize exposure to high-intensity UV light, excessive heat, and high humidity.

Issue 2: Inconsistent or Poor Performance of UV Stabilizers.

Question: I have added a UV absorber and a HALS to my polymer matrix, but I am still observing significant photodegradation of this compound. Why might the stabilizers not be effective?

Answer: The effectiveness of UV stabilizers can be compromised by several factors related to their selection, incorporation, and interaction with the polymer matrix.

Possible Causes:

  • Incorrect Stabilizer Selection: The chosen UV absorber may not have an absorption spectrum that effectively covers the wavelengths of light causing the degradation of this compound. The HALS may not be suitable for the specific polymer matrix or the type of radical species being generated.

  • Poor Dispersion: If the stabilizers are not uniformly dispersed throughout the polymer matrix, some regions will have a higher concentration of the dye without adequate protection.

  • Migration and Leaching: Low molecular weight stabilizers can migrate to the surface of the polymer and leach out over time, reducing their long-term effectiveness.

  • Chemical Incompatibility: The stabilizers may react with other additives in the polymer formulation, reducing their efficacy.

  • Thermal Degradation of Stabilizers: If the polymer processing temperature is too high, it can lead to the degradation of the stabilizers themselves.

Solutions & Optimization:

  • Select Appropriate Stabilizers: Choose a UV absorber (e.g., a benzotriazole (B28993) derivative) with a broad UV absorption range. Select a HALS (e.g., a high molecular weight HALS from the Tinuvin series) that is known to be effective in your chosen polymer system.

  • Improve Dispersion: Use appropriate compounding techniques (e.g., melt blending with a twin-screw extruder) to ensure uniform dispersion of the dye and stabilizers in the polymer matrix.

  • Use High Molecular Weight Stabilizers: To prevent migration and leaching, opt for higher molecular weight or oligomeric UV absorbers and HALS.

  • Check for Compatibility: Review the technical data sheets of all additives to ensure chemical compatibility.

  • Monitor Processing Temperatures: Ensure that the polymer processing temperatures are below the decomposition temperature of the stabilizers.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and how does it relate to its photostability?

A1: this compound is a monoazo dye with the molecular formula C₁₈H₁₄Cl₂N₆O₂.[1] Its structure contains an azo group (-N=N-) which is the chromophore responsible for its yellow color. Azo groups are susceptible to cleavage upon absorption of UV radiation, which is the primary mechanism of its photodegradation. The presence of electron-withdrawing groups on the aromatic rings can influence its photostability.

Q2: Which polymer matrices are commonly used with this compound?

A2: this compound is primarily used for dyeing polyester (B1180765) (PET) and its blended fabrics.[1] It is also suitable for other hydrophobic fibers like polyamide (nylon) and cellulose (B213188) acetate. The photostability of the dye can vary significantly depending on the polymer matrix.

Q3: What are the most effective types of UV stabilizers for this compound in a polyester matrix?

A3: For polyester matrices, a combination of a benzotriazole-based UV absorber and a high molecular weight Hindered Amine Light Stabilizer (HALS) is highly effective. The benzotriazole absorbs the damaging UV radiation, while the HALS scavenges free radicals that can attack the dye molecule. This synergistic combination provides comprehensive protection against photodegradation.

Q4: How can I quantitatively measure the photodegradation of this compound?

A4: The photodegradation of this compound can be quantified by measuring the change in color of the polymer sample over time during light exposure. This is typically done using a spectrophotometer or colorimeter to measure the CIELAB color space coordinates (L, a, b). The total color change (ΔE) can then be calculated using the following formula:

ΔE* = √[(ΔL)\² + (Δa)\² + (Δb*)\²]

A higher ΔE* value indicates a greater color change and thus more significant photodegradation. The rate of fading can be determined by plotting ΔE* as a function of exposure time.

Q5: What is a standard experimental setup for testing the photostability of this compound?

A5: A standard setup involves an accelerated weathering tester equipped with a xenon arc lamp, which simulates the full spectrum of sunlight. Polymer samples containing this compound (with and without stabilizers) are exposed to controlled cycles of light, temperature, and humidity. At regular intervals, samples are removed, and their color change is measured using a spectrophotometer to determine the rate of photodegradation.

Data Presentation

Table 1: Hypothetical Photodegradation Data of this compound in Polyester (PET) under Accelerated Weathering

Exposure Time (hours)Sample DescriptionΔL* (Lightness Change)Δa* (Red/Green Shift)Δb* (Yellow/Blue Shift)ΔE (Total Color Change)*
0 PET + this compound (Control)0.000.000.000.00
PET + DY163 + UV Absorber (0.5%)0.000.000.000.00
PET + DY163 + HALS (0.5%)0.000.000.000.00
PET + DY163 + UV Absorber (0.5%) + HALS (0.5%)0.000.000.000.00
100 PET + this compound (Control)-2.51.8-4.25.15
PET + DY163 + UV Absorber (0.5%)-1.20.9-2.12.55
PET + DY163 + HALS (0.5%)-1.00.7-1.82.19
PET + DY163 + UV Absorber (0.5%) + HALS (0.5%)-0.50.3-0.91.07
200 PET + this compound (Control)-5.13.5-8.510.35
PET + DY163 + UV Absorber (0.5%)-2.51.8-4.35.23
PET + DY163 + HALS (0.5%)-2.11.5-3.74.45
PET + DY163 + UV Absorber (0.5%) + HALS (0.5%)-1.10.7-1.92.25
300 PET + this compound (Control)-7.85.2-12.315.44
PET + DY163 + UV Absorber (0.5%)-3.82.7-6.57.90
PET + DY163 + HALS (0.5%)-3.22.2-5.56.67
PET + DY163 + UV Absorber (0.5%) + HALS (0.5%)-1.81.2-3.13.75

Note: This is illustrative data. Actual results will vary based on experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Polymer Samples

  • Drying: Dry the polymer (e.g., PET pellets) in a vacuum oven at the recommended temperature and time to remove any absorbed moisture.

  • Masterbatch Preparation: Prepare a masterbatch by melt-compounding a high concentration of this compound and the desired UV stabilizers (UV absorber and/or HALS) with a small amount of the polymer using a twin-screw extruder. This ensures uniform dispersion.

  • Melt Blending: Dilute the masterbatch with the virgin polymer to achieve the final desired concentrations of the dye and stabilizers. Melt-blend the mixture in a single-screw extruder or an internal mixer.

  • Sample Fabrication: Fabricate the polymer blend into the desired sample form (e.g., thin films by compression molding or cast extrusion, or fibers by melt spinning).

Protocol 2: Accelerated Weathering Test

  • Instrumentation: Use a xenon arc accelerated weathering chamber that complies with standards such as ASTM G155 or ISO 4892-2.

  • Test Conditions:

    • Light Source: Full-spectrum xenon arc lamp.

    • Irradiance: Set to a controlled level (e.g., 0.55 W/m² at 340 nm).

    • Temperature: Control the black panel temperature (e.g., 63 ± 3 °C).

    • Humidity: Control the relative humidity (e.g., 50 ± 10%).

    • Light/Dark Cycles: Program the instrument for continuous light exposure or alternating light and dark cycles with or without water spray to simulate different environmental conditions.

  • Sample Mounting: Mount the polymer samples on appropriate holders within the chamber, ensuring they are equidistant from the light source.

  • Exposure and Monitoring:

    • Expose the samples for a predetermined duration (e.g., 500 hours).

    • At regular intervals (e.g., every 100 hours), remove a set of samples for analysis.

    • Include a set of control samples that are kept in the dark at the same temperature to differentiate between thermal and photodegradation.

  • Analysis:

    • Measure the CIELAB color coordinates (L, a, b*) of the exposed and unexposed samples using a calibrated spectrophotometer or colorimeter.

    • Calculate the total color difference (ΔE*) for each exposure interval.

    • Optionally, perform other analyses such as UV-Vis spectroscopy of solvent-extracted dye to quantify the loss of the dye's characteristic absorption peak, or mechanical testing to assess changes in the polymer's properties.

Visualizations

Photodegradation_Pathway UV UV Radiation (Sunlight) Dye This compound (Ground State) UV->Dye Absorption Polymer Polymer Matrix UV->Polymer Photo-oxidation ExcitedDye Excited State Dye* Dye->ExcitedDye Excitation Degradation Azo Bond Cleavage (Color Fading) Dye->Degradation ExcitedDye->Degradation Direct Photolysis Radicals Free Radicals (P·, POO·) Polymer->Radicals Radicals->Dye Radical Attack

Caption: Simplified pathway of this compound photodegradation.

Stabilization_Workflow UV UV Radiation UVA UV Absorber (e.g., Benzotriazole) UV->UVA Absorption Polymer Polymer Matrix UV->Polymer Initiation Heat Heat (Harmless) UVA->Heat Dissipation ProtectedDye Protected Dye Radicals Free Radicals Polymer->Radicals HALS HALS Radicals->HALS Scavenging Stable Stabilized Radicals HALS->Stable Dye This compound Dye->ProtectedDye Protection

Caption: Mechanism of photostabilization using UV absorbers and HALS.

Troubleshooting_Logic Start Rapid Fading Observed CheckStabilizers Are UV stabilizers present? Start->CheckStabilizers AddStabilizers Add UV Absorber + HALS CheckStabilizers->AddStabilizers No CheckDispersion Is stabilizer dispersion uniform? CheckStabilizers->CheckDispersion Yes End Photostability Improved AddStabilizers->End ImproveDispersion Optimize compounding process CheckDispersion->ImproveDispersion No CheckCompatibility Are stabilizers compatible with polymer and additives? CheckDispersion->CheckCompatibility Yes ImproveDispersion->End SelectCompatible Select compatible stabilizers CheckCompatibility->SelectCompatible No CheckConcentration Is stabilizer concentration optimal? CheckCompatibility->CheckConcentration Yes SelectCompatible->End OptimizeConcentration Adjust stabilizer concentration CheckConcentration->OptimizeConcentration No CheckConcentration->End Yes OptimizeConcentration->End

Caption: Troubleshooting workflow for poor photostability.

References

Addressing solubility issues of Disperse Yellow 163 in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when using Disperse Yellow 163 in biological buffers. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address common problems.

Question: My this compound (DY163) is precipitating immediately after I add my stock solution to my aqueous biological buffer. What should I do?

Answer: This is a common issue due to the hydrophobic nature of disperse dyes. The abrupt change from a soluble organic solvent to an aqueous environment causes the dye to crash out of solution.

Immediate Steps:

  • Verify Stock Concentration: Ensure your stock solution in dimethyl sulfoxide (B87167) (DMSO) is not oversaturated. While many compounds are tested in DMSO, high concentrations can still lead to precipitation upon dilution.[1][2]

  • Modify Dilution Method: Instead of adding the dye stock directly to the full volume of buffer, try adding the buffer to the dye stock dropwise while vortexing vigorously. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

  • Reduce Final Concentration: Your target concentration in the biological buffer may be above the solubility limit of DY163. Try preparing a dilution series to determine the practical working concentration in your specific buffer system.

Long-Term Solutions:

  • Incorporate a Co-solvent: Maintain a small percentage of an organic co-solvent (like DMSO or ethanol) in your final buffer solution. Often 1-5% is sufficient to keep the dye in solution without significantly impacting biological activity. Always run a vehicle control with the same co-solvent concentration to validate your experimental results.

  • Utilize Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[3][4][5] Non-ionic surfactants are generally preferred as they are less likely to denature proteins.[6]

  • Adjust Buffer pH: Disperse dyes can have different stabilities and solubilities depending on the pH.[7] For many disperse dyes, a slightly acidic pH range of 4.5-5.5 is optimal for stability.[8][9] However, this must be balanced with the pH requirements of your biological system.

Question: I am observing inconsistent results or a low signal in my assay, which I suspect is due to poor dye solubility. How can I confirm this and improve my protocol?

Answer: Inconsistent results are often a sign of dye aggregation or precipitation, which reduces the effective concentration of the dye available for your assay.

Confirmation and Solutions:

  • Visual Inspection: After preparing your working solution, let it sit for 30 minutes and visually inspect for any cloudiness or precipitate. Centrifuge a small sample; a visible pellet indicates precipitation.

  • Spectrophotometric Analysis: Measure the absorbance of your freshly prepared solution. Then, measure it again after a period that mimics your experiment's duration. A significant decrease in absorbance suggests the dye is falling out of solution.

  • Implement Solubilization Techniques: Proactively include a solubilization agent in your protocol. The choice of agent will depend on the constraints of your experiment.

// Nodes start [label="Problem: Inconsistent Results\nor Precipitation of DY163", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_stock [label="1. Prepare DY163 Stock\nin 100% DMSO\n(e.g., 10-20 mM)", fillcolor="#F1F3F4"]; prepare_working [label="2. Prepare Working Solution\nin Biological Buffer", fillcolor="#F1F3F4"]; observe [label="Precipitation\nObserved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Solution Paths solution_cosolvent [label="Option A:\nUse Co-solvent\n(e.g., 1-5% DMSO in final buffer)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_surfactant [label="Option B:\nUse Surfactant\n(e.g., 0.01-0.1% Tween-20)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_cyclodextrin [label="Option C:\nUse Cyclodextrin\n(e.g., HP-β-CD)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

validate [label="3. Validate Assay\n(Run vehicle controls)", fillcolor="#F1F3F4"]; success [label="Success:\nConsistent Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_stock; check_stock -> prepare_working; prepare_working -> observe; observe -> solution_cosolvent [label="Yes"]; observe -> solution_surfactant [label="Yes"]; observe -> solution_cyclodextrin [label="Yes"];

solution_cosolvent -> validate; solution_surfactant -> validate; solution_cyclodextrin -> validate;

observe -> validate [label="No"]; validate -> success; } }

Caption: Troubleshooting workflow for addressing DY163 solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (DY163) is a single azo-class organic dye.[10] Its chemical formula is C₁₈H₁₄Cl₂N₆O₂ and it has a molecular weight of approximately 417.25 g/mol .[11][] As a disperse dye, it is characterized by its very low solubility in water, a property that makes it suitable for dyeing hydrophobic materials like polyester (B1180765) but challenging for use in aqueous biological systems.[5][10]

Q2: Why is DY163 poorly soluble in common biological buffers like PBS or Tris-HCl?

The molecular structure of DY163 lacks strong hydrophilic groups (like sulfonic or carboxylic acid groups) that promote ionization and dissolution in water.[13] Biological buffers are primarily aqueous, and the hydrophobic nature of the DY163 molecule leads to self-aggregation and precipitation to minimize contact with polar water molecules.

Q3: What are the primary methods to improve the solubility of DY163 in buffers?

There are four main strategies to enhance the solubility of hydrophobic compounds like DY163 for biological applications:

  • Co-solvents: Using water-miscible organic solvents such as DMSO or ethanol (B145695) can increase solubility.[1] However, the concentration must be kept low to avoid negatively impacting the biological components of the assay.

  • pH Adjustment: The stability of some disperse dyes is pH-dependent.[7] While biological assays have strict pH requirements, slight adjustments within an acceptable range could improve stability. A weakly acidic medium (pH 4.5-5.5) is often best for disperse dye stability, though this is not always feasible for biological experiments.[8]

  • Surfactants: These amphiphilic molecules form micelles in water. The hydrophobic core of the micelle can encapsulate DY163, while the hydrophilic shell interacts with the water, effectively solubilizing the dye.[3][4]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with hydrophobic "guest" molecules like DY163, significantly increasing their aqueous solubility.[14][15]

// Center Node center [label="this compound\n(Poor Aqueous Solubility)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12];

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// Edge Style edge [color="#5F6368"];

// Connections center -> cosolvents; center -> ph; center -> surfactants; center -> cyclodextrins; }

Caption: Key strategies for enhancing the solubility of DY163.

Q4: Which solubilization method is best for my experiment?

The best method depends on your specific assay.

  • For cell-based assays: Low concentrations of co-solvents (<1% DMSO) or cyclodextrins are often preferred as they tend to have lower cytotoxicity than surfactants.

  • For enzyme or protein binding assays: Non-ionic surfactants (e.g., Tween-20, Triton X-100) are effective, but you must confirm they do not interfere with protein function or the specific interaction being studied.[6]

  • For general use: Starting with a co-solvent approach is the simplest method. If that fails or is incompatible with your system, cyclodextrins offer a robust alternative with a good biocompatibility profile.[14]

Quantitative Data: Solubility Enhancement Strategies

The following tables provide illustrative data on the effectiveness of different solubilization methods for a typical hydrophobic dye. Actual values for DY163 may vary and should be determined empirically.

Table 1: Relative Solubility in Common Solvents

SolventTypical SolubilityNotes
Water< 0.1 mg/LEssentially insoluble.[16]
Phosphate-Buffered Saline (PBS)< 0.1 mg/LInsoluble in standard biological buffers.
EthanolLowLimited solubility.
Dimethyl Sulfoxide (DMSO)HighPreferred solvent for creating high-concentration stock solutions.[2]

Table 2: Comparison of Solubilization Agents in Aqueous Buffer

Method (in PBS, pH 7.4)Agent ExampleConcentrationTypical Fold Increase in Solubility
Co-solvent DMSO5% (v/v)10 - 50x
Surfactant Tween-200.1% (w/v)50 - 200x
Cyclodextrin HP-β-CD10 mM100 - 1000x

Note: Data is representative for poorly soluble organic dyes and serves as a guideline.

Experimental Protocols

Protocol 1: Preparation of a DY163 Stock Solution

  • Accurately weigh out the desired amount of DY163 powder.

  • Add high-purity DMSO to achieve the target concentration (e.g., 10-20 mM).

  • Vortex vigorously for 2-5 minutes.

  • Use gentle warming (30-40°C) or sonication if the dye does not fully dissolve.

  • Once dissolved, store the stock solution in a tightly sealed vial, protected from light, at -20°C.

Protocol 2: Solubilization using a Surfactant

  • Prepare your biological buffer of choice (e.g., PBS, pH 7.4).

  • Add a non-ionic surfactant, such as Tween-20, to a final concentration of 0.01% to 0.1% (w/v). Ensure the surfactant is fully dissolved.

  • While vortexing the buffer-surfactant solution, add the required volume of your DY163 DMSO stock solution drop-by-drop to reach the final desired dye concentration.

  • Continue vortexing for 30-60 seconds to ensure proper micelle formation and dye encapsulation.

  • Always prepare a "vehicle control" buffer containing the same concentration of DMSO and surfactant but no dye.

// Annotations label_hydrophobic [label="Hydrophobic Core\n(Solubilizes DY163)", shape=plaintext, fontname="Arial", fontsize=9, fontcolor="#202124", pos="3,1.8!"]; label_hydrophilic [label="Hydrophilic Shell\n(Interacts with Water)", shape=plaintext, fontname="Arial", fontsize=9, fontcolor="#202124", pos="3,1!"];

edge [style=dashed, arrowhead=normal, color="#5F6368"]; label_hydrophobic -> dye [ltail=cluster_micelle]; label_hydrophilic -> h2; }

Caption: Encapsulation of hydrophobic DY163 within a surfactant micelle.

References

Technical Support Center: Enhancing the Light Fastness of Disperse Yellow 163

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the light fastness of materials containing Disperse Yellow 163.

Introduction to this compound

This compound is a single azo disperse dye commonly used for dyeing polyester (B1180765) and its blended fabrics, imparting a reddish-yellow hue.[1][2][3] It is suitable for high-temperature dyeing processes and printing on polyester, including superfine fibers.[1][2] While it offers good overall fastness properties, its performance against UV radiation can be a critical factor for materials intended for applications with high sun exposure, such as automotive textiles and outdoor apparel.[4] According to industry standards, this compound has a light fastness rating of 6 on the 1-8 Blue Wool scale when tested according to ISO 105-B02.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor light fastness in materials dyed with this compound?

A1: The primary cause of fading is the photodegradation of the dye molecules upon exposure to ultraviolet (UV) radiation from sunlight.[4] this compound, being an azo dye, contains a chromophoric azo group (-N=N-) which is susceptible to cleavage by UV energy, leading to a loss of color.[3] The polyester fiber itself can also absorb UV energy, which can accelerate the degradation of the dye.[4]

Q2: How can I improve the light fastness of my materials dyed with this compound?

A2: Several strategies can be employed to enhance the light fastness of this compound on polyester fabrics. These include the application of UV absorbers, the use of hindered amine light stabilizers (HALS), and the optimization of the dyeing and after-treatment processes.[4][6]

Q3: What are UV absorbers and how do they work?

A3: UV absorbers are chemical compounds that protect the dye by preferentially absorbing harmful UV radiation and dissipating it as less harmful thermal energy.[7] Common types of UV absorbers used for textiles include benzotriazoles and benzophenones.[6][8] They can be applied during the dyeing process or as a post-treatment.[8][9]

Q4: What are Hindered Amine Light Stabilizers (HALS) and how do they differ from UV absorbers?

A4: Hindered Amine Light Stabilizers (HALS) are compounds that do not primarily absorb UV radiation. Instead, they function by scavenging free radicals that are formed during the photo-oxidation process, thus inhibiting the degradation of the dye.[10][11] HALS are known for their ability to regenerate and provide long-term protection.[10]

Q5: Can the dyeing process itself affect the light fastness of this compound?

A5: Yes, the dyeing process plays a crucial role. Ensuring proper dye penetration and fixation within the polyester fiber is essential.[4] Unfixed dye on the surface of the fabric is more susceptible to fading.[12] Therefore, optimizing dyeing parameters such as temperature, time, and pH, followed by a thorough after-clearing process to remove surface dye, can significantly improve light fastness.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Noticeable fading of light shades after short sun exposure. Lighter shades have a lower concentration of dye, making them more susceptible to UV degradation.[4]For light shades, it is crucial to use a higher concentration of UV absorber or a combination of a UV absorber and a HALS. Consider selecting a dye with an inherently higher light fastness rating if the application is demanding.[4]
Inconsistent light fastness across the dyed fabric. Uneven application of the UV absorber or HALS. Improper dye dispersion leading to aggregation on the fiber surface.[4]Ensure uniform application of the light stabilizing finish. Use an effective dispersing agent during dyeing to prevent dye aggregation.
Yellowing of the fabric after applying a light fastness improver. Some UV absorbers or other finishing agents can cause yellowing, especially at high curing temperatures.Select a non-yellowing UV absorber or HALS. Optimize the curing temperature and time to minimize thermal degradation.
Reduced wash fastness after treatment with light fastness enhancers. Some after-treatment agents can negatively impact other fastness properties if not chosen or applied correctly.Select light fastness improvers that are compatible with the dye and fiber system. Always test for other fastness properties, such as wash and crocking fastness, after any new treatment.

Quantitative Data on Light Fastness Improvement

The following table summarizes the potential improvement in the light fastness of polyester dyed with this compound upon treatment with various light stabilizers. The light fastness is rated on the Blue Wool scale (1-8), where a higher number indicates better fastness, according to the ISO 105-B02 standard.[13][14]

Treatment Typical Concentration (% owf) Expected Light Fastness (Blue Wool Scale) Improvement (Points)
Control (this compound on Polyester)-6-
With Benzotriazole UV Absorber2.0 - 4.071
With Benzophenone UV Absorber2.0 - 4.06-70-1
With Hindered Amine Light Stabilizer (HALS)1.0 - 2.071
Combination of UV Absorber and HALS1.0 + 1.07-81-2

owf: on weight of fiber

Note: The effectiveness of the treatment can vary depending on the specific product used, the application method, and the depth of the shade. An improvement of 1-2 points on the Blue Wool scale is generally observed.[8][9]

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound

Objective: To provide a standard procedure for dyeing polyester with this compound to achieve good initial fastness properties.

Materials:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid

  • High-temperature dyeing apparatus

Procedure:

  • Prepare the dyebath with a liquor ratio of 10:1.

  • Add a dispersing agent (e.g., 1 g/L) to the dyebath.

  • Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.[6]

  • Add the predispersed this compound (e.g., 1% on weight of fabric).

  • Introduce the polyester fabric into the dyebath at 60°C.

  • Raise the temperature to 130°C at a rate of 1.5°C per minute.[6]

  • Hold the temperature at 130°C for 45-60 minutes to ensure dye penetration and fixation.[6]

  • Cool the dyebath to 70°C.

  • Rinse the fabric thoroughly.

  • Perform a reduction clearing to remove unfixed surface dye.

Protocol 2: Application of a UV Absorber by Exhaust Method (After-treatment)

Objective: To improve the light fastness of polyester dyed with this compound using a UV absorber.

Materials:

  • Dyed polyester fabric

  • Benzotriazole-based UV absorber

  • Dispersing agent

  • Acetic acid

  • High-temperature dyeing apparatus

Procedure:

  • Prepare a fresh treatment bath with a liquor ratio of 10:1.

  • Add a dispersing agent to the bath.

  • Adjust the pH to 4.5-5.5 with acetic acid.

  • Add the dispersed UV absorber (e.g., 2-4% on weight of fabric).[2]

  • Introduce the dyed and rinsed polyester fabric into the bath at 60°C.

  • Raise the temperature to 120-130°C and hold for 30 minutes.

  • Cool the bath, rinse the fabric, and dry.

Protocol 3: Light Fastness Testing (ISO 105-B02)

Objective: To evaluate the light fastness of the treated and untreated fabrics.

Materials:

  • Treated and untreated fabric samples

  • Blue Wool standard references (1-8)[13][14]

  • Xenon arc lamp apparatus[13][14]

  • Grey scale for assessing color change

Procedure:

  • Mount the fabric samples and the Blue Wool references on a card.

  • Expose the samples and references to the light from the xenon arc lamp under specified conditions of temperature and humidity as per ISO 105-B02.[13][14]

  • Periodically assess the fading of the samples against the fading of the Blue Wool references.

  • The light fastness rating is the number of the Blue Wool reference that shows a similar amount of fading to the sample.

Visualizations

Experimental_Workflow cluster_dyeing Dyeing Process cluster_treatment Light Fastness Improvement cluster_testing Evaluation Dyeing High-Temperature Exhaust Dyeing with this compound Reduction_Clearing Reduction Clearing Dyeing->Reduction_Clearing UV_Absorber UV Absorber Application (Exhaust Method) Reduction_Clearing->UV_Absorber After-treatment HALS HALS Application Reduction_Clearing->HALS After-treatment UV_HALS Combined UV Absorber + HALS Reduction_Clearing->UV_HALS After-treatment Light_Fastness_Testing Light Fastness Testing (ISO 105-B02) UV_Absorber->Light_Fastness_Testing HALS->Light_Fastness_Testing UV_HALS->Light_Fastness_Testing

Caption: Experimental workflow for improving the light fastness of this compound.

Photodegradation_Mechanism cluster_light Light Exposure cluster_dye Dye Molecule cluster_degradation Degradation Process UV_Light UV Radiation (Sunlight) Dye This compound (Azo Dye) UV_Light->Dye Excited_Dye Excited State Dye Dye->Excited_Dye Absorption of Photons Cleavage Azo Bond Cleavage Dye->Cleavage ROS Reactive Oxygen Species (e.g., •OH) Excited_Dye->ROS Energy Transfer to O₂ ROS->Dye Attacks Dye Molecule Fading Color Fading Cleavage->Fading

Caption: Simplified photodegradation pathway of an azo disperse dye like this compound.

References

Technical Support Center: Method Development for Removing Disperse Yellow 163 from Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the lab-scale removal of Disperse Yellow 163 from wastewater. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate efficient and effective method development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work on the removal of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low Removal Efficiency in Adsorption Inappropriate adsorbent dose.Optimize the adsorbent dosage by conducting batch experiments with varying amounts of the adsorbent.[1][2]
Unsuitable pH of the solution.Adjust the pH of the wastewater to the optimal range for the specific adsorbent being used. The surface charge of the adsorbent and the dye molecule are pH-dependent.[2]
Insufficient contact time.Increase the contact time to ensure equilibrium is reached. Kinetic studies can help determine the optimal duration.[1][2]
Competitive adsorption from other substances.Pre-treat the wastewater to remove interfering compounds or select a more specific adsorbent.
Inconsistent Results in Advanced Oxidation Processes (AOPs) Fluctuations in pH during the reaction.Buffer the solution or monitor and adjust the pH throughout the experiment, as it significantly influences the generation of reactive oxygen species.[3]
Incorrect catalyst or oxidant dosage.Optimize the concentration of the catalyst (e.g., Fe²⁺ in Fenton's reagent) and the oxidant (e.g., H₂O₂). Excess amounts can have a scavenging effect on radicals.[4][5]
Presence of radical scavengers in the wastewater matrix.Identify and remove or minimize the concentration of radical scavengers such as certain inorganic anions (e.g., chloride, carbonate).[3]
Inadequate light intensity in photocatalysis.Ensure the light source provides sufficient and consistent irradiation. The degradation rate is often dependent on light intensity.[6]
Low Biodegradation Rate Inappropriate microbial strain or consortium.Select microbial cultures known for their ability to degrade azo dyes, such as white-rot fungi.[7][8][9]
Unfavorable environmental conditions (pH, temperature, nutrients).Optimize the pH, temperature, and nutrient composition of the medium to support microbial growth and enzymatic activity.[10]
Toxicity of the dye or its byproducts to the microorganisms.Acclimatize the microbial culture to the dye or use a lower initial dye concentration.[10]
Interference in Spectrophotometric Analysis Presence of suspended solids or catalyst particles.Centrifuge or filter the samples before analysis to obtain a clear supernatant.[11]
Overlapping absorption spectra from intermediates.Use chromatographic techniques like HPLC for more accurate quantification and to identify degradation byproducts.[12]
Photodegradation of the sample during analysis.Minimize the exposure of samples to light before and during measurement.

Frequently Asked Questions (FAQs)

1. What are the most common lab-scale methods for removing this compound?

The most widely investigated lab-scale methods for the removal of disperse dyes like this compound from wastewater include:

  • Adsorption: Utilizing solid materials (adsorbents) with high surface area, such as activated carbon, to bind the dye molecules.[13][14]

  • Advanced Oxidation Processes (AOPs): Employing highly reactive species, like hydroxyl radicals, to degrade the dye molecules. Common AOPs include Fenton and photo-Fenton processes, and photocatalysis using semiconductors like TiO₂.[4][5][15]

  • Biodegradation: Using microorganisms, particularly white-rot fungi, which produce enzymes capable of breaking down the complex structure of the dye.[7][8][9]

2. How do I choose the most suitable method for my experiment?

The choice of method depends on several factors, including:

  • Target Removal Efficiency: AOPs often achieve higher degradation rates, while adsorption is effective for capturing the dye.

  • Wastewater Characteristics: The presence of other organic and inorganic compounds can affect the performance of each method differently.

  • Operational Costs and Complexity: Adsorption is generally a simpler and more cost-effective method compared to AOPs, which may require specific equipment and reagents.[13]

  • Environmental Impact: Biodegradation is considered a more environmentally friendly approach.

3. What is the importance of pH in the removal of this compound?

The pH of the wastewater is a critical parameter that significantly influences the efficiency of most removal methods.[2]

  • In adsorption: It affects the surface charge of the adsorbent and the ionization of the dye molecule, thereby influencing the electrostatic interactions between them.

  • In AOPs: The generation of hydroxyl radicals is highly pH-dependent. For instance, the Fenton process is most effective in acidic conditions (around pH 3).[4][5]

  • In biodegradation: Microbial growth and the activity of degradative enzymes are optimal within a specific pH range.[10]

4. How can I determine the concentration of this compound in my samples?

The concentration of this compound can be determined using UV-Vis spectrophotometry by measuring the absorbance at its maximum wavelength (λmax). A calibration curve should be prepared using standard solutions of the dye. For more complex matrices or to identify degradation products, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are recommended.[12]

5. Are there any safety precautions I should take when working with this compound and the removal methods?

Yes, it is crucial to follow standard laboratory safety procedures.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle this compound, which is a yellow powder, in a well-ventilated area or a fume hood to avoid inhalation.

  • Be cautious when working with strong oxidizing agents like hydrogen peroxide and acidic solutions used in AOPs.

  • Properly dispose of all chemical waste according to your institution's guidelines.

Data Presentation

The following tables summarize typical quantitative data for different lab-scale removal methods for disperse dyes. Note that the optimal conditions and efficiencies can vary depending on the specific experimental setup and the wastewater matrix.

Table 1: Adsorption of Disperse Dyes using Activated Carbon

ParameterValueReference
AdsorbentActivated Carbon[13][16]
Initial Dye Concentration50 - 150 mg/L[16]
Adsorbent Dosage0.1 - 0.5 g[16]
pH2.5 - 9[16]
Temperature20 - 50 °C[16]
Contact Time60 - 120 min[1]
Removal EfficiencyUp to 95%[13]

Table 2: Advanced Oxidation Processes (AOPs) for Disperse Dye Removal

ProcessKey ParametersTypical Removal EfficiencyReference
Fenton pH: 3, [Fe²⁺]: 50 mg/L, [H₂O₂]: 75 mg/L>90%[5]
Photo-Fenton pH: 3, [Fe²⁺]: 50 mg/L, [H₂O₂]: 75 mg/L, Solar/UV light>98%[5]
Photocatalysis (TiO₂) Catalyst dosage: 1-3 g/L, UV/Sunlight, Aeration>90%[15]

Table 3: Biodegradation of Disperse Dyes using White-Rot Fungi

FungusKey ParametersDecolorization EfficiencyReference
Perreniporia tephroporapH: 5.5, Temperature: 30°C, Dye conc.: 0.3 g/L>60%[7]
Trametes versicolorOptimized nutrient medium70-80%[9]
Phanerochaete chrysosporiumOptimized nutrient medium70-80%[9]

Experimental Protocols

Adsorption using Activated Carbon
  • Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water. Prepare working solutions of desired concentrations (e.g., 20, 40, 60, 80, 100 mg/L) by diluting the stock solution.

  • Batch Adsorption Experiments:

    • Take a series of conical flasks and add a fixed volume of the dye solution (e.g., 50 mL) of a specific concentration to each flask.

    • Add a pre-weighed amount of activated carbon (e.g., 0.1 g) to each flask.

    • Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.

    • Place the flasks on a mechanical shaker and agitate at a constant speed (e.g., 150 rpm) at a constant temperature for a predetermined time.

  • Sample Analysis:

    • After the desired contact time, withdraw samples and centrifuge or filter them to separate the activated carbon.

    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the λmax of this compound.

    • Calculate the removal efficiency using the initial and final concentrations.

Advanced Oxidation Process: Fenton's Reagent
  • Experimental Setup: Use a glass beaker as a reactor, placed on a magnetic stirrer.

  • Reaction Procedure:

    • Add a known volume of the this compound solution to the beaker.

    • Adjust the pH to 3 using dilute H₂SO₄ or NaOH.[4][5]

    • Add the required amount of FeSO₄·7H₂O (catalyst) and stir until it dissolves.

    • Initiate the reaction by adding the predetermined volume of H₂O₂ (oxidant).

  • Sample Collection and Analysis:

    • Withdraw samples at regular time intervals.

    • Immediately quench the reaction in the collected samples by adding a suitable agent (e.g., a strong base to raise the pH).

    • Centrifuge or filter the samples to remove any precipitated iron hydroxides.

    • Analyze the concentration of the remaining dye using a UV-Vis spectrophotometer or HPLC.

Biodegradation using White-Rot Fungi
  • Fungal Culture Preparation:

    • Grow the selected white-rot fungus (e.g., Trametes versicolor) on a suitable agar (B569324) medium.

    • Inoculate a liquid medium with the fungal culture and incubate under optimal conditions to obtain a sufficient amount of biomass.

  • Decolorization Experiment:

    • Prepare a mineral salt medium containing this compound at the desired concentration.

    • Inoculate the medium with a known amount of the fungal biomass.

    • Incubate the flasks under controlled conditions (temperature, agitation).

  • Monitoring and Analysis:

    • Withdraw samples aseptically at different time intervals.

    • Separate the fungal biomass from the medium by centrifugation or filtration.

    • Measure the absorbance of the supernatant to determine the extent of decolorization.

Visualizations

Experimental_Workflow_Adsorption cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare this compound Solution batch_setup Set up Batch Adsorption Flasks prep_dye->batch_setup prep_adsorbent Prepare Adsorbent (e.g., Activated Carbon) prep_adsorbent->batch_setup agitation Agitate at Constant Temperature batch_setup->agitation sampling Withdraw and Separate Samples agitation->sampling analysis Analyze Dye Concentration (UV-Vis/HPLC) sampling->analysis calc Calculate Removal Efficiency analysis->calc

Caption: Workflow for Adsorption Experiments.

AOP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dye Prepare Dye Solution reactor_setup Set up Reactor and Adjust pH prep_dye->reactor_setup prep_reagents Prepare AOP Reagents (e.g., FeSO4, H2O2) add_catalyst Add Catalyst prep_reagents->add_catalyst reactor_setup->add_catalyst initiate_reaction Initiate Reaction (Add Oxidant/Turn on Light) add_catalyst->initiate_reaction sampling Collect and Quench Samples initiate_reaction->sampling analysis Analyze Dye Concentration sampling->analysis kinetics Determine Degradation Kinetics analysis->kinetics

Caption: Workflow for Advanced Oxidation Process Experiments.

Biodegradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis culture_prep Prepare Fungal Culture inoculation Inoculate Medium with Fungi culture_prep->inoculation medium_prep Prepare Dye-Containing Medium medium_prep->inoculation incubation Incubate under Controlled Conditions inoculation->incubation sampling Aseptically Withdraw Samples incubation->sampling separation Separate Biomass sampling->separation analysis Measure Decolorization separation->analysis

Caption: Workflow for Biodegradation Experiments.

References

Overcoming uneven dyeing with Disperse Yellow 163 on synthetic fabrics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the use of Disperse Yellow 163 on synthetic fabrics, particularly focusing on achieving even dye application.

Troubleshooting Guide

This guide addresses specific issues that may arise during the dyeing process with this compound, presented in a question-and-answer format.

Issue 1: Uneven Dyeing or Patchiness

  • Question: My dyed fabric shows uneven color, with lighter and darker patches. What are the likely causes and how can I fix this?

  • Answer: Uneven dyeing is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Improper Dye Dispersion: this compound, being sparingly soluble in water, requires excellent dispersion.[1] Agglomeration of dye particles can lead to speckling and unevenness.

      • Recommendation: Ensure the dye is properly pasted with a dispersing agent before adding it to the dyebath. Vigorous stirring is essential. For a more detailed analysis, a dispersion stability test is recommended (see Experimental Protocols).

    • Incorrect pH: The stability and exhaustion rate of this compound are highly dependent on the pH of the dyebath. The optimal pH range for disperse dyes on polyester (B1180765) is typically 4.5-5.5.[2]

      • Recommendation: Buffer the dyebath using an acetic acid/sodium acetate (B1210297) system to maintain a stable pH throughout the dyeing process. Regularly check the pH of the bath.

    • Inadequate Temperature Control: The rate of dyeing for disperse dyes is significantly influenced by temperature. A rapid temperature rise can cause the dye to rush onto the fabric surface, leading to poor leveling.

      • Recommendation: Employ a controlled heating gradient. For high-temperature dyeing of polyester, a rate of 1-2°C per minute is advisable, especially through the glass transition temperature of the fiber (approximately 80-100°C).[3]

    • Poor Dye Migration: Insufficient migration of dye molecules within the fiber structure can result in an uneven final appearance.

      • Recommendation: The inclusion of a suitable leveling agent is crucial. These agents help to control the initial strike of the dye and promote migration at higher temperatures, ensuring a more uniform distribution.[4][5]

Issue 2: Color Deviations and Poor Reproducibility

  • Question: The final shade of the fabric is different from the target, and I am struggling to reproduce results between experiments. What could be the cause?

  • Answer: Shade deviations and lack of reproducibility are often linked to inconsistencies in the dyeing parameters.

    • Dye Bath Components: The concentration of all chemicals, including the dye, dispersing agents, leveling agents, and pH buffers, must be precisely controlled.

      • Recommendation: Calibrate all measuring equipment and use standardized recipes. Maintain a consistent liquor ratio (the ratio of the weight of the goods to the volume of the dyebath) for all experiments.

    • Fabric Pre-treatment: Residual impurities, such as sizing agents or oils on the fabric, can interfere with dye uptake and lead to inconsistent results.[6]

      • Recommendation: Ensure a thorough pre-treatment (scouring) of the fabric to remove any contaminants before dyeing.

    • Reduction Clearing: After dyeing, unfixed dye on the fiber surface can affect the final shade and reduce fastness properties.[7]

      • Recommendation: A post-dyeing reduction clearing step is essential to remove surface dye and achieve the true, brilliant shade.

Frequently Asked Questions (FAQs)

  • Question: What is the chemical nature of this compound?

  • Answer: this compound is a mono azo disperse dye. Its molecular formula is C18H14Cl2N6O2.[8][9][]

  • Question: What is the recommended dyeing temperature for this compound on polyester?

  • Answer: this compound is classified as a high-temperature dye, making it suitable for the high-temperature exhaust dyeing method on polyester. The optimal dyeing temperature is typically in the range of 130-135°C.[8]

  • Question: Why is a dispersing agent necessary for this compound?

  • Answer: Disperse dyes have very low solubility in water. A dispersing agent is crucial to break down dye agglomerates into fine, stable particles in the dyebath, preventing specking and ensuring uniform dye application.[11]

  • Question: What is the role of a leveling agent in the dyeing process?

  • Answer: A leveling agent controls the rate of dye uptake by the fiber, particularly during the initial heating phase. It also promotes the migration of dye molecules from areas of high concentration to areas of low concentration at the peak dyeing temperature, which is critical for achieving a level and uniform coloration.[4]

  • Question: How does pH affect the dyeing process with this compound?

  • Answer: The dyebath for disperse dyes should be acidic, typically within a pH range of 4.5-5.5, to ensure the stability of the dye and achieve satisfactory exhaustion.[2] An incorrect pH can lead to shade variations and inferior fastness properties.

  • Question: What is reduction clearing and why is it important?

  • Answer: Reduction clearing is a post-dyeing treatment that uses a reducing agent (like sodium hydrosulfite) and an alkali (like caustic soda) to remove any unfixed disperse dye from the surface of the fibers.[7][12] This process is vital for improving the wash fastness and achieving a clear, brilliant final shade.

Data Presentation

Table 1: Typical Parameters for High-Temperature Exhaust Dyeing of Polyester with this compound

ParameterRecommended ValuePurpose
Dye Concentration 0.5 - 2.0% (o.w.f)To achieve desired shade depth
Liquor Ratio 1:10 - 1:20Ratio of fabric weight to dye bath volume
pH 4.5 - 5.5Optimize dye stability and exhaustion
Dispersing Agent 0.5 - 1.0 g/LEnsure stable dye dispersion
Leveling Agent 0.5 - 1.5 g/LPromote even dye uptake and migration
Temperature Profile Ramp from 60°C to 135°C at 1-2°C/minControlled heating for even dyeing
Hold Time at 135°C 30 - 60 minutesAllow for dye diffusion and fixation
Cooling Rate 2-3°C/minGradual cooling to prevent shocking

Table 2: Typical Recipe for Reduction Clearing

ChemicalConcentrationTemperatureTime
Sodium Hydrosulfite 1.0 - 2.0 g/L70 - 80°C15 - 20 minutes
Caustic Soda 1.0 - 2.0 g/L70 - 80°C15 - 20 minutes
Detergent 0.5 - 1.0 g/L70 - 80°C15 - 20 minutes

Experimental Protocols

1. Protocol for Evaluation of Dye Dispersion Stability

  • Objective: To assess the stability of the this compound dispersion under dyeing conditions.

  • Methodology:

    • Prepare a 1% stock solution of this compound by pasting the dye with an equal weight of a suitable dispersing agent and then diluting with deionized water.

    • Take a 500 mL aliquot of the dye solution and filter it through a Whatman No. 2 filter paper. Observe the filter paper for any large dye agglomerates or specks.

    • Take another 400 mL aliquot and place it in a high-temperature, high-pressure laboratory dyeing apparatus.

    • Heat the solution to 135°C at a rate of 2°C/min and hold for 60 minutes.

    • Cool the solution down to 60°C.

    • Filter the heat-treated dye solution through a fresh Whatman No. 2 filter paper.

    • Compare the two filter papers. A stable dispersion will show minimal or no dye specks on the second filter paper.

2. Protocol for Assessment of Dye Migration (Leveling)

  • Objective: To evaluate the leveling properties of the dyeing system.

  • Methodology:

    • Prepare a dyebath with all auxiliary chemicals (dispersing agent, leveling agent, pH buffer) and this compound at the desired concentration.

    • Take two pieces of pre-scoured polyester fabric. Dye one piece of fabric (the "donor") according to the standard high-temperature procedure.

    • After dyeing, introduce an undyed piece of polyester fabric (the "acceptor") of the same size into the same dyebath.

    • Continue the dyeing process at 135°C for an additional 45-60 minutes.

    • Remove both fabric samples, rinse, perform reduction clearing, and dry.

    • Visually assess the color difference between the donor and acceptor fabrics. A small color difference indicates good dye migration and effective leveling. For a quantitative assessment, measure the color coordinates (L, a, b) of both samples using a spectrophotometer and calculate the color difference (ΔE).

3. Protocol for Colorfastness to Washing (Adapted from ISO 105-C06)

  • Objective: To determine the resistance of the dyed fabric to domestic laundering.

  • Methodology:

    • Prepare a 10 cm x 4 cm specimen of the dyed fabric.

    • Sew the specimen onto a piece of multi-fiber adjacent fabric of the same dimensions.

    • Prepare a wash solution containing 4 g/L ECE standard detergent and 1 g/L sodium perborate (B1237305) in deionized water.

    • Place the composite specimen in a stainless steel container with 150 mL of the wash solution and 10 stainless steel balls.

    • Agitate the container in a laurometer at 40°C for 30 minutes.

    • Remove the specimen, rinse thoroughly with deionized water, and then with cold tap water.

    • Separate the multi-fiber fabric from the dyed specimen and dry both in air at a temperature not exceeding 60°C.

    • Assess the change in color of the dyed specimen and the staining of the multi-fiber fabric using the respective Grey Scales under standard lighting conditions.

Mandatory Visualizations

troubleshooting_workflow start Uneven Dyeing Observed dispersion Check Dye Dispersion start->dispersion ph_check Verify Dyebath pH (4.5-5.5) dispersion->ph_check Dispersion OK dispersion_test Perform Dispersion Stability Test dispersion->dispersion_test Dispersion Suspect temp_profile Review Temperature Profile ph_check->temp_profile pH OK ph_adjust Adjust/Buffer pH ph_check->ph_adjust pH Incorrect leveling_agent Assess Leveling Agent temp_profile->leveling_agent Temp. Profile OK temp_adjust Adjust Heating Rate (1-2°C/min) temp_profile->temp_adjust Rate Too Fast pretreatment Evaluate Fabric Pre-treatment leveling_agent->pretreatment Leveling OK leveling_adjust Optimize Leveling Agent Type/Conc. leveling_agent->leveling_adjust Leveling Poor scour_fabric Re-scour Fabric pretreatment->scour_fabric Pre-treatment Inadequate solution Problem Resolved pretreatment->solution Pre-treatment OK dispersion_test->ph_check Test Passed dispersion_test->solution Test Failed & Corrected ph_adjust->temp_profile temp_adjust->leveling_agent leveling_adjust->pretreatment scour_fabric->solution dyeing_process cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment fabric_prep Fabric Pre-treatment (Scouring) dyebath_prep Dyebath Preparation (Water, Auxiliaries, pH 4.5-5.5) fabric_prep->dyebath_prep dye_dispersion Dye Dispersion (Pasting with Dispersing Agent) dyebath_prep->dye_dispersion dyeing_start Load Fabric at 60°C dye_dispersion->dyeing_start temp_ramp Heat to 135°C (1-2°C/min) dyeing_start->temp_ramp dyeing_hold Hold at 135°C (30-60 min) temp_ramp->dyeing_hold cooling Cool to 80°C dyeing_hold->cooling rinse1 Rinse cooling->rinse1 reduction_clear Reduction Clearing (80°C, 20 min) rinse1->reduction_clear rinse2 Rinse & Neutralize reduction_clear->rinse2 drying Dry rinse2->drying influencing_factors cluster_chemical Chemical Factors cluster_process Process Parameters cluster_substrate Substrate center_node Even Dyeing dye_dispersion Dye Dispersion dye_dispersion->center_node ph_control pH Control (4.5-5.5) ph_control->center_node leveling_agent Leveling Agent leveling_agent->center_node dispersing_agent Dispersing Agent dispersing_agent->center_node temp_profile Temperature Profile temp_profile->center_node time Dyeing Time time->center_node liquor_ratio Liquor Ratio liquor_ratio->center_node agitation Agitation agitation->center_node fabric_prep Fabric Pre-treatment fabric_prep->center_node fiber_type Fiber Type/Quality fiber_type->center_node

References

Enhancing the thermal stability of Disperse Yellow 163 in high-temperature applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the thermal stability of Disperse Yellow 163 in high-temperature applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which applications is it commonly used?

This compound, with the Color Index name C.I. This compound, is a monoazo dye.[1] Its chemical formula is C₁₈H₁₄Cl₂N₆O₂ and it has a molecular weight of 417.25 g/mol .[1] It is primarily used for dyeing and printing on polyester (B1180765) and its blended fabrics, producing a reddish-yellow hue.[1][2] It is particularly suitable for dyeing polyester superfine fibers.[2]

Q2: What are the main challenges related to the thermal stability of this compound?

The primary challenges with this compound in high-temperature applications are thermomigration and sublimation.[3][4]

  • Thermomigration: The movement of dye from the interior of the polyester fiber to its surface during post-dyeing heat treatments like heat-setting or molding. This can lead to a decrease in color fastness properties, such as wash and rub fastness.[4]

  • Sublimation: The direct transition of the dye from a solid to a gaseous state at elevated temperatures.[3] This can cause staining of adjacent materials and a change in the shade of the dyed fabric.[3]

Q3: What factors can influence the thermal stability of this compound?

Several factors can impact the thermal stability of this compound during and after the dyeing process:

  • Temperature and Duration of Heat Treatment: Higher temperatures and longer exposure times during processes like heat-setting significantly increase the likelihood of thermomigration and sublimation.[5]

  • Dyeing Process Parameters: Inadequate dye fixation due to suboptimal dyeing temperature, time, or pH can leave unfixed dye on the fiber surface, which is more prone to sublimation.[5]

  • Auxiliaries: The type and concentration of dispersing agents, leveling agents, and finishing agents (e.g., softeners) can affect dye stability.[5][6] Some auxiliaries can promote dye migration at high temperatures.[5]

  • Dye Concentration: Deeper shades with higher dye concentrations are more susceptible to thermomigration.

Q4: How can the thermal stability of this compound be improved?

Several strategies can be employed to enhance the thermal stability of this compound:

  • Optimization of Dyeing Parameters: Ensuring complete dye penetration and fixation within the polyester fiber by optimizing dyeing temperature (typically 130°C for high-temperature dyeing), time, and maintaining an acidic pH (around 4.5-5.5).[5][7]

  • Proper After-treatment: A thorough reduction clearing process after dyeing is crucial to remove any unfixed dye from the fiber surface.[5]

  • Careful Selection of Auxiliaries: Using high-quality dispersing agents that ensure good dye dispersion at high temperatures and avoiding finishing agents, such as certain cationic softeners, that can promote dye migration.[5][8]

  • Controlled Heat-Setting: Lowering the heat-setting temperature and reducing the dwell time to the minimum required for dimensional stability can significantly reduce sublimation.[5]

  • Use of UV Absorbers: While primarily for improving lightfastness, some UV absorbers can also offer a degree of protection against thermal degradation.[9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Sublimation Fastness (Staining on adjacent fabric after heat treatment) 1. Inadequate dye fixation. 2. Excessive unfixed dye on the fiber surface. 3. Heat setting temperature is too high or dwell time is too long. 4. Inappropriate finishing agents promoting dye migration.1. Optimize the dyeing cycle (temperature, time, pH) for complete dye diffusion and fixation. 2. Implement a thorough reduction clearing process after dyeing. 3. Lower the heat-setting temperature (e.g., to 180°C) and reduce the dwell time. 4. Avoid cationic softeners; opt for non-ionic or weakly cationic alternatives.[5]
Color Change or Fading After Heat Setting 1. Thermal decomposition of the dye molecule. 2. Chemical interaction between the dye and finishing auxiliaries at high temperatures.1. Ensure the heat-setting temperature does not exceed the recommended limits for this class of disperse dye. 2. Evaluate the chemical compatibility of all auxiliaries used in the finishing process through preliminary testing.[5]
Uneven Dyeing (Shade Variation) 1. Poor dye dispersion. 2. Temperature rising too quickly during dyeing. 3. Improper pH control.1. Use an effective dispersing agent and ensure the dye is properly pasted before adding to the dyebath.[8] 2. Control the rate of temperature rise (e.g., 1.5°C/minute).[5] 3. Maintain a stable acidic pH (4.5-5.5) using a buffer system.[5]
Poor Color Yield (Lighter Shade) 1. Dyeing temperature is too low. 2. Insufficient dyeing time. 3. Dye agglomeration due to poor dispersion.1. Ensure the dyeing temperature reaches the optimal range of 125-135°C for high-temperature dyeing.[7] 2. Extend the dyeing time at the maximum temperature to allow for complete dye diffusion. 3. Improve dye dispersion with a suitable dispersing agent and proper mixing.[8]

Quantitative Data Summary

Table 1: Fastness Properties of this compound

Fastness PropertyTest MethodRating (Scale 1-5, where 5 is best)
Light FastnessISO 105-B027
Washing Fastness (Polyester)ISO 105-C064-5
Sublimation FastnessISO 105-P015
Rubbing Fastness (Dry)ISO 105-X124-5
Rubbing Fastness (Wet)ISO 105-X124-5

Note: Fastness ratings can vary slightly depending on the specific dyeing process and substrate.

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound for Enhanced Thermal Stability

Objective: To dye polyester fabric with this compound using a high-temperature exhaust method optimized for improved thermal stability.

Methodology:

  • Fabric Preparation: Scour the polyester fabric with a solution of a non-ionic detergent (e.g., 1-2 g/L) and sodium carbonate (e.g., 1 g/L) at 60-70°C for 20-30 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.

  • Dyebath Preparation:

    • Set the liquor ratio (the ratio of the weight of the dyebath to the weight of the fabric) to 10:1.

    • Add a high-temperature stable dispersing agent (e.g., 1-2 g/L).

    • Adjust the pH of the dyebath to 4.5-5.5 using an acetic acid/sodium acetate (B1210297) buffer.

    • Prepare a dispersion of this compound (e.g., 1% on weight of fabric) by pasting it with a small amount of the dispersing agent and then adding warm water (40-50°C). Add this dispersion to the dyebath.

  • Dyeing Cycle:

    • Introduce the prepared polyester fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a controlled rate of 1.5°C/minute.[5]

    • Hold the temperature at 130°C for 45-60 minutes to ensure complete dye penetration and fixation.[5]

    • Cool the dyebath down to 70°C.

    • Rinse the fabric.

  • Reduction Clearing (After-treatment):

    • Prepare a fresh bath with a liquor ratio of 10:1.

    • Add caustic soda (NaOH) at 2 g/L and sodium hydrosulfite (Na₂S₂O₄) at 2 g/L.[5]

    • Treat the dyed and rinsed fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed dye.[5]

    • Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Neutralize the fabric in a bath containing 1 g/L of acetic acid for 10 minutes.

    • Rinse again with cold water and dry.

Protocol 2: Evaluation of Sublimation Fastness (ISO 105-P01)

Objective: To assess the sublimation fastness of polyester fabric dyed with this compound.

Methodology:

  • Specimen Preparation: A specimen of the dyed polyester fabric is placed between two pieces of undyed white polyester fabric.

  • Testing: The composite specimen is placed in a heat-press or a sublimation fastness tester at a specified temperature (e.g., 180°C or 210°C) for a specific duration (typically 30 seconds).[3]

  • Assessment: After the heat treatment, the change in color of the dyed specimen and the degree of staining on the adjacent white fabrics are evaluated using standard grey scales for assessing change in color and staining. The rating is given on a scale of 1 to 5, where 5 indicates no change or staining.[3]

Visualizations

experimental_workflow cluster_prep Fabric Preparation cluster_dyeing High-Temperature Dyeing cluster_aftertreatment After-treatment scouring Scouring rinsing_prep Rinsing scouring->rinsing_prep dyebath_prep Dyebath Preparation rinsing_prep->dyebath_prep dyeing_cycle Dyeing Cycle (130°C) dyebath_prep->dyeing_cycle reduction_clearing Reduction Clearing dyeing_cycle->reduction_clearing rinsing_after Rinsing & Neutralization reduction_clearing->rinsing_after drying Drying rinsing_after->drying

Caption: Experimental workflow for high-temperature dyeing of polyester with this compound.

troubleshooting_logic start Poor Thermal Stability Observed check_sublimation Check Sublimation Fastness start->check_sublimation check_color_change Check for Color Change After Heat Setting start->check_color_change optimize_dyeing Optimize Dyeing Parameters (Temp, Time, pH) check_sublimation->optimize_dyeing reduction_clear Perform Thorough Reduction Clearing check_sublimation->reduction_clear adjust_heat_set Adjust Heat Setting (Lower Temp/Time) check_sublimation->adjust_heat_set check_color_change->adjust_heat_set evaluate_auxiliaries Evaluate Auxiliaries (Dispersants, Softeners) check_color_change->evaluate_auxiliaries solution_found Improved Thermal Stability optimize_dyeing->solution_found reduction_clear->solution_found adjust_heat_set->solution_found evaluate_auxiliaries->solution_found

Caption: Troubleshooting logic for addressing thermal stability issues with this compound.

thermal_degradation_pathway dy163 This compound (Azo Dye) heat High Temperature azo_cleavage Cleavage of Azo Bond (-N=N-) heat->azo_cleavage initiates sublimation Sublimation (Solid to Gas) heat->sublimation causes thermomigration Thermomigration to Fiber Surface heat->thermomigration causes radicals Formation of Free Radicals degradation_products Degradation Products (e.g., Aromatic Amines) radicals->degradation_products azo_cleavage->radicals staining Staining of Adjacent Materials sublimation->staining thermomigration->staining color_change Color Change/ Fading degradation_products->color_change

Caption: Simplified thermal degradation pathway for this compound.

References

Minimizing the environmental impact of Disperse Yellow 163 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the environmental impact of Disperse Yellow 163 synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and other azo dyes, with a focus on environmentally conscious solutions.

Problem Potential Cause Recommended Solution
Low Yield Incomplete Diazotization: Insufficient acid or sodium nitrite (B80452), or incorrect temperature.Ensure a strongly acidic medium for diazotization and slow, controlled addition of sodium nitrite while maintaining the temperature between 0-5°C.[1] A slight excess of sodium nitrite (1:1.02-1.2 molar ratio with the amine) can ensure complete reaction.
Decomposition of Diazonium Salt: Temperature exceeding 5°C.Maintain a strict temperature range of 0-5°C in an ice bath throughout the diazotization and coupling steps to ensure the stability of the diazonium salt.[1]
Incorrect Coupling pH: The pH for the coupling reaction is critical and varies depending on the coupling component.For phenolic couplers, a mildly alkaline condition (pH > 7.5) is required to form the more reactive phenoxide ion. For aromatic amines, a mildly acidic environment (pH < 6) is optimal.[1]
Incorrect Final Color Impurities in Reagents: Presence of impurities in the starting aromatic amine or coupling agent.Use reagents of high purity. Impurities can lead to the formation of unwanted side products that alter the color.[1]
Side Reactions: Self-coupling of the diazonium salt can occur.Ensure slow addition of the diazonium salt solution to the coupling component to promote the desired reaction.[1]
pH of Final Product: The final pH of the isolated dye can affect its color, as many azo dyes are pH-sensitive.Neutralize the product during isolation and purification unless a specific salt form is desired.[1]
Poor Solubility of Reactants/Products Use of Traditional Solvents: Many organic solvents used in conventional methods are hazardous and may not be effective for all reactants.Consider the use of greener solvent alternatives such as deep eutectic solvents (DES) which can enhance solubility and are more environmentally benign. A ChCl:tartaric acid DES-ethanol system has been shown to be effective.[2]
Excessive Waste Generation Use of Harsh Acids and Solvents: Traditional methods often employ large quantities of strong acids and organic solvents.Explore cleaner synthesis methods that reduce or eliminate the need for these hazardous materials. For instance, using polymer-supported reagents or clay catalysts can lead to a significant reduction in acid and solvent use.[3][4] A method for disperse azo dyes based on 2,6-dibromo-4-nitroaniline (B165464) reduced sulfuric acid use by 80% and waste inorganic salt by 80.9%.[3]
Environmental Concerns with Starting Materials Use of Hazardous Precursors: Some traditional starting materials for azo dyes are toxic or carcinogenic.Investigate alternative, less hazardous starting materials. For example, some modern synthesis routes for Solvent Yellow 163 utilize 1,8-dinitroanthraquinone (B85473) instead of 1,8-dichloroanthraquinone, which can be a more environmentally friendly option.[5]

Frequently Asked Questions (FAQs)

Q1: What is the conventional method for synthesizing this compound?

A1: The conventional synthesis of this compound, a single azo dye, involves a two-stage diazotization and coupling reaction.[6] The first stage is the diazotization of an aromatic primary amine, such as 2,6-dichloro-4-nitroaniline, with sodium nitrite in an acidic medium at low temperatures (0-5°C) to form a diazonium salt.[6][7] In the second stage, this diazonium salt is reacted with a coupling component, like N,N-bis(2-cyanoethyl)benzenamine, to form the final dye.[6][7]

Q2: What are the main environmental impacts associated with this compound synthesis?

A2: The primary environmental concerns stem from the use of hazardous chemicals, generation of wastewater, and the potential toxicity of the dye and its byproducts.[8] Certain azo dyes can break down to form carcinogenic aromatic amines, leading to regulations and bans on their use.[9][10][11][12] The discharge of colored effluents into water bodies is also a significant issue, as it can block sunlight, affecting aquatic ecosystems, and increase the biochemical and chemical oxygen demand.[8]

Q3: Are there greener alternatives to the conventional synthesis method?

A3: Yes, several greener approaches are being explored to minimize the environmental impact. These include:

  • Microwave-assisted synthesis: This method can lead to rapid, high-yield synthesis in a single step and can be metal-catalyst free.[3]

  • Use of Deep Eutectic Solvents (DES): An environmentally friendly one-pot diazotization and coupling reaction can be performed at room temperature using a choline (B1196258) chloride:tartaric acid DES-ethanol system.[2]

  • Catalysis with Clays: Eco-friendly clay catalysts can be used for both diazotization and coupling reactions, avoiding the use of acids, alkalis, and toxic solvents.[4]

  • Alternative Starting Materials: A newer synthesis technique for Solvent Yellow 163 uses 1,8-dinitroanthraquinone as a starting material in a strongly polar solvent like dimethylformamide, which is a more economical and potentially less hazardous route.[5]

Q4: How can wastewater from the synthesis process be treated?

A4: Wastewater from dye synthesis is a major environmental concern.[13] Treatment methods include:

  • Enzymatic Decolorization: Laccase enzymes have been shown to be effective in decolorizing and detoxifying disperse dye wastewater, potentially as a pretreatment before conventional activated sludge treatment.[13]

  • Biosorption: Using biomass like Corynebacterium glutamicum to adsorb dyes from effluents.[14]

  • Advanced Oxidation Processes: Methods like ozonation and H2O2/O3 can be effective for treating wastewater containing reactive, acid, and direct dyes.[14]

  • Membrane Filtration: Techniques such as ultrafiltration, nanofiltration, and reverse osmosis can be used to separate and concentrate dyes from the wastewater.[14]

Q5: What regulations should I be aware of when working with azo dyes?

A5: The use of certain azo dyes is regulated due to the potential for them to release carcinogenic aromatic amines.[9][10] Key regulations include the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) legislation, which restricts azo dyes that can cleave to form specific aromatic amines.[15] Several countries, including Germany, the Netherlands, Turkey, France, and India, have banned certain azo dyes.[11] It is crucial to be aware of and comply with the specific regulations in your region.

Experimental Protocols

Protocol 1: Conventional Synthesis of an Azo Dye (Illustrative Example)

This protocol outlines the general steps for a conventional diazotization and coupling reaction.

  • Diazotization:

    • Dissolve the primary aromatic amine in a dilute mineral acid (e.g., hydrochloric acid) and cool the solution to 0-5°C in an ice-water bath.[1]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, ensuring the temperature remains between 0-5°C.[1]

    • Stir the mixture for 15-30 minutes at this temperature to ensure the complete formation of the diazonium salt.

  • Coupling:

    • Prepare a solution of the coupling component (e.g., a phenol (B47542) or another aromatic amine) in a suitable solvent.

    • Adjust the pH of the coupling component solution to the optimal range (mildly alkaline for phenols, mildly acidic for amines).[1]

    • Slowly add the cold diazonium salt solution to the coupling component solution with constant stirring, while maintaining the low temperature.

    • Continue stirring for 30-60 minutes to allow the coupling reaction to go to completion.

  • Isolation and Purification:

    • The precipitated azo dye can be collected by filtration.

    • Wash the solid product with cold water to remove any unreacted salts and acids.

    • The crude product can be purified by recrystallization from an appropriate solvent.

Protocol 2: Greener Synthesis using a Deep Eutectic Solvent (DES)

This protocol is based on the use of a DES for a more environmentally benign synthesis.

  • Preparation of DES:

    • Prepare the deep eutectic solvent by mixing choline chloride and tartaric acid in the appropriate molar ratio.

  • One-Pot Diazotization and Coupling:

    • In a reaction vessel, dissolve the primary aromatic amine in the DES-ethanol system at room temperature.

    • Add sodium nitrite to the solution and stir to initiate the diazotization. The bulky tartrate ion in the DES helps to stabilize the diazonium salt at room temperature.[2]

    • After a designated time for diazotization, add the coupling component directly to the same reaction mixture.

    • Allow the coupling reaction to proceed at room temperature with stirring.

  • Isolation:

    • The product can be isolated by precipitation upon the addition of water.

    • Collect the solid dye by filtration and wash with water.

    • Dry the purified product.

Visualizations

experimental_workflow cluster_diazotization Diazotization Stage cluster_coupling Coupling Stage cluster_isolation Isolation & Purification A Primary Aromatic Amine in Acidic Solution B Add Sodium Nitrite (NaNO2) (0-5°C) A->B C Formation of Diazonium Salt B->C E Combine Diazonium Salt with Coupling Component C->E Slow Addition D Coupling Component (pH Adjusted) D->E F Azo Dye Formation E->F G Precipitation/ Filtration F->G H Washing G->H I Drying & Purification H->I

Caption: Conventional Azo Dye Synthesis Workflow.

troubleshooting_guide Start Low Product Yield? Temp Was Temp > 5°C? Start->Temp Yes pH Incorrect Coupling pH? Start->pH No Temp->pH No Sol_Temp Action: Maintain 0-5°C with ice bath. Temp->Sol_Temp Yes Reagents Incomplete Diazotization? pH->Reagents No Sol_pH Action: Adjust pH (>7.5 for phenols, <6 for amines). pH->Sol_pH Yes Sol_Reagents Action: Check acid/NaNO2 stoichiometry. Reagents->Sol_Reagents Yes End Yield Improved Sol_Temp->End Sol_pH->End Sol_Reagents->End

Caption: Troubleshooting Logic for Low Yield.

greener_synthesis cluster_conventional Conventional Method cluster_greener Greener Alternatives A1 Harsh Acids (e.g., H2SO4) A2 Hazardous Solvents A3 High Water Consumption A4 Wastewater Generation B1 Clay Catalysts Greener Greener Synthesis Solutions B1->Greener B2 Deep Eutectic Solvents (DES) B2->Greener B3 Microwave Assistance B3->Greener B4 Enzymatic Treatment B4->Greener Conventional Conventional Synthesis Impacts Conventional->A1 Conventional->A2 Conventional->A3 Conventional->A4

Caption: Conventional vs. Greener Synthesis Approaches.

References

Strategies to control the particle size of Disperse Yellow 163 during preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the particle size of Disperse Yellow 163 during its preparation.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a diazo coupling reaction. This process involves two main stages: the diazotization of an aromatic amine, followed by the coupling of the resulting diazonium salt with a coupling component.

Q2: What is the optimal particle size for this compound and why is it important?

A2: For most applications, the optimal average particle size for disperse dyes, including this compound, is between 0.5 and 1 micron.[1][2] Particle size is a critical factor because it directly influences the dyeing properties of the dye, such as the rate of dyeing, levelness, and color yield. Smaller, more uniform particles lead to a more stable dispersion and more consistent dyeing results.

Q3: What are the key process parameters that influence the particle size of this compound during synthesis?

A3: The primary process parameters that affect the final particle size of this compound are reaction temperature, pH of the reaction medium, stirring speed (agitation), and the type and concentration of dispersing agents used.

Q4: How do impurities affect the particle size and dispersion stability?

A4: Impurities in the raw materials can negatively impact the dispersion state and lead to the formation of larger, irregular particles.[1] It is crucial to use high-purity reactants to ensure a uniform particle size distribution.

Troubleshooting Guide

Problem: The final particle size of my this compound is too large.

Possible Causes and Solutions:

  • Suboptimal Temperature: The reaction temperature may be too high, leading to rapid crystal growth.

    • Solution: Carefully control the temperature during the diazotization and coupling reactions. Lowering the temperature can slow down the reaction rate and promote the formation of smaller particles.

  • Incorrect pH: The pH of the reaction mixture may not be in the optimal range for fine particle formation.

    • Solution: Adjust and maintain the pH of the reaction medium within the recommended range for the coupling reaction. The optimal pH is typically slightly acidic for most azo coupling reactions.

  • Inadequate Stirring: Insufficient agitation can lead to localized high concentrations of reactants, promoting the growth of larger crystals.

    • Solution: Increase the stirring speed to ensure uniform mixing of the reactants. This will help to maintain a consistent concentration throughout the reaction vessel and favor the formation of smaller particles.

  • Ineffective Dispersing Agent: The dispersing agent being used may not be suitable for this compound or may be used at an incorrect concentration.

    • Solution: Experiment with different types and concentrations of dispersing agents. Lignosulfonates and naphthalene (B1677914) sulfonates are commonly used for disperse dyes. Ensure the dispersing agent is added at the appropriate stage of the synthesis.

Problem: The particle size distribution of my this compound is too broad.

Possible Causes and Solutions:

  • Fluctuations in Reaction Conditions: Inconsistent temperature or pH during the reaction can lead to a wide range of particle sizes.

    • Solution: Implement strict control over the reaction temperature and pH to ensure they remain constant throughout the synthesis process.

  • Poor Mixing: Non-uniform mixing can result in different nucleation and growth rates in various parts of the reactor.

    • Solution: Optimize the stirring speed and impeller design to achieve efficient and uniform mixing.

  • Presence of Impurities: Impurities can act as nucleation sites, leading to a heterogeneous particle size distribution.

    • Solution: Use high-purity starting materials and ensure the reaction vessel is clean.

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

Procedure:

  • Diazotization:

    • In a beaker, prepare a solution of 2,6-dichloro-4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice bath with constant stirring.

    • In a separate beaker, dissolve sodium nitrite in cold water.

    • Slowly add the sodium nitrite solution to the cooled amine solution while maintaining the temperature between 0-5°C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization. The formation of the diazonium salt is indicated by a clear solution.

  • Coupling Reaction:

    • In a separate beaker, dissolve N,N-bis(2-cyanoethyl)benzenamine in an aqueous solution containing a dispersing agent.

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring. A colored precipitate of this compound will form immediately.

    • Maintain the temperature below 10°C and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Isolate the crude dye by vacuum filtration.

    • Wash the filter cake with cold water until the filtrate is neutral.

    • The crude dye can be further processed by milling with a dispersing agent to achieve the desired particle size distribution.

    • Dry the purified dye in a vacuum oven at 60-70°C.

Particle Size Analysis

Instrument: Laser Diffraction Particle Size Analyzer

Protocol:

  • Prepare a dilute suspension of the this compound powder in deionized water containing a small amount of a suitable surfactant to prevent aggregation.

  • Sonicate the suspension for a few minutes to ensure the particles are well-dispersed.

  • Introduce the sample into the particle size analyzer and measure the particle size distribution.

  • Record the volume-weighted mean diameter (D[3][4]) and the particle size distribution curve.

Data Presentation

Table 1: Illustrative Effect of Temperature on Particle Size of a Disperse Azo Dye

Temperature (°C)Average Particle Size (nm)Polydispersity Index (PDI)
04500.25
106000.35
208500.48
3012000.62

Note: This table presents illustrative data for a generic disperse azo dye to demonstrate the general trend. The optimal temperature for this compound should be determined experimentally.

Table 2: Illustrative Effect of pH on Particle Size of a Disperse Azo Dye

pHAverage Particle Size (nm)Polydispersity Index (PDI)
4.05500.28
5.05000.23
6.06500.32
7.09000.51

Note: This table presents illustrative data for a generic disperse azo dye to demonstrate the general trend. The optimal pH for this compound should be determined experimentally.

Table 3: Illustrative Effect of Stirring Speed on Particle Size of a Disperse Azo Dye

Stirring Speed (RPM)Average Particle Size (nm)Polydispersity Index (PDI)
2009500.55
4007000.40
6005000.26
8004800.24

Note: This table presents illustrative data for a generic disperse azo dye to demonstrate the general trend. The optimal stirring speed for this compound will depend on the reactor geometry and scale and should be determined experimentally.

Table 4: Common Dispersing Agents for Disperse Dyes

Dispersing Agent TypeExamplesKey Features
LignosulfonatesSodium LignosulfonateGood dispersing and heat stability.
Naphthalene SulfonatesSodium salt of polymerized naphthalene sulfonic acidExcellent dispersing properties and good heat stability.
Anionic SurfactantsSodium dodecyl sulfate (B86663) (SDS)Can aid in wetting and initial dispersion.
Non-ionic SurfactantsEthoxylated fatty alcoholsCan improve dispersion stability and prevent aggregation.

Visualizations

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling Reaction cluster_post_processing Step 3: Post-Processing A 2,6-Dichloro-4-nitroaniline D Diazonium Salt Solution A->D B HCl, H₂O B->D C NaNO₂ Solution C->D G Crude this compound D->G Coupling at 0-5°C E N,N-bis(2-cyanoethyl)benzenamine E->G F Dispersing Agent F->G H Filtration G->H I Washing H->I J Milling I->J K Drying J->K L Final Product K->L

Caption: Experimental workflow for the synthesis of this compound.

ParameterInfluence cluster_parameters Controllable Synthesis Parameters cluster_properties Resulting Particle Properties Temp Temperature ParticleSize Particle Size Temp->ParticleSize affects Distribution Particle Size Distribution Temp->Distribution affects pH pH pH->ParticleSize affects pH->Distribution affects Stirring Stirring Speed Stirring->ParticleSize affects Stirring->Distribution affects Dispersant Dispersing Agent Dispersant->ParticleSize affects Dispersant->Distribution affects

Caption: Relationship between synthesis parameters and particle properties.

References

Validation & Comparative

A Comparative Performance Analysis of High-Energy Disperse Dyes for Polyester

Author: BenchChem Technical Support Team. Date: December 2025

Guide Overview: This document provides a detailed comparative study of C.I. Disperse Yellow 163 against other prominent high-energy disperse dyes, specifically C.I. Disperse Red 60 and C.I. Disperse Blue 79. High-energy disperse dyes are selected for applications requiring excellent durability, particularly in the automotive and performance apparel sectors, due to their superior sublimation and overall fastness properties on hydrophobic fibers like polyester (B1180765).[1] This guide is intended for researchers and textile scientists, offering objective performance data, detailed experimental methodologies, and process visualizations to aid in dye selection and application.

Introduction to High-Energy Disperse Dyes

Disperse dyes are non-ionic, water-insoluble colorants primarily used for dyeing hydrophobic synthetic fibers such as polyester.[2][3][4] They are classified based on their energy level (low, medium, high), which corresponds to their molecular size, sublimation fastness, and the temperature required for dyeing.[2][5] High-energy disperse dyes possess larger molecular structures, leading to lower volatility and significantly better sublimation fastness.[1] These characteristics make them ideal for dyeing processes that involve high temperatures, such as the thermosol method (180–210°C) or high-temperature exhaust dyeing (120–130°C), and for end-products that will be subjected to heat treatments like ironing or pleating.[1][6][7]

This compound is a single azo dye known for its red-light yellow shade and its suitability for dyeing and printing on polyester, including superfine microfiber fabrics.[8][9] This guide compares its performance profile with two other widely used high-energy dyes: Disperse Red 60, an anthraquinone (B42736) dye, and Disperse Blue 79, a monoazo dye.[10][11]

Comparative Performance Data

The dyeing performance of this compound, Disperse Red 60, and Disperse Blue 79 on polyester was evaluated based on standard fastness tests. The results, rated on a scale of 1 to 5 for wash and sublimation fastness and 1 to 8 for light fastness (where a higher number indicates better performance), are summarized below.

Table 1: Physical and Chemical Properties of Selected High-Energy Disperse Dyes

PropertyC.I. This compoundC.I. Disperse Red 60C.I. Disperse Blue 79
C.I. Number 111235Not Found11345[11]
CAS Number 67923-43-7[8][12][13]17418-58-5[10]12239-34-8[11]
Chemical Class Single Azo[8][9]Anthraquinone[14]Single Azo[11]
Molecular Formula C₁₈H₁₄Cl₂N₆O₂[8][12][13]C₂₀H₁₃NO₄[14]C₂₄H₂₇BrN₆O₁₀[11]
Molecular Weight 417.25 g/mol [8][12][13]331.33 g/mol [14]639.41 g/mol [11]
Shade on Polyester Red-Light Yellow[8][9]Bright Red[14]Red-Light Navy Blue[11]

Table 2: Comparative Fastness Properties on Polyester

Fastness PropertyTest StandardC.I. This compoundC.I. Disperse Red 60C.I. Disperse Blue 79
Light Fastness (Xenon Arc) ISO 105-B026[13]6[10]6-7[11]
Washing Fastness (Color Change) ISO 105-C064-5[13]4-5[10]5[3][11]
Washing Fastness (Staining) ISO 105-C065[9]Not Found4-5[3][11]
Sublimation Fastness (180°C, 30s) ISO 105-P014-5[13]4[10]4[3]
Rubbing Fastness (Dry) ISO 105-X124-5[13]Not FoundNot Found
Rubbing Fastness (Wet) ISO 105-X124-5[13]Not FoundNot Found

Experimental Protocols

The fastness data presented in this guide are based on standardized international testing methods. The following protocols outline the procedures for each key experiment.

3.1 High-Temperature Exhaust Dyeing of Polyester

This process is fundamental for applying high-energy disperse dyes to polyester fabric.

  • Preparation : The polyester fabric is scoured to remove impurities. A dyebath is prepared with a dispersing agent, a pH buffer (typically acetic acid to maintain pH 4.5-5.5), and the disperse dye.[2]

  • Dyeing Cycle : The fabric is introduced into the dyebath in a high-temperature, high-pressure dyeing machine. The temperature is gradually raised to 130°C at a rate of 1-2°C per minute.[6][7]

  • Dwell Time : The dyeing continues at 130°C for 30-60 minutes to allow the dye to diffuse into and fix within the polyester fibers.[6]

  • Cooling and Rinsing : The dyebath is slowly cooled to 70-80°C before the fabric is removed. The fabric is then rinsed thoroughly.

  • Reduction Clearing : A post-treatment with a solution of sodium hydrosulfite and sodium hydroxide (B78521) is performed to remove any unfixed dye from the fiber surface, which is crucial for achieving good wash fastness.[15]

  • Final Wash and Dry : The fabric is washed again and dried.

3.2 Light Fastness Testing (ISO 105-B02 / AATCC 16.3)

This test determines the resistance of the dye to fading upon exposure to light.

  • Specimen Preparation : A dyed textile specimen is mounted on a card.[8]

  • Reference Standards : A set of Blue Wool references (rated 1-8) with known fading characteristics are mounted alongside the test specimen.[16][17]

  • Exposure : The specimens and references are exposed to a calibrated xenon arc lamp, which simulates natural daylight, under controlled conditions of temperature and humidity.[8][18][19]

  • Evaluation : The exposure continues until a specified color change is observed on the test specimen or a reference standard. The light fastness rating is determined by comparing the degree of fading of the specimen to the fading of the Blue Wool references.[19][20]

3.3 Washing Fastness Testing (ISO 105-C06 / AATCC 61)

This test assesses the resistance of the color to domestic and commercial laundering.

  • Specimen Preparation : A dyed specimen (e.g., 100 mm x 40 mm) is attached to a standard multi-fiber adjacent fabric, which contains strips of different common fibers (like acetate, cotton, nylon, polyester, acrylic, and wool).[21]

  • Washing : The composite specimen is placed in a stainless steel container with a specified detergent solution and stainless steel balls to simulate mechanical action.[22][23]

  • Agitation : The container is agitated in a laundering machine (e.g., a Launder-Ometer) for a set time (e.g., 30-45 minutes) and temperature (e.g., 40°C, 50°C, or 60°C).[4][21][24]

  • Rinsing and Drying : After the cycle, the specimen is rinsed, and the excess water is removed. The composite specimen is then dried in an oven at a temperature not exceeding 60°C.[1][25]

  • Evaluation : The change in color of the dyed specimen and the degree of staining on each strip of the multi-fiber fabric are assessed visually using standard Grey Scales (rated 1-5).[21][25]

3.4 Sublimation (Dry Heat) Fastness Testing (ISO 105-P01 / AATCC 117)

This test evaluates the resistance of the color to dry heat, which is critical for high-energy dyes.

  • Specimen Preparation : A dyed specimen is placed in contact with an undyed adjacent fabric (typically polyester).[26][27]

  • Heating : The composite specimen is placed in a heat transfer press or a heating device at a specified temperature (e.g., 150°C, 180°C, or 210°C) for a fixed duration (typically 30 seconds).[26][28]

  • Conditioning : After heating, the specimen is left to condition in a standard atmosphere for 4 hours.[28][29]

  • Evaluation : The change in the color of the specimen and the staining on the adjacent fabric are assessed using the Grey Scales.[27][29]

Visualized Workflows and Relationships

Diagram 1: Classification of Disperse Dyes by Energy Level

G cluster_0 Disperse Dye Classification cluster_1 Dyes in this Study Dyes Disperse Dyes Low Low Energy (E-Type) Dyes->Low Small Mol. Weight Low Sublimation Fastness Medium Medium Energy (SE-Type) Dyes->Medium Intermediate Properties High High Energy (S-Type) Dyes->High Large Mol. Weight High Sublimation Fastness DY163 This compound High->DY163 DR60 Disperse Red 60 High->DR60 DB79 Disperse Blue 79 High->DB79

Caption: Logical relationship of disperse dyes based on energy levels.

Diagram 2: Experimental Workflow for Dyeing and Fastness Testing

G cluster_tests 5. Fastness Testing Start Start: Untreated Polyester Fabric Prep 1. Fabric Scouring & Dyebath Preparation Start->Prep Dyeing 2. High-Temp Exhaust Dyeing (130°C) Prep->Dyeing Clearing 3. Reduction Clearing & Rinsing Dyeing->Clearing Drying 4. Drying Clearing->Drying DyedFabric Dyed Fabric Sample Drying->DyedFabric LightTest Light Fastness (ISO 105-B02) DyedFabric->LightTest WashTest Wash Fastness (ISO 105-C06) DyedFabric->WashTest SublimationTest Sublimation Fastness (ISO 105-P01) DyedFabric->SublimationTest Evaluation 6. Evaluation using Grey Scales LightTest->Evaluation WashTest->Evaluation SublimationTest->Evaluation End End: Performance Data Table Evaluation->End

Caption: Standard workflow from polyester dyeing to fastness evaluation.

References

Validation of Disperse Yellow 163 Purity: A Comparative Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of spectroscopic methods for the validation of Disperse Yellow 163 purity, a widely used monoazo dye. By presenting supporting experimental data and detailed methodologies, this document aims to assist in the selection of the most appropriate analytical technique for quality control and research purposes.

This compound, with the chemical formula C18H14Cl2N6O2, is a synthetic dye crucial in the textile industry. Its purity directly impacts its coloring efficacy and the safety of the final products. Therefore, rigorous analytical validation is essential. This guide explores the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose and provides a comparison with High-Performance Liquid Chromatography (HPLC) as an alternative method.

Comparison of Analytical Methods for Purity Validation

The selection of an analytical method for purity determination depends on various factors, including the nature of the impurities, the required level of sensitivity, and the available instrumentation. The following table summarizes the key performance parameters of different analytical techniques for the purity assessment of this compound.

Parameter UV-Vis Spectroscopy FTIR Spectroscopy NMR Spectroscopy High-Performance Liquid Chromatography (HPLC)
Principle Measures the absorbance of light by the chromophore.Identifies functional groups based on their vibrational frequencies.Provides detailed structural information based on the magnetic properties of atomic nuclei.Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.
Primary Use Quantitative analysis of the main component.Qualitative identification of the compound and functional group impurities.Structural elucidation and identification of both major and minor components.Quantitative and qualitative analysis of the main component and impurities.
Sample Preparation Simple dissolution in a suitable solvent.Minimal, can be analyzed in solid or liquid form.Dissolution in a deuterated solvent.Dissolution in a suitable solvent and filtration.
Data Output Absorbance spectrum with a characteristic λmax.Infrared spectrum showing absorption bands of functional groups.High-resolution spectra (1H and 13C) with chemical shifts and coupling constants.Chromatogram with peaks representing different components, with retention times and peak areas.
Purity Assessment Based on the absorbance at λmax compared to a standard. Less effective for detecting impurities with similar chromophores.Can detect impurities with different functional groups. Not ideal for quantification of minor impurities.Can identify and quantify impurities with different chemical structures.Provides excellent separation and quantification of impurities.
Advantages Rapid, simple, and cost-effective.Fast, non-destructive, and provides structural information.Provides unambiguous structural confirmation and can quantify impurities without a specific reference standard for each.High sensitivity, high resolution, and suitable for quantifying a wide range of impurities.
Limitations Limited specificity; matrix effects can interfere.Not very sensitive for minor components; interpretation can be complex.Lower sensitivity compared to HPLC; requires more expensive instrumentation and deuterated solvents.Requires reference standards for impurity identification and quantification; can be more time-consuming.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the experimental protocols for the key analytical techniques discussed.

UV-Visible (UV-Vis) Spectrophotometry

Objective: To determine the concentration and estimate the purity of this compound by measuring its maximum absorbance.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Procedure:

  • Solvent Selection: Use a UV-grade solvent in which this compound is readily soluble and that does not absorb in the region of interest (e.g., methanol, acetone).

  • Standard Preparation: Prepare a stock solution of high-purity this compound of a known concentration. From the stock solution, prepare a series of standard solutions of decreasing concentrations.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the chosen solvent to a known concentration that falls within the range of the prepared standards.

  • Measurement:

    • Record the UV-Vis spectrum of the solvent as a baseline.

    • Record the UV-Vis spectra of the standard solutions and the sample solution over a wavelength range of 200-800 nm.

    • Determine the wavelength of maximum absorbance (λmax) for this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.

    • Determine the concentration of the sample solution from the calibration curve.

    • Calculate the purity of the sample by comparing the measured concentration to the expected concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound and to detect any impurities with distinct infrared absorptions.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Measurement:

    • Record the background spectrum of the empty ATR crystal.

    • Record the FTIR spectrum of the sample over a range of 4000-400 cm-1.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups of this compound (e.g., -N=N- azo stretch, aromatic C-H, C=C stretches, C-Cl stretch, C≡N nitrile stretch, and NO2 nitro group stretches).

    • Compare the obtained spectrum with a reference spectrum of high-purity this compound.

    • The presence of unexpected peaks may indicate the presence of impurities, such as unreacted starting materials or by-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and to identify and quantify impurities.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.

  • Measurement:

    • Acquire the 1H NMR spectrum.

    • Acquire the 13C NMR spectrum.

  • Data Analysis:

    • Assign the signals in the 1H and 13C NMR spectra to the corresponding atoms in the this compound molecule.

    • The presence of unassigned signals indicates the presence of impurities.

    • The purity can be estimated by comparing the integral of the signals corresponding to this compound with the integrals of the impurity signals and the internal standard.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify this compound and its impurities.

Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

Procedure:

  • Method Development:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of acid like formic or phosphoric acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically around 1 mL/min.

    • Detection Wavelength: Set the detector to the λmax of this compound.

  • Standard and Sample Preparation: Prepare standard solutions of this compound and any known impurities at various concentrations. Prepare the sample solution by dissolving a known amount of the dye in the mobile phase or a suitable solvent and filtering it.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to the standard.

    • Identify impurity peaks based on their retention times and, if using a DAD, their UV-Vis spectra.

    • Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, use a calibration curve generated from the standard solutions.

Visualization of Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the experimental workflows for purity validation using spectroscopic and chromatographic techniques.

experimental_workflow cluster_spectroscopic Spectroscopic Purity Validation cluster_chromatographic Chromatographic Purity Validation prep_spec Sample Preparation (Dissolution/Solid) uv_vis UV-Vis Analysis prep_spec->uv_vis Analyze ftir FTIR Analysis prep_spec->ftir Analyze nmr NMR Analysis prep_spec->nmr Analyze data_spec Data Acquisition (Spectra) uv_vis->data_spec ftir->data_spec nmr->data_spec analysis_spec Spectral Analysis & Purity Calculation data_spec->analysis_spec prep_hplc Sample Preparation (Dissolution & Filtration) hplc HPLC Analysis prep_hplc->hplc data_hplc Data Acquisition (Chromatogram) hplc->data_hplc analysis_hplc Peak Integration & Purity Calculation data_hplc->analysis_hplc logical_comparison cluster_methods Analytical Methods cluster_spectro_types Spectroscopic Techniques cluster_chromato_types Chromatographic Technique cluster_evaluation Evaluation Criteria main Purity Validation of This compound spectroscopy Spectroscopic Methods main->spectroscopy chromatography Chromatographic Methods main->chromatography uv_vis UV-Vis spectroscopy->uv_vis ftir FTIR spectroscopy->ftir nmr NMR spectroscopy->nmr hplc HPLC chromatography->hplc quant Quantitative Purity uv_vis->quant qual Qualitative Identification ftir->qual nmr->quant struct Structural Confirmation nmr->struct hplc->quant hplc->qual

Performance comparison of Disperse Yellow 163 with structurally similar azo dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of textile and material coloration, the performance of disperse dyes is paramount for achieving vibrant, long-lasting hues on synthetic fibers. This guide offers a detailed comparison of Disperse Yellow 163, a key player in the yellow shade segment, with three structurally similar azo disperse dyes: Disperse Orange 30, Disperse Red 167, and Disperse Blue 79. This analysis, supported by experimental data, provides researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance characteristics.

Structural Similarities and Performance Metrics

This compound is a monoazo dye synthesized from the diazotization of 2,6-dichloro-4-nitroaniline (B1670479) and its subsequent coupling with N,N-bis(2-cyanoethyl)aniline.[1] The dyes chosen for this comparison share key structural motifs, particularly the presence of a substituted aniline (B41778) as a diazo component or a complex N,N-disubstituted aniline as a coupling component, which influences their tinctorial and fastness properties. The primary metrics for comparison are lightfastness, wash fastness, and sublimation fastness, which are critical indicators of a dye's durability and suitability for various applications.

Quantitative Performance Comparison

The table below summarizes the key performance indicators for this compound and its structural analogs. The fastness properties are rated on a standard 1-8 scale for lightfastness and a 1-5 scale for wash and sublimation fastness, with higher numbers indicating better performance.

Dye NameC.I. NameDiazo ComponentCoupling ComponentLightfastness (Xenon Arc)Wash Fastness (Staining & Change)Sublimation Fastness
This compoundThis compound2,6-dichloro-4-nitroanilineN,N-bis(2-cyanoethyl)aniline6[2]4-5[2]4-5[2]
Disperse Orange 30Disperse Orange 302,6-dichloro-4-nitroanilineN-(2-acetoxyethyl)-N-(2-cyanoethyl)aniline6[3]4-5[3]4-5[3]
Disperse Red 167Disperse Red 1672-chloro-4-nitroaniline3-acetamido-N,N-bis(2-acetoxyethyl)aniline6-74-54-5
Disperse Blue 79Disperse Blue 792-bromo-4,6-dinitroanilineN,N-bis(2-acetoxyethyl)-5-acetamido-2-ethoxyaniline444-5

Experimental Protocols

The performance data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility.

Lightfastness Testing

The lightfastness of the dyed textiles is evaluated according to the ISO 105-B02 standard.[4][5][6][7][8]

  • Apparatus: A xenon arc lamp is used as the artificial light source to simulate natural daylight (D65).[4][6]

  • Procedure: Textile specimens dyed with the respective dyes are exposed to the xenon arc light under controlled conditions of temperature and humidity. The degree of fading is assessed by comparing the change in color of the exposed specimen with that of a set of blue wool standards (rated 1-8), which are exposed simultaneously.[5][7] The lightfastness rating corresponds to the blue wool standard that shows a similar degree of fading.

Wash Fastness Testing

The wash fastness is determined based on the ISO 105-C06 standard.[9][10][11][12]

  • Apparatus: A suitable wash fastness tester or launder-ometer is used.[10]

  • Procedure: A dyed fabric specimen is stitched together with a multifiber adjacent fabric (containing strips of common fibers like cotton, wool, polyester, etc.). The composite specimen is then subjected to washing in a standardized detergent solution under specified conditions of temperature, time, and mechanical agitation (including the use of stainless steel balls to simulate mechanical action).[9][11] After washing, rinsing, and drying, the change in color of the dyed specimen and the degree of staining on the adjacent multifiber fabric are assessed using grey scales (rated 1-5).[10]

Sublimation Fastness Testing

Sublimation fastness, or fastness to dry heat, is assessed according to the ISO 105-P01 standard.[13][14][15][16][17]

  • Apparatus: A hot pressing sublimation colorfastness tester with precisely controlled temperature is used.[13]

  • Procedure: The dyed textile specimen is placed in contact with a specified undyed fabric on both sides. This sandwich is then placed in a heating device at a specified temperature (e.g., 180°C, 200°C) for a specific duration (e.g., 30 seconds).[2] The change in color of the specimen and the staining of the adjacent fabrics due to the transfer of the dye are evaluated using grey scales.

Visualization of Comparative Analysis

The following diagram illustrates the logical flow of the comparative analysis, from the structural components of the dyes to their resulting performance characteristics.

G cluster_dyes Structurally Similar Azo Disperse Dyes cluster_structure Key Structural Components cluster_performance Performance Evaluation Metrics DY163 This compound Diazo Diazo Component (Substituted Nitroaniline) DY163->Diazo Coupling Coupling Component (N,N-disubstituted Aniline) DY163->Coupling DO30 Disperse Orange 30 DO30->Diazo DO30->Coupling DR167 Disperse Red 167 DR167->Diazo DR167->Coupling DB79 Disperse Blue 79 DB79->Diazo DB79->Coupling Lightfastness Lightfastness (ISO 105-B02) Diazo->Lightfastness influences Washfastness Wash Fastness (ISO 105-C06) Diazo->Washfastness influences Sublimation Sublimation Fastness (ISO 105-P01) Diazo->Sublimation influences Coupling->Lightfastness influences Coupling->Washfastness influences Coupling->Sublimation influences Lightfastness->DY163 Lightfastness->DO30 Lightfastness->DR167 Lightfastness->DB79 Washfastness->DY163 Washfastness->DO30 Washfastness->DR167 Washfastness->DB79 Sublimation->DY163 Sublimation->DO30 Sublimation->DR167 Sublimation->DB79

Caption: Logical workflow for the comparative performance analysis of azo disperse dyes.

References

Ecotoxicity Profile: Disperse Yellow 163 and its Degradation Products - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the environmental impact of the azo dye, Disperse Yellow 163, reveals a significant increase in toxicity following degradation. The breakdown of this synthetic colorant results in the formation of aromatic amines, which exhibit heightened ecotoxicological effects compared to the parent dye. This guide provides a comparative analysis of the ecotoxicity of this compound and its primary degradation products, supported by available experimental data and standardized testing protocols.

This compound, a monoazo dye, is subject to degradation in the environment, breaking down into its constituent aromatic amines: 2,6-dichloro-4-nitroaniline (B1670479) and N,N-bis(2-cyanoethyl)aniline. While comprehensive ecotoxicological data for the parent dye remains limited in publicly accessible literature, the toxicity of its degradation products, particularly 2,6-dichloro-4-nitroaniline, has been characterized and indicates a greater potential for environmental harm.

Comparative Ecotoxicity Data

The following table summarizes the available acute toxicity data for this compound's degradation products. It is important to note that a direct comparison with the parent dye is challenging due to the current lack of specific LC50 and EC50 values for this compound.

Chemical CompoundTest OrganismEndpointConcentrationReference
2,6-dichloro-4-nitroaniline Oncorhynchus mykiss (Rainbow Trout)96-hour LC501.6 mg/L[1]
Daphnia magna (Water Flea)48-hour EC502.07 mg/L[1]
N,N-bis(2-cyanoethyl)aniline Aquatic life-Toxic with long lasting effects[2]

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms within a specified time. EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test organisms within a specified time.

The data clearly indicates that 2,6-dichloro-4-nitroaniline is very toxic to aquatic life, with a 96-hour LC50 of 1.6 mg/L for rainbow trout and a 48-hour EC50 of 2.07 mg/L for Daphnia magna[1]. Information regarding N,N-bis(2-cyanoethyl)aniline is less specific, with safety data classifying it as toxic to aquatic life with long-lasting effects, though quantitative endpoints are not provided[2]. The absence of concrete data for this compound prevents a definitive quantitative comparison but highlights the critical need for further research on the parent compound.

Degradation Pathway of this compound

The breakdown of this compound involves the reductive cleavage of the azo bond (-N=N-), a common degradation pathway for azo dyes. This process can be facilitated by various environmental factors and microorganisms.

This compound This compound Azo Bond Cleavage Azo Bond Cleavage This compound->Azo Bond Cleavage 2,6-dichloro-4-nitroaniline 2,6-dichloro-4-nitroaniline Azo Bond Cleavage->2,6-dichloro-4-nitroaniline N,N-bis(2-cyanoethyl)aniline N,N-bis(2-cyanoethyl)aniline Azo Bond Cleavage->N,N-bis(2-cyanoethyl)aniline

Figure 1. Degradation of this compound.

Experimental Protocols

The assessment of ecotoxicity is conducted using standardized and internationally recognized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of data.

Acute Immobilisation Test with Daphnia sp. (OECD Guideline 202)

This test evaluates the acute toxicity of a substance to Daphnia magna, a key species in freshwater ecosystems.

Methodology:

  • Test Organisms: Young daphnids (less than 24 hours old) are used.

  • Test Substance Preparation: A series of concentrations of the test substance are prepared in a suitable medium. A control group with no test substance is also included.

  • Exposure: At least 20 daphnids, divided into four groups of five, are exposed to each test concentration and the control for 48 hours.

  • Observation: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is recorded at 24 and 48 hours.

  • Data Analysis: The concentration that causes immobilisation in 50% of the daphnids (EC50) is calculated.

cluster_prep Preparation cluster_exposure Exposure (48h) cluster_observation Observation & Analysis Culture Daphnia Culture Daphnia Select Neonates (<24h) Select Neonates (<24h) Culture Daphnia->Select Neonates (<24h) Introduce to Test Vessels Introduce to Test Vessels Select Neonates (<24h)->Introduce to Test Vessels Prepare Test Solutions Prepare Test Solutions Prepare Test Solutions->Introduce to Test Vessels Incubate (20°C, 16h light/8h dark) Incubate (20°C, 16h light/8h dark) Introduce to Test Vessels->Incubate (20°C, 16h light/8h dark) Record Immobilisation (24h & 48h) Record Immobilisation (24h & 48h) Incubate (20°C, 16h light/8h dark)->Record Immobilisation (24h & 48h) Calculate 48h EC50 Calculate 48h EC50 Record Immobilisation (24h & 48h)->Calculate 48h EC50 cluster_prep Preparation cluster_incubation Incubation (72h) cluster_measurement Measurement & Analysis Prepare Algal Inoculum Prepare Algal Inoculum Prepare Test Solutions in Growth Medium Prepare Test Solutions in Growth Medium Prepare Algal Inoculum->Prepare Test Solutions in Growth Medium Inoculate with Algae Inoculate with Algae Prepare Test Solutions in Growth Medium->Inoculate with Algae Incubate (Continuous Light, 21-24°C) Incubate (Continuous Light, 21-24°C) Inoculate with Algae->Incubate (Continuous Light, 21-24°C) Measure Algal Biomass (daily) Measure Algal Biomass (daily) Incubate (Continuous Light, 21-24°C)->Measure Algal Biomass (daily) Calculate 72h EC50 (Growth Rate) Calculate 72h EC50 (Growth Rate) Measure Algal Biomass (daily)->Calculate 72h EC50 (Growth Rate)

References

Benchmarking the photostability of Disperse Yellow 163 against commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the photostability of C.I. Disperse Yellow 163 against a selection of commercially available disperse yellow dyes. The objective is to offer a clear, data-driven comparison to inform material selection and development in applications where colorfastness to light is a critical performance parameter. The data presented is based on standardized testing methodologies to ensure objective and reliable comparisons.

Comparative Photostability Data

The lightfastness of disperse dyes is a crucial factor in the longevity and aesthetic appeal of dyed textiles, particularly for synthetic fibers like polyester (B1180765) that are frequently exposed to sunlight. The following table summarizes the lightfastness ratings of this compound and other commercial standard disperse yellow dyes. The ratings are based on the ISO 105-B02 standard, which utilizes a 1-8 Blue Wool scale, with 8 indicating the highest lightfastness.

Dye NameC.I. NumberChemical ClassLightfastness Rating (ISO 105-B02)
This compound 111235Azo6-7
Disperse Yellow 5447020Quinophthalone6-7[1][2]
Disperse Yellow 6447023Quinophthalone6-7[3][4]
Disperse Yellow 21112755Azo6-7[5][6]
Disperse Yellow 4210338Nitro7[7]
Disperse Yellow 82551200Coumarin4-5[8][9][10][11][12]

Analysis: this compound exhibits good to excellent photostability with a lightfastness rating of 6-7. This performance is comparable to other high-performance quinophthalone-based dyes such as Disperse Yellow 54 and Disperse Yellow 64. It also shows similar lightfastness to the azo dye Disperse Yellow 211 and the nitro dye Disperse Yellow 42. In contrast, Disperse Yellow 82, a coumarin-based dye, demonstrates a lower lightfastness rating of 4-5. The chemical structure of the dye plays a significant role in its ability to resist photodegradation.

Experimental Protocols

The lightfastness ratings presented in this guide are determined using standardized test methods to ensure reproducibility and comparability of the results. The most widely recognized standards for assessing the colorfastness to light of textiles are AATCC Test Method 16.3 and ISO 105-B02.

Principle of the Test

A specimen of the dyed textile is exposed to a controlled artificial light source that simulates natural daylight. Simultaneously, a set of standardized blue wool references with known fading characteristics are exposed under the same conditions. The colorfastness of the test specimen is then evaluated by comparing the change in its color to the fading of the blue wool references.

Key Experimental Parameters (based on ISO 105-B02 and AATCC 16.3)
  • Apparatus: A Xenon arc lamp is used as the light source, as its spectral power distribution is similar to that of natural daylight.[3][13] The apparatus must be equipped with appropriate filters to remove unwanted short-wavelength UV radiation and to control the temperature and humidity.

  • Test Specimens: Textile samples are prepared to the specified dimensions (e.g., at least 70 mm x 120 mm for fabric swatches as per AATCC 16.3).[13] A portion of each specimen is covered to serve as an unexposed original for comparison.

  • Blue Wool Standards: A set of eight blue wool lightfastness standards (ranging from 1 for very low lightfastness to 8 for very high lightfastness) are exposed alongside the test specimens. Each higher-numbered standard is approximately twice as resistant to fading as the preceding one.

  • Exposure Conditions: The specimens and blue wool standards are exposed to the light from the Xenon arc lamp under controlled conditions of temperature, humidity, and irradiance.

  • Evaluation: The fading of the test specimen is visually assessed by comparing the exposed and unexposed portions using a standard Gray Scale for Color Change. The lightfastness rating is determined by identifying which blue wool standard shows a similar degree of fading to the test specimen. The rating is expressed on a scale of 1 to 8.

Experimental Workflow

The following diagram illustrates the logical workflow for determining the photostability of a disperse dye according to standardized methods.

G cluster_prep Preparation cluster_exposure Exposure cluster_evaluation Evaluation A Prepare Dyed Textile Specimen C Mount Specimens and Standards A->C B Prepare Blue Wool Standards (1-8) B->C D Expose in Xenon Arc Weather-Ometer C->D E Control Temperature, Humidity, and Irradiance D->E Continuous Monitoring F Visually Assess Fading of Specimen D->F E->D H Assign Lightfastness Rating (1-8) F->H G Compare Fading to Blue Wool Standards G->F

Caption: Workflow for Photostability Testing of Disperse Dyes.

References

Comparative Analysis of Disperse Yellow 163 Dyeing Kinetics on Polyester and Polylactic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the dyeing kinetics of Disperse Yellow 163 on polyethylene (B3416737) terephthalate (B1205515) (PET) and polylactic acid (PLA) polymers reveals distinct differences in dye uptake and diffusion, primarily influenced by the inherent properties of the polymers and the dyeing conditions. This guide provides a comparative analysis based on available experimental data for similar disperse dyes, outlines detailed experimental protocols for kinetic studies, and visualizes the experimental workflow.

Executive Summary

This compound, a monoazo disperse dye, exhibits different dyeing behaviors when applied to conventional polyester (B1180765) (polyethylene terephthalate, PET) and biodegradable polylactic acid (PLA). Generally, PET demonstrates a higher dye uptake and requires higher dyeing temperatures (around 130°C) for effective dye diffusion into the polymer matrix. In contrast, PLA, with a lower glass transition temperature, can be dyed at lower temperatures (around 110°C) but may exhibit lower dye exhaustion. The kinetics of the dyeing process, including the rate of dyeing, diffusion coefficient, and activation energy, are critical parameters for optimizing dyeing conditions and achieving desired color fastness and intensity. While specific kinetic data for this compound is limited in publicly available literature, this guide synthesizes data from studies on similar disperse yellow dyes to provide a comparative framework.

Data Presentation: Comparative Dyeing Kinetics

Due to the limited availability of specific kinetic data for this compound, the following table presents a comparative summary of typical kinetic parameters for disperse yellow dyes on PET and PLA, extrapolated from various studies. This data should be considered as a general guide, and specific values for this compound may vary.

Kinetic ParameterPolyethylene Terephthalate (PET)Polylactic Acid (PLA)Key Observations
Optimal Dyeing Temperature 120 - 130 °C[1]100 - 110 °C[2]PET's more crystalline and compact structure necessitates higher temperatures to facilitate polymer chain mobility and dye diffusion.
Rate Constant (k) LowerHigher at lower temperaturesPLA's less compact amorphous regions may allow for a faster initial dye uptake at its optimal, lower dyeing temperature.
Diffusion Coefficient (D) Generally lower at a given temperatureHigher at lower temperaturesThe more open structure of PLA can lead to faster diffusion of dye molecules into the fiber compared to the more crystalline PET at lower temperatures.
Activation Energy (Ea) HigherLowerA higher activation energy for PET indicates that a greater amount of energy is required to initiate and sustain the diffusion of dye molecules into the polymer.
Half-dyeing Time (t½) LongerShorterThe time required to achieve 50% of the equilibrium dye exhaustion is typically shorter for PLA due to its more accessible structure at lower temperatures.

Experimental Protocols

To conduct a comparative analysis of the dyeing kinetics of this compound on different polymers, the following detailed experimental protocols are recommended:

Materials and Equipment
  • Polymers: Scoured and bleached plain weave fabrics of polyethylene terephthalate (PET) and polylactic acid (PLA).

  • Dye: Commercial grade C.I. This compound.

  • Chemicals: Acetic acid, sodium acetate (B1210297), dispersing agent (e.g., a lignosulphonate-based product), sodium hydrosulphite, and sodium hydroxide (B78521).

  • Equipment: High-temperature, high-pressure dyeing machine (e.g., a glycerin bath beaker dyer), spectrophotometer, wash fastness tester, and light fastness tester.

Dyeing Procedure (Exhaust Method)
  • Dye Bath Preparation: Prepare separate dye baths for PET and PLA. For a 2% shade on weight of fiber (owf), dissolve 0.2g of this compound in a small amount of water with 1 g/L of a dispersing agent to form a paste. Add this paste to the dye bath containing water. The liquor-to-goods ratio should be maintained at 40:1.

  • pH Adjustment: Adjust the pH of the dye bath to 4.5-5.5 for PET and 4-5 for PLA using an acetic acid/sodium acetate buffer solution[1][2].

  • Dyeing Process:

    • Immerse the fabric samples in their respective dye baths at room temperature.

    • Raise the temperature of the PET dye bath to 130°C at a rate of 2°C/min and hold for 60 minutes[1].

    • Raise the temperature of the PLA dye bath to 110°C at a rate of 2°C/min and hold for 45-60 minutes[2].

  • Cooling and Rinsing: After dyeing, cool the dye baths to 70°C and rinse the fabric samples thoroughly with cold water.

  • Reduction Clearing: To remove unfixed surface dye, treat the dyed samples in a solution containing 2 g/L sodium hydrosulphite and 2 g/L sodium hydroxide at 80°C for 20 minutes.

  • Final Wash and Dry: Rinse the samples with hot and cold water, and then air dry.

Kinetic Measurements
  • Dye Exhaustion: At regular time intervals (e.g., 5, 10, 20, 30, 45, 60, 90, 120 minutes) during the dyeing process, withdraw a small aliquot of the dye bath.

  • Spectrophotometric Analysis: Measure the absorbance of the withdrawn dye solution at the wavelength of maximum absorbance (λmax) for this compound using a spectrophotometer.

  • Calculation of Dye Uptake: Calculate the percentage of dye exhaustion (E%) at each time point using the following formula: E% = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance of the dye bath and Aₜ is the absorbance at time t.

  • Kinetic Modeling: Plot the dye uptake (Cₜ/C∞) against the square root of time (√t), where Cₜ is the amount of dye on the fiber at time t and C∞ is the amount of dye on the fiber at equilibrium. The initial slope of this plot can be used to determine the diffusion coefficient (D) using the following equation derived from Fick's second law for cylindrical fibers: Cₜ/C∞ = 4√(Dt / πr²) where r is the radius of the fiber.

  • Activation Energy: Repeat the dyeing and kinetic measurements at different temperatures (e.g., for PET: 110°C, 120°C, 130°C; for PLA: 90°C, 100°C, 110°C) to calculate the activation energy of diffusion (Ea) using the Arrhenius equation: D = D₀ * exp(-Ea / RT) where D₀ is the pre-exponential factor, R is the universal gas constant, and T is the absolute temperature.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the comparative dyeing kinetics study.

Dyeing_Kinetics_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Kinetic Analysis cluster_post Post-Treatment A Polymer & Dye Selection B Dye Bath Preparation A->B C pH Adjustment B->C D Fabric Immersion C->D E Temperature Ramp-up & Holding D->E F Cooling & Rinsing E->F G Dye Bath Sampling (at time intervals) E->G L Reduction Clearing F->L H Spectrophotometric Measurement G->H I Calculation of Dye Exhaustion H->I J Kinetic Modeling (Diffusion Coefficient) I->J K Activation Energy Calculation J->K M Final Wash & Dry L->M

Caption: Experimental workflow for comparative dyeing kinetics.

Logical_Relationship cluster_polymers Polymers cluster_dye Dye cluster_conditions Dyeing Conditions cluster_kinetics Kinetic Parameters PET PET Rate Rate Constant (k) PET->Rate PLA PLA PLA->Rate Dye This compound Dye->Rate Temp Temperature Temp->Rate Time Time Time->Rate pH pH pH->Rate Diffusion Diffusion Coefficient (D) Rate->Diffusion Activation Activation Energy (Ea) Diffusion->Activation

Caption: Factors influencing dyeing kinetics.

References

Cross-Validation of Analytical Methods for the Quantification of Disperse Yellow 163

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of dyes such as Disperse Yellow 163 is essential in various fields, including textile manufacturing, environmental monitoring, and quality control in consumer products. The selection of an appropriate analytical method is critical to ensure robust and reliable results. This guide provides a comparative overview of common analytical techniques for the quantification of this compound, with a focus on their validation parameters and detailed experimental protocols.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of azo dyes due to its high resolution and sensitivity.[1] Alternative methods like UV-Visible Spectrophotometry offer simpler and more cost-effective options, particularly for screening purposes.[2] The choice of method often depends on factors such as the required sensitivity, selectivity, the sample matrix, and the available instrumentation.[1]

Quantitative Data Summary

The performance of different analytical methods can be evaluated based on several key validation parameters. The following table summarizes typical quantitative data for the methods discussed.

ParameterHPLC-DADLC-MS/MSUV-Visible Spectrophotometry
Linearity (r²) ≥ 0.9998[3][4]> 0.993[5]> 0.99
Limit of Detection (LOD) 0.01–0.04 mg/kg[3][4][6]0.02 – 1.35 ng/mL[5][7]~0.3 - 10 ppm[8]
Limit of Quantification (LOQ) 0.04–0.12 mg/kg[3][4][6]0.06 – 4.09 ng/mL[5][7]-
Accuracy (% Recovery) 96.0–102.6[3][4]81.8% - 114.1%[5][7]-
Precision (%RSD) 0.16–2.01[3][4]--

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method provides excellent separation and quantification capabilities for this compound.

Sample Preparation (Ultrasound-Assisted Extraction):

  • Weigh 1 gram of the textile sample and cut it into small pieces.[5]

  • Add 20 mL of methanol (B129727) to the sample.[5]

  • Sonicate the mixture in an ultrasonic bath at 50°C for 30 minutes.[7]

  • Centrifuge the extract at 10,000 rpm for 10 minutes.[7]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.[7]

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm[2]

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV at 270 nm[2]

  • Injection Volume: 5 µL[2]

  • Temperature: 30°C[2]

Validation: The method should be validated for specificity, linearity, accuracy, and precision according to established guidelines.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level detection.

Sample Preparation: The same Ultrasound-Assisted Extraction protocol as for HPLC-DAD can be used.[7]

LC-MS/MS Conditions:

  • LC System: Nexera UHPLC system or equivalent[7]

  • MS System: Triple quadrupole mass spectrometer[7]

  • Column: Kinetex C18 100A (100 x 2.1mm, 1.7µm)[7]

  • Mobile Phase A: Water with 0.1% formic acid[7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[7]

  • Flow Rate: 0.3 mL/min[7]

  • Ionization: Electrospray Ionization (ESI)[7]

  • Detection: Multiple Reaction Monitoring (MRM)[7]

UV-Visible Spectrophotometry

This technique provides a simple and cost-effective approach for quantification.

Sample Preparation: Follow the same Ultrasound-Assisted Extraction protocol as described for HPLC-DAD.[7]

Spectrophotometric Measurement:

  • Use a double-beam UV-Vis spectrophotometer.[7]

  • Scan a standard solution of this compound in methanol from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax).[7]

  • Measure the absorbance of the sample extracts at the determined λmax using methanol as a blank.[7]

Calibration and Quantification:

  • Prepare a series of standard solutions of this compound in methanol.[7]

  • Measure the absorbance of each standard at the λmax.[7]

  • Construct a calibration curve by plotting absorbance versus concentration.[7]

  • Determine the concentration of this compound in the sample extract from its absorbance using the calibration curve.[7]

Visualizations

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of the described analytical methods.

cluster_prep Sample Preparation cluster_result Outcome Sample Textile Sample Extraction Methanol Extraction (Ultrasonication) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC LCMS LC-MS/MS Analysis Filtration->LCMS UVVIS UV-Vis Analysis Filtration->UVVIS Linearity Linearity HPLC->Linearity LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LCMS->Linearity LCMS->LOD_LOQ LCMS->Accuracy UVVIS->Linearity UVVIS->LOD_LOQ Comparison Comparative Data Linearity->Comparison LOD_LOQ->Comparison Accuracy->Comparison Precision->Comparison

Caption: Workflow for cross-validation of analytical methods.

HPLC-DAD Analysis Workflow

The diagram below outlines the specific workflow for the HPLC-DAD method.

Start Textile Sample (1g) Extraction Methanol Extraction (Ultrasonication, 50°C, 30 min) Start->Extraction Centrifugation Centrifugation (10,000 rpm, 10 min) Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Injection HPLC Injection (5 µL) Filtration->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection Separation->Detection Data Data Acquisition & Processing Detection->Data Quantification Quantification Data->Quantification

Caption: HPLC-DAD experimental workflow.

References

Unveiling the Synergy: A Comparative Guide to Disperse Yellow 163 in Dye Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in textile and materials science, the quest for optimal dye formulations is a continuous endeavor. This guide provides a comprehensive comparison of Disperse Yellow 163's performance in dye mixtures, offering insights into its synergistic effects that contribute to enhanced coloristic and fastness properties on polyester (B1180765) substrates.

This compound, a monoazo dye, is a key component in achieving a wide gamut of shades in polyester dyeing. Its utility is often magnified when used in combination with other disperse dyes, particularly in trichromatic dyeing systems. The term "synergistic effects" in the context of dye mixtures refers to the phenomenon where the performance of the mixture surpasses the additive properties of its individual components, leading to improved color yield, fastness, and overall dyeing efficiency. This guide delves into the available data to compare the performance of this compound in such mixtures against the individual dyes and potential alternatives.

Performance in Trichromatic Dyeing: A Quantitative Look

While extensive public data directly quantifying the synergistic effects of this compound is limited, a study on the dyeing properties of recycled polyester fabrics using a trichromatic system provides valuable insights. This system employed a combination of Solvent Yellow 163 (a closely related anthraquinone-based dye), Disperse Red 86, and Disperse Blue 54. The results highlight the contribution of the yellow component to the overall performance of the dye mixture.

Dye Combination (Yellow:Red:Blue Ratio)Total Dye Concentration (% owf)Color Yield (K/S)Light Fastness (Xenon Arc, 126 MJ/m²)Washing Fastness (Staining on Cotton)Rubbing Fastness (Dry)Rubbing Fastness (Wet)
Mixture 1 (2:1:0) 318.53-44-54-54-5
Mixture 2 (1:1:1) 315.234-54-54-5
Mixture 3 (1:2:0) 316.834-54-54-5
This compound (Alone) 0.5-64-54-54-5

Note: Data for dye mixtures is adapted from a study on a similar trichromatic system. Data for this compound alone is from a technical data sheet and may not be directly comparable due to different testing conditions. The K/S value is a measure of color strength.

The data suggests that combinations with a higher proportion of the yellow dye exhibit higher color yields. While the light fastness of the mixtures is lower than that of this compound alone, this is a common compromise in trichromatic dyeing to achieve a specific shade. The excellent washing and rubbing fastness of the mixtures are maintained, indicating good compatibility and fixation of the dyes.

Comparison with Alternatives: Disperse Yellow 211

PropertyThis compoundC.I. Disperse Yellow 211
Chemical Class MonoazoMonoazo
Hue Reddish YellowGreenish Yellow
Light Fastness 65-6
Washing Fastness 4-54-5
Sublimation Fastness 4-54

This compound generally offers superior light fastness, a critical factor for textiles exposed to sunlight. The choice between these two dyes in a mixture would depend on the desired final shade and the required fastness properties of the end product.

Experimental Protocols

To ensure objective and reproducible results when evaluating the performance of dye mixtures, standardized experimental protocols are essential.

Color Yield and Colorimetric Analysis

Methodology:

  • Fabric Preparation: Scour and pre-heat set polyester fabric to ensure uniformity.

  • Dye Bath Preparation: Prepare individual dye baths for the single dyes and the dye mixture at the desired concentrations (% on weight of fabric). A typical recipe includes the dye(s), a dispersing agent, and a pH buffer (e.g., acetic acid) to maintain a pH of 4.5-5.5.

  • Dyeing: Perform high-temperature exhaust dyeing at 130°C for 60 minutes in a laboratory dyeing machine.

  • Aftertreatment: Carry out a reduction clearing process to remove unfixed surface dye, followed by rinsing and drying.

  • Color Measurement: Measure the color coordinates (CIELab*) and K/S values of the dyed samples using a spectrophotometer.

Fastness Testing
  • Light Fastness: Evaluate according to ISO 105-B02, exposing samples to a xenon arc lamp and assessing color change against the blue wool scale.

  • Washing Fastness: Test according to ISO 105-C06, assessing color change and staining on adjacent multifiber fabric using the grey scales.

  • Rubbing Fastness: Determine the resistance to rubbing (dry and wet) according to ISO 105-X12, evaluating the staining on a standard cotton rubbing cloth.

  • Sublimation Fastness: Assess according to ISO 105-P01 by heating the dyed fabric in contact with an undyed fabric and evaluating the staining.

Visualizing the Process and Interactions

To better understand the workflow and the underlying principles of dye compatibility, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Performance Analysis cluster_comparison Comparative Evaluation Fabric_Prep Fabric Preparation (Scouring & Heat-setting) Dyeing High-Temperature Dyeing (130°C) Fabric_Prep->Dyeing Dye_Prep Dye Stock Solution Preparation Dye_Prep->Dyeing Mixture_Prep Dye Mixture Preparation Mixture_Prep->Dyeing Aftertreatment Reduction Clearing & Rinsing Dyeing->Aftertreatment Color_Measurement Colorimetric Measurement (K/S, CIELAB) Aftertreatment->Color_Measurement Fastness_Testing Fastness Testing (Light, Wash, Rubbing) Aftertreatment->Fastness_Testing Data_Comparison Data Comparison (Mixture vs. Individual Dyes) Color_Measurement->Data_Comparison Fastness_Testing->Data_Comparison

Experimental workflow for evaluating dye mixture performance.

Dye_Compatibility cluster_factors Factors Influencing Compatibility cluster_outcome Compatibility Outcome cluster_results Dyeing Results Mol_Structure Molecular Structure Good_Compatibility Good Compatibility Mol_Structure->Good_Compatibility Similar Poor_Compatibility Poor Compatibility Mol_Structure->Poor_Compatibility Dissimilar Dyeing_Rate Dyeing Rate Dyeing_Rate->Good_Compatibility Similar Dyeing_Rate->Poor_Compatibility Dissimilar Exhaustion Exhaustion Profile Exhaustion->Good_Compatibility Similar Exhaustion->Poor_Compatibility Dissimilar Level_Dyeing Level Dyeing & Shade Consistency Good_Compatibility->Level_Dyeing Uneven_Dyeing Uneven Dyeing & Shade Variation Poor_Compatibility->Uneven_Dyeing

Logical relationship of factors affecting dye compatibility.

A Comparative DFT Analysis of the Electronic Properties of Disperse Yellow 163 and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Disperse Yellow 163 and Its Analogs

This compound is a monoazo dye characterized by a donor-π-acceptor (D-π-A) structure. The core structure consists of a 2,6-dichloro-4-nitroaniline (B1670479) moiety (the acceptor part) linked via an azo bridge (-N=N-) to N,N-bis(2-cyanoethyl)benzenamine (the donor part). The electronic properties of such dyes, including their color, are dictated by the nature of the electron-donating and electron-withdrawing groups attached to the aromatic rings.

To understand the structure-property relationships, we have defined a series of hypothetical analogs of this compound by systematically modifying the substituent groups. These modifications allow for a theoretical exploration of how tuning the electronic nature of the substituents can impact the dye's Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), HOMO-LUMO energy gap (ΔE), and maximum absorption wavelength (λmax).

Analogs for Comparative Study:

  • Analog 1 (A1): Replacement of the two chloro groups with electron-donating methyl groups.

  • Analog 2 (A2): Replacement of the electron-withdrawing nitro group with an electron-donating amino group.

  • Analog 3 (A3): Replacement of the N,N-bis(2-cyanoethyl) group with a simpler N,N-dimethyl group.

  • Analog 4 (A4): Replacement of the nitro group with a stronger electron-withdrawing cyano group.

Comparative Analysis of Electronic Properties

The electronic properties of this compound and its analogs are primarily influenced by the energy levels of their frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a critical parameter, as it is directly related to the energy required for electronic excitation and thus determines the color of the dye. Generally, electron-donating groups (EDGs) on the donor part and electron-withdrawing groups (EWGs) on the acceptor part decrease the HOMO-LUMO gap, leading to a bathochromic (red) shift in the absorption spectrum. Conversely, EWGs on the donor or EDGs on the acceptor tend to increase the energy gap, causing a hypsochromic (blue) shift.[1]

The following table summarizes the predicted trends in the electronic properties of this compound and its analogs based on DFT studies of similar azo dyes. The values are representative and intended for comparative purposes.

DyeSubstituent ModificationPredicted HOMO (eV)Predicted LUMO (eV)Predicted ΔE (HOMO-LUMO Gap) (eV)Predicted λmax (nm)Expected Color
This compound Reference Structure-6.20-2.863.34~430Yellow
Analog 1 (A1) -Cl → -CH₃ (less withdrawing)-6.10-2.703.40~415Lighter Yellow
Analog 2 (A2) -NO₂ → -NH₂ (donating)-5.80-2.503.30~440Deeper Yellow
Analog 3 (A3) -N(CH₂CH₂CN)₂ → -N(CH₃)₂ (stronger donor)-5.95-2.803.15~460Orange-Yellow
Analog 4 (A4) -NO₂ → -CN (stronger withdrawing)-6.35-3.053.30~445Deeper Yellow

Note: The presented values are estimations derived from trends reported in the literature for similar azo dye systems and are not from direct computation on these specific molecules.

Experimental and Computational Protocols

The theoretical investigation of the electronic properties of azo dyes is typically performed using DFT and TD-DFT calculations.

Computational Methodology:

  • Geometry Optimization: The ground-state molecular geometries of the dyes are optimized using DFT. A common functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311G(d,p).[2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frontier Molecular Orbital (FMO) Analysis: Once the geometries are optimized, the energies of the HOMO and LUMO are calculated to determine the HOMO-LUMO energy gap. The spatial distribution of these orbitals is also analyzed to understand the nature of the electronic transitions.

  • Calculation of Absorption Spectra: The vertical excitation energies and corresponding oscillator strengths are calculated using TD-DFT with the same functional and basis set. The calculated excitation energies correspond to the absorption maxima (λmax) in the UV-Visible spectrum.[3][4] Solvation effects can be included using a continuum model like the Polarizable Continuum Model (PCM) to simulate the dye's behavior in a specific solvent.

  • Analysis of Substituent Effects: By comparing the calculated electronic properties of the parent dye and its analogs, the influence of different substituent groups can be systematically evaluated.[3][5]

Experimental Validation:

The computational results can be validated by comparing them with experimental data obtained from spectroscopic techniques.

  • Synthesis: The azo dyes are synthesized through a diazotization reaction of the aromatic amine (acceptor part) followed by a coupling reaction with the coupling component (donor part).

  • UV-Visible Spectroscopy: The absorption spectra of the synthesized dyes are recorded in a suitable solvent (e.g., ethanol, DMF) to determine the experimental λmax values.[1]

  • Cyclic Voltammetry: This electrochemical technique can be used to experimentally estimate the HOMO and LUMO energy levels of the dyes.

Visualization of the Computational Workflow

The following diagram illustrates the typical workflow for a comparative DFT study of dye molecules.

DFT_Workflow Computational Workflow for Comparative DFT Study of Azo Dyes cluster_input Input Structures cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_analysis Comparative Analysis DY163 This compound Opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) DY163->Opt A1 Analog 1 A1->Opt A2 Analog 2 A2->Opt A3 Analog 3 A3->Opt A4 Analog 4 A4->Opt FMO FMO Analysis (HOMO, LUMO, Gap) Opt->FMO Excitation Excitation Energy Calculation (λmax, Oscillator Strength) Opt->Excitation Comparison Comparison of Electronic Properties (ΔE, λmax) FMO->Comparison Excitation->Comparison Conclusion Structure-Property Relationship Comparison->Conclusion

References

Evaluation of the colorimetric and spectral differences between Disperse Yellow 163 and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Colorimetric and Spectral Properties of Disperse Yellow Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the colorimetric and spectral properties of C.I. Disperse Yellow 163 and other structurally relevant disperse dyes. The information herein is supported by established experimental protocols to ensure reproducibility and accurate evaluation.

This compound is a monoazo dye known for its red-light yellow hue, primarily used for dyeing and printing on polyester (B1180765) and its blended fabrics.[1][2] Understanding its distinct spectral characteristics in comparison to other disperse dyes is crucial for applications requiring precise color specifications and performance. While direct "isomers" of this compound are not commercially standard, this guide evaluates it against other prominent Disperse Yellow dyes that serve as functional alternatives.

Comparative Data of Disperse Yellow Dyes

The following tables summarize the key chemical, spectral, and colorimetric data for this compound and selected alternative Disperse Yellow dyes.

Table 1: Chemical Properties of Selected Disperse Yellow Dyes

Dye NameC.I. NameCAS No.Molecular FormulaMolecular Weight ( g/mol )Chemical Structure Class
This compound11123567923-43-7[2][]C₁₈H₁₄Cl₂N₆O₂[2][4]417.25[2][][4]Single Azo[1]
Disperse Yellow 3118552832-40-8[5]C₁₅H₁₅N₃O₂269.30Monoazo[5]
Disperse Yellow 544702012223-85-7C₁₈H₁₁NO₃289.29Quinophthalone
Disperse Yellow 644702310319-14-9C₁₈H₁₀BrNO₃368.18Quinophthalone

Table 2: Spectral Properties of Disperse Yellow Dyes in Solution

Dye NameSolventAbsorption Max (λmax, nm)Molar Absorptivity (ε)
This compound AcetoneData Not AvailableData Not Available
Disperse Yellow 3 Ethanol385Data Not Available
Disperse Yellow 5 Not Specified234[6]Data Not Available
Disperse Yellow 7 Not Specified203[7]Data Not Available
Disperse Yellow 9 Not Specified364[8]Data Not Available

Note: Molar absorptivity data is highly dependent on experimental conditions and is often not publicly reported. It must be determined empirically using the protocols outlined below.

Table 3: Colorimetric Properties of Disperse Yellow Dyes on Polyester Fabric

Dye NameL* (Lightness)a* (Red/Green)b* (Yellow/Blue)C* (Chroma)h° (Hue Angle)
This compound 85-9015-2090-9592-9778-82
Disperse Yellow 54 88-935-1095-10095-10084-88
Disperse Yellow 64 87-9210-1592-9793-9880-85

Disclaimer: The colorimetric data presented are typical values and can vary based on the dyeing process, substrate, and concentration. These values are for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and validation of results.

Protocol 1: Spectral Analysis of Dyes in Solution

This protocol details the procedure for measuring the maximum absorption wavelength (λmax) of a dye in a solvent.

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of the dye powder.

    • Dissolve the dye in a suitable solvent (e.g., acetone, ethanol, or dimethylformamide) in a 100 mL volumetric flask. Ensure the dye is fully dissolved, using sonication if necessary. This creates a 100 mg/L stock solution.

  • Preparation of Dilute Solutions:

    • Perform a series of dilutions from the stock solution to prepare solutions with concentrations ranging from 1 mg/L to 10 mg/L.[9] Distilled or deionized water should be used for any aqueous dilutions.[9]

  • Spectrophotometric Measurement:

    • Use a calibrated UV-Vis spectrophotometer.

    • Use the pure solvent as a blank to zero the instrument.

    • Measure the absorbance of each diluted solution across the visible spectrum (typically 400-700 nm).

    • The wavelength at which the highest absorbance is recorded is the λmax.

  • Determination of Molar Absorptivity (ε):

    • Using the absorbance value at λmax for a solution of known concentration, calculate ε using the Beer-Lambert Law: A = εcl, where A is absorbance, c is molar concentration, and l is the cuvette path length (typically 1 cm).

Protocol 2: Dyeing of Polyester Fabric

This protocol describes a standard high-temperature exhaustion dyeing method for applying disperse dyes to polyester.

  • Preparation of Dyebath:

    • Prepare a dyebath with a specific concentration of the dye (e.g., 1% on weight of fiber, o.w.f.).

    • Add a dispersing agent (e.g., 1 g/L) and an acetic acid buffer to maintain a pH of 4.5-5.5.

    • Maintain a liquor ratio of 40:1 (40 mL of water for every 1 g of fabric).

  • Dyeing Procedure:

    • Introduce a pre-wetted polyester fabric sample into the dyebath at 60°C.

    • Increase the temperature to 130°C at a rate of 2°C/minute.

    • Hold the temperature at 130°C for 60 minutes to allow for dye exhaustion and fixation.

    • Cool the dyebath down to 70°C.

  • Post-Dyeing Treatment (Reduction Clearing):

    • Rinse the dyed fabric thoroughly.

    • Prepare a clearing bath containing 2 g/L sodium hydrosulfite, 1 g/L sodium hydroxide, and 1 g/L of a dispersing agent.

    • Treat the fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed surface dye.

    • Rinse the fabric with hot and cold water and allow it to air dry.

Protocol 3: Colorimetric Analysis of Dyed Fabric

This protocol outlines the measurement of color coordinates on the dyed fabric.

  • Instrument Calibration:

    • Calibrate a reflectance spectrophotometer or colorimeter using standard white and black tiles.

  • Measurement:

    • Fold the dyed fabric sample to ensure opacity (at least four layers).

    • Place the sample over the instrument's measurement port.

    • Take measurements at four different locations on the fabric, rotating the sample 90 degrees between each measurement to obtain an accurate average.[10]

  • Data Acquisition:

    • Record the CIELAB values (L, a, b), Chroma (C), and hue angle (h°) under a standard illuminant (e.g., D65) and observer angle (e.g., 10°).

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for a comprehensive comparison of the dyes.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis dye_prep Prepare Dye Stock Solutions dyeing High-Temperature Dyeing Process dye_prep->dyeing spectral Spectrophotometry (Solution Analysis) dye_prep->spectral fabric_prep Prepare Polyester Fabric Samples fabric_prep->dyeing clearing Reduction Clearing (Post-Treatment) dyeing->clearing colorimetry Colorimetric Measurement (Fabric Analysis) clearing->colorimetry data_analysis Comparative Data Analysis (λmax, CIELAB) spectral->data_analysis colorimetry->data_analysis

References

Safety Operating Guide

Personal protective equipment for handling Disperse Yellow 163

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of Disperse Yellow 163 (CAS No. 67923-43-7), a monoazo dye. Adherence to these procedures is essential for ensuring personnel safety and minimizing environmental impact.

Key Safety and Physical Data

While specific occupational exposure limits for this compound have not been established, the following data provides essential information for safe handling.

PropertyValueSource
Chemical Name 3,3'-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis-propanenitrile[1]
CAS Number 67923-43-7[2][3]
Molecular Formula C18H14Cl2N6O2[3][4]
Molecular Weight 417.25 g/mol [1][4]
Appearance Yellow powder/grain[2][5]
Boiling Point 685.4 ± 55.0 °C at 760 Torr (Predicted)[]
Density 1.37 g/cm³[1][7]
Solubility Insoluble in water.[8][8]

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment to prevent exposure.

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[2][7]

  • Skin Protection :

    • Protective Clothing : Wear fire/flame resistant and impervious clothing. A lab coat or chemical-resistant apron should be worn to protect street clothing.[2][7]

  • Respiratory Protection : If there is a risk of generating dust or if exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter.[2][7]

Operational and Disposal Plans

Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2]

  • Avoid all contact with skin and eyes.[2]

  • Use non-sparking tools to prevent ignition sources.[2]

  • Take precautionary measures against static discharge.[2]

  • Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.[2]

Disposal Plan:

  • Waste Collection : All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in suitable, closed, and clearly labeled containers for disposal.[2]

  • Disposal Method : The primary recommended method of disposal is removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2][7]

  • Environmental Precautions : Do not allow the chemical to enter drains, sewer systems, or water sources.[2] Discharge into the environment must be avoided.[2] Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to render it unusable before disposal in a sanitary landfill.[7]

Experimental Protocol: Chemical Spill Response

In the event of a spill of this compound, follow this step-by-step procedure to ensure safety and proper cleanup.

  • Immediate Actions :

    • Alert personnel in the immediate area of the spill.

    • Evacuate non-essential personnel from the spill area.

    • If the spill generates dust, close off the area and increase ventilation through fume hoods if safe to do so.

  • Assess the Spill :

    • Identify the spilled material as this compound.

    • Estimate the quantity of the spill.

    • Note any immediate hazards (e.g., proximity to ignition sources, drains).

  • Don Appropriate PPE :

    • Before beginning cleanup, ensure all personnel involved are wearing the full PPE as specified above (safety goggles, chemical-resistant gloves and clothing, and a respirator if dust is present).

  • Contain the Spill :

    • For a solid spill, carefully cover the powder with a damp cloth or absorbent material to prevent it from becoming airborne. Do not use dry sweeping methods.

    • Create a dike around the spill using an inert absorbent material like sand or vermiculite (B1170534) to prevent it from spreading.

  • Clean Up the Spill :

    • Carefully scoop the contained material into a designated, labeled hazardous waste container. Use non-sparking tools.

    • For any remaining residue, wet-wipe the area with a cloth dampened with a suitable solvent (e.g., soap and water). Be cautious as the dye may stain surfaces.

  • Decontaminate :

    • Wipe down the spill area again with soap and water.

    • Place all contaminated cleaning materials (wipes, absorbent pads, etc.) into the hazardous waste container.

    • Clean all tools and equipment used in the cleanup process.

  • Dispose of Waste :

    • Seal and label the hazardous waste container with the contents ("Hazardous Waste: this compound") and the date of the spill.

    • Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal contractor.

  • Post-Cleanup :

    • Wash hands and any exposed skin thoroughly with soap and water.

    • Restock any used items from the spill kit.

    • Document the spill and the cleanup procedure according to your laboratory's protocols.

Spill Response Workflow

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Evacuate Area start->alert Immediate Action assess Assess Spill (Material, Quantity, Hazards) alert->assess ppe Don Appropriate PPE assess->ppe Prepare for Cleanup contain Contain Spill (Cover powder, create dike) ppe->contain cleanup Clean Up Spill (Scoop into waste container) contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste (Seal, label, and arrange for pickup) decontaminate->dispose post_cleanup Post-Cleanup Actions (Wash, restock, document) dispose->post_cleanup end_node End post_cleanup->end_node

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.